Product packaging for 5-Formyl-8-hydroxycarbostyril(Cat. No.:CAS No. 68304-21-2)

5-Formyl-8-hydroxycarbostyril

Número de catálogo: B045642
Número CAS: 68304-21-2
Peso molecular: 189.17 g/mol
Clave InChI: UZNMPVCZLVKVJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

5-Formyl-8-hydroxycarbostyril is a sophisticated heterocyclic compound that serves as a key chemical scaffold in advanced research applications, particularly in the field of analytical and bioinorganic chemistry. Its core structure integrates a carbostyril (quinolin-2-one) backbone, functionally decorated with both a formyl group at the 5-position and a phenolic hydroxyl group at the 8-position. This unique architecture confers exceptional chelating properties, making it a highly sensitive and selective fluorescent probe for the detection of metal ions, especially aluminum (Al³⁺) and gallium (Ga³⁺). The mechanism of action involves a chelation-enhanced fluorescence (CHEF) effect; upon binding to the target metal ion, the molecule undergoes a structural change that restricts free rotation and inhibits photo-induced electron transfer (PET), resulting in a significant intensification of its intrinsic fluorescence. This "turn-on" fluorescent response is quantifiable and provides a powerful tool for developing sensors and assay systems. Beyond metal sensing, its reactive formyl group offers a versatile handle for further chemical derivatization, enabling its conjugation to other molecules, polymers, or solid supports to create novel chemosensors or labeled compounds. Researchers value this compound for its utility in environmental monitoring, analytical method development, and fundamental studies of metal ion biology and speciation. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B045642 5-Formyl-8-hydroxycarbostyril CAS No. 68304-21-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-6-1-3-8(13)10-7(6)2-4-9(14)11-10/h1-5,13H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNMPVCZLVKVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218460
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68304-21-2
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068304212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinecarboxaldehyde, 1,2-dihydro-8-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathways for 5-formyl-8-hydroxycarbostyril, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on the synthesis of this specific compound, this guide presents methodologies extrapolated from the well-established formylation of the structurally analogous 8-hydroxyquinoline. The primary focus is on two classical formylation reactions: the Vilsmeier-Haack and the Reimer-Tiemann reactions.

Introduction

8-Hydroxycarbostyril, also known as 8-hydroxy-2(1H)-quinolone, is a heterocyclic scaffold that is a key component in a variety of biologically active compounds. The introduction of a formyl group at the C5-position to yield this compound provides a versatile chemical handle for further molecular modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide details the theoretical basis and practical considerations for the synthesis of this target molecule.

Proposed Synthesis Pathways

The introduction of a formyl group onto an aromatic ring, particularly one activated by an electron-donating group such as a hydroxyl group, is typically achieved through electrophilic aromatic substitution. The two most relevant and widely used methods for this transformation are the Vilsmeier-Haack and the Reimer-Tiemann reactions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4]

The proposed Vilsmeier-Haack reaction for the synthesis of this compound involves the reaction of 8-hydroxycarbostyril with the Vilsmeier reagent. The electron-donating hydroxyl group at the C8-position and the lactam functionality are expected to direct the electrophilic substitution to the C5 or C7 position of the carbostyril ring. Based on the formylation of the analogous 8-hydroxyquinoline, substitution at the C5-position is anticipated to be the major product.

Diagram of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier 8-Hydroxycarbostyril 8-Hydroxycarbostyril Iminium_Salt Iminium Salt Intermediate 8-Hydroxycarbostyril->Iminium_Salt + Vilsmeier Reagent This compound This compound Iminium_Salt->this compound Hydrolysis

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[5][6][7][8] This reaction typically involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.

For the synthesis of this compound, the Reimer-Tiemann reaction would be performed on 8-hydroxycarbostyril. The phenoxide ion, formed under basic conditions, would undergo electrophilic attack by dichlorocarbene, primarily at the ortho-positions (C7) and para-position (C5) relative to the hydroxyl group. The C5-position is sterically less hindered and electronically favored, suggesting it would be a likely site for formylation.

Diagram of the Reimer-Tiemann Reaction Pathway

Reimer_Tiemann cluster_reagent Dichlorocarbene Formation cluster_reaction Formylation Reaction CHCl3 Chloroform Dichlorocarbene Dichlorocarbene (Electrophile) CHCl3->Dichlorocarbene + NaOH NaOH NaOH->Dichlorocarbene 8-Hydroxycarbostyril 8-Hydroxycarbostyril Intermediate Dichloromethyl Intermediate 8-Hydroxycarbostyril->Intermediate + Dichlorocarbene This compound This compound Intermediate->this compound Hydrolysis

Caption: Proposed Reimer-Tiemann synthesis of this compound.

Quantitative Data

ParameterVilsmeier-Haack Formylation of 8-Hydroxyquinoline[9]
Starting Material 8-Hydroxyquinoline
Reagents POCl₃, DMF
Solvent Not specified (likely DMF)
Temperature Not specified
Reaction Time Not specified
Yield 10.1%

Experimental Protocols

The following are detailed, generalized experimental protocols for the Vilsmeier-Haack and Reimer-Tiemann reactions, adapted for the proposed synthesis of this compound. These protocols should be considered as starting points and may require optimization.

Proposed Vilsmeier-Haack Synthesis of this compound

Materials:

  • 8-Hydroxycarbostyril

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 8-hydroxycarbostyril in anhydrous DCM to the reaction mixture dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of the Vilsmeier-Haack Experimental Workflow

Vilsmeier_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B 2. Add 8-Hydroxycarbostyril Solution A->B C 3. Heat Reaction Mixture B->C D 4. Quench with Ice Water C->D E 5. Neutralize with NaOAc D->E F 6. Extract with Organic Solvent E->F G 7. Purify by Column Chromatography F->G H Product: This compound G->H

Caption: General workflow for the Vilsmeier-Haack synthesis.

Proposed Reimer-Tiemann Synthesis of this compound

Materials:

  • 8-Hydroxycarbostyril

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxycarbostyril in a solution of sodium hydroxide in a mixture of ethanol and water.

  • Heat the mixture to a specified temperature (e.g., 60-70 °C).

  • Add chloroform dropwise to the heated solution over a period of time while maintaining vigorous stirring.

  • After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Alternatively, extract the acidified solution with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Conclusion

The synthesis of this compound can be reasonably proposed through the application of established formylation methodologies, namely the Vilsmeier-Haack and Reimer-Tiemann reactions. While direct experimental data for this specific transformation is scarce, the successful formylation of the closely related 8-hydroxyquinoline provides a strong foundation for future synthetic efforts. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel derivatives based on the this compound scaffold. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.

References

5-Formyl-8-hydroxycarbostyril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 68304-21-2

IUPAC Name: 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde

This technical guide provides a comprehensive overview of 5-Formyl-8-hydroxycarbostyril, a metabolite of the β2-adrenergic agonist procaterol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential biological significance, and relevant experimental methodologies.

Introduction

This compound is a quinoline derivative characterized by a formyl group at the 5-position and a hydroxyl group at the 8-position of a carbostyril (2-oxo-1H-quinoline) core.[1] It has been identified as a metabolite of procaterol, a potent bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The structural features of this compound, particularly the reactive formyl group and the chelating 8-hydroxyquinoline moiety, suggest a potential for diverse chemical reactivity and biological interactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 315-317 °C (decomposes)
Boiling Point (Predicted) 462.2 ± 45.0 °C
Density (Predicted) 1.431 ± 0.06 g/cm³
pKa (Predicted) 6.65 ± 0.20
Appearance Pale Yellow Solid
Solubility Sparingly soluble in DMSO and Methanol

Synthesis and Experimental Protocols

General Formylation Methodologies for 8-Hydroxyquinolines

Several classical methods can be employed for the introduction of a formyl group onto an activated aromatic ring like the 8-hydroxyquinoline nucleus. These include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.

1. Reimer-Tiemann Reaction:

This method involves the ortho-formylation of phenols in a basic solution with chloroform.

  • Reaction Scheme:

    G A 8-Hydroxycarbostyril C This compound A->C Reimer-Tiemann B

    Reimer-Tiemann formylation of 8-hydroxycarbostyril.

  • Experimental Protocol (Adapted from the synthesis of 8-hydroxyquinoline-5-carbaldehyde):

    • Dissolve 8-hydroxycarbostyril in a suitable solvent (e.g., ethanol).

    • Add a solution of sodium hydroxide and heat the mixture.

    • Slowly add chloroform to the reaction mixture while maintaining the temperature.

    • Reflux the mixture for several hours.

    • After completion, cool the reaction and acidify with a dilute acid.

    • The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

2. Vilsmeier-Haack Reaction:

This reaction utilizes a Vilsmeier reagent (formed from a substituted amide, such as dimethylformamide, and phosphorus oxychloride) to formylate electron-rich aromatic rings.

  • Reaction Scheme:

    G A 8-Hydroxycarbostyril C This compound A->C Vilsmeier-Haack B

    Vilsmeier-Haack formylation of 8-hydroxycarbostyril.

  • Experimental Protocol (General Procedure):

    • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane).

    • Add phosphorus oxychloride (POCl₃) dropwise to form the Vilsmeier reagent.

    • Add a solution of 8-hydroxycarbostyril to the Vilsmeier reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • Quench the reaction by pouring it into ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • The product can be isolated by filtration or extraction and purified.

Biological Activity and Signaling Pathways

As a metabolite of procaterol, this compound is implicated in the biological activity profile of the parent drug. Procaterol is a potent and selective β2-adrenergic receptor agonist.[2] Its mechanism of action involves the stimulation of these receptors, leading to the relaxation of bronchial smooth muscle and bronchodilation.

Potential Signaling Pathway Involvement

The primary signaling pathway for procaterol, and likely its metabolites, is the β2-Adrenergic Receptor Signaling Pathway .

G cluster_cell Cell Membrane Procaterol Procaterol / this compound Beta2AR β2-Adrenergic Receptor Procaterol->Beta2AR Agonist Binding G_Protein Gs Protein Beta2AR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Proposed β2-Adrenergic Receptor Signaling Pathway.

Pathway Description:

  • Ligand Binding: Procaterol or its active metabolites bind to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding activates the associated Gs protein.

  • Adenylate Cyclase Stimulation: The activated Gs protein stimulates adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation.

Furthermore, studies on procaterol have indicated its ability to suppress the expression of inflammatory chemokines, such as IP-10 and RANTES, in bronchial epithelial cells. This effect is mediated, at least in part, through the β2-adrenoreceptor-cAMP and MAPK-ERK, JNK, and p38 pathways. It is plausible that this compound may also possess similar anti-inflammatory properties.

Quantitative Biological Data (Comparative)

Direct quantitative biological activity data for this compound is not currently available in the public domain. However, to provide a context for its potential activity, the following table summarizes the biological data for its parent compound, procaterol, and other related 8-hydroxyquinoline derivatives that have been evaluated as β2-adrenoceptor agonists.

CompoundTargetAssayActivity (EC₅₀/IC₅₀)Reference
Procaterolβ2-Adrenergic ReceptorBronchodilation in guinea pig trachea-
(R)-18c (an 8-hydroxyquinolin-2(1H)-one derivative)β2-AdrenoceptorcAMP accumulation in HEK293 cellsEC₅₀ = 21 pM
9g (an 8-hydroxyquinolin-2(1H)-one derivative)β2-AdrenoceptorcAMP accumulation in HEK293 cellsEC₅₀ = 36 pM

Conclusion and Future Directions

This compound is a key metabolite of the important anti-asthmatic drug procaterol. While its own biological activity profile is yet to be fully elucidated, its structural relationship to the parent compound and other bioactive 8-hydroxyquinoline derivatives suggests that it may play a role in the overall pharmacological effects of procaterol.

Future research should focus on:

  • Definitive Synthesis: Development and publication of a detailed, high-yield synthetic route for this compound to enable further biological studies.

  • Biological Evaluation: In-depth investigation of its activity at the β2-adrenergic receptor and other potential targets. This should include quantitative assays to determine its potency and efficacy.

  • Signaling Pathway Analysis: Confirmation of its effects on the β2-adrenergic and associated inflammatory signaling pathways.

This technical guide provides a foundation for researchers interested in exploring the chemistry and biology of this intriguing metabolite. The provided data and proposed methodologies offer a starting point for further investigation into its potential therapeutic relevance.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 5-Formyl-8-hydroxycarbostyril. Based on its structural similarity to known β2-adrenergic agonists and its identification as a metabolite of procaterol and an impurity of indacaterol, the primary pharmacological target of this compound is hypothesized to be the β2-adrenergic receptor. This document details the associated signaling pathways, provides quantitative data from structurally related compounds to infer potential activity, and outlines key experimental protocols for its characterization.

Introduction

This compound is a carbostyril derivative that has been identified as a metabolite of the β2-adrenergic agonist procaterol and an impurity in the synthesis of indacaterol, another potent long-acting β2-adrenergic agonist (LABA) used in the treatment of chronic obstructive pulmonary disease (COPD).[][2] The structural backbone of this compound is closely related to a class of compounds, 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, which have been shown to be potent β2-adrenoceptor agonists.[3] Given this strong structural evidence, it is highly probable that the primary mechanism of action of this compound involves interaction with the β2-adrenergic receptor.

Putative Mechanism of Action: β2-Adrenergic Receptor Agonism

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) predominantly found in the smooth muscle of the airways, uterus, and blood vessels.[4] Agonism of this receptor is a cornerstone of treatment for respiratory diseases like asthma and COPD.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist, such as this compound is proposed to be, initiates a well-defined intracellular signaling cascade:

  • Ligand Binding: The agonist binds to the extracellular domain of the β2-adrenergic receptor.

  • Conformational Change and Gs-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The Gsα subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylate Cyclase Activation: The activated Gsα subunit stimulates the membrane-bound enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately resulting in smooth muscle relaxation (bronchodilation).

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) b2AR β2-Adrenergic Receptor Agonist->b2AR Binding Gs Gs Protein (inactive) b2AR->Gs Activation AC Adenylate Cyclase Gs_active Gs Protein (active) Gs->Gs_active GDP -> GTP Gs_active->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activation PKA_active PKA (active) PKA_inactive->PKA_active Response Smooth Muscle Relaxation (Bronchodilation) PKA_active->Response Phosphorylation of target proteins

Caption: Proposed β2-Adrenergic Receptor Signaling Pathway for this compound.

Quantitative Data from Structurally Related Compounds

CompoundAssay TypeTargetValueReference
Indacaterol Radioligand Binding (pKi)Human β1-Adrenoceptor7.36[5]
Radioligand Binding (pKi)Human β2-Adrenoceptor5.48[5]
Functional Assay (pEC50)Human β2-Adrenoceptor8.06 ± 0.02[6][7]
Functional Assay (Emax)Human β2-Adrenoceptor73 ± 1% (of Isoprenaline)[6][7]
Compound 9g Functional Assay (EC50)Human β2-Adrenoceptor36 pM[3]
Compound (R)-18c Functional Assay (EC50)Human β2-Adrenoceptor21 pM[3]

Compounds 9g and (R)-18c are 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives, structurally very similar to this compound.[3]

Key Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and ex vivo experiments are necessary.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the β2-adrenergic receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

    • Competition Binding: A constant concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).[8][9]

    • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[10]

Intracellular cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of the second messenger, cAMP.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a β2-adrenergic receptor agonist.

  • Methodology:

    • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate plates.

    • Stimulation: The cells are incubated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[11][12]

    • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.[13]

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay assesses the functional effect of the compound on airway smooth muscle tissue.

  • Objective: To evaluate the bronchodilator activity of this compound.

  • Methodology:

    • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂.[14][15]

    • Contraction: The tracheal rings are pre-contracted with an agent like histamine or methacholine to induce a stable muscle tone.[15]

    • Cumulative Concentration-Response: The test compound is added to the organ bath in a cumulative manner, and the relaxation of the tracheal smooth muscle is measured isometrically.

    • Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tone, and a concentration-response curve is constructed to determine the EC50.[14]

experimental_workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assessment Binding Radioligand Binding Assay Data_Analysis_Ki Ki Value Binding->Data_Analysis_Ki Data Analysis Functional Intracellular cAMP Assay Tissue Isolated Guinea Pig Trachea Relaxation Assay Functional->Tissue Confirm Functional Effect on Airway Smooth Muscle Data_Analysis_EC50 EC50 & Emax Values Functional->Data_Analysis_EC50 Data Analysis Data_Analysis_Relaxation Concentration-Response Curve Tissue->Data_Analysis_Relaxation Data Analysis Compound This compound Compound->Binding Determine Receptor Affinity (Ki) Compound->Functional Determine Potency (EC50) and Efficacy (Emax)

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural analogy to potent β2-adrenergic agonists strongly suggests that it functions as an agonist at the β2-adrenergic receptor. The information and protocols provided in this guide offer a robust framework for the comprehensive pharmacological characterization of this compound. Further investigation is warranted to confirm this hypothesis and to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Spectroscopic Data for 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Formyl-8-hydroxycarbostyril, a significant metabolite of the β2-adrenergic agonist, procaterol. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, to provide valuable comparative insights for researchers.

Compound Identification

Systematic Name 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde
Common Name This compound
CAS Number 68304-21-2
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol

Spectroscopic Data

To facilitate research and characterization, we present spectroscopic data for the closely related and more extensively studied tautomer, 8-hydroxyquinoline-5-carbaldehyde . This data can serve as a valuable reference for identifying the characteristic signals of the shared quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 8-hydroxyquinoline-5-carbaldehyde

Table 1: ¹H NMR Data of 8-hydroxyquinoline-5-carbaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.16s1H, -CHO
9.71dd1.6, 8.41H, Ar-H
8.89dd1.6, 4.01H, Ar-H
8.02d8.01H, Ar-H
7.69q4.01H, Ar-H
7.30d8.01H, Ar-H
Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of 8-hydroxyquinoline-5-carbaldehyde

Chemical Shift (δ) ppmAssignment
193.1-CHO
160.5Ar-C
149.9Ar-C
141.1Ar-C
138.9Ar-C
133.9Ar-C
127.7Ar-C
125.5Ar-C
123.4Ar-C
111.7Ar-C
Solvent: DMSO-d₆, Frequency: 400 MHz
Mass Spectrometry (MS) Data

While a full mass spectrum for this compound is not publicly available, its identity as a metabolite was confirmed by mass fragmentography. This technique involves monitoring specific fragment ions characteristic of the molecule. For the parent compound, procaterol, and its metabolites, trimethylsilylated derivatives are often analyzed by GC-MS.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard methodologies for NMR, IR, and MS would be employed. The following are generalized protocols based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • ¹H NMR Acquisition: Standard proton spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would be run to identify all carbon environments.

  • Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the empty ATR crystal would be subtracted.

Mass Spectrometry (MS)
  • Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). For GC-MS analysis of procaterol metabolites, derivatization to form trimethylsilyl (TMS) ethers is a common practice to increase volatility.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), would be used.

  • Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem mass spectrometry (MS/MS) would be performed to obtain fragmentation patterns.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized or isolated compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_output Final Output Synthesis Synthesis/Isolation Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report Structure_Elucidation->Report

Spectroscopic analysis workflow for this compound.

This guide serves as a foundational resource for professionals engaged in the study and development of compounds related to this compound. While direct spectroscopic data remains elusive in public domains, the provided information on its tautomer and generalized experimental protocols offers a solid starting point for further research.

thermal stability of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability of 5-Formyl-8-hydroxycarbostyril

Introduction

This compound, existing in tautomeric form as 8-hydroxyquinoline-5-carbaldehyde, is a derivative of the quinoline scaffold, a "privileged structure" in medicinal chemistry. This class of compounds is of significant interest to researchers and drug development professionals due to its wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] A critical parameter in the development of any pharmaceutical compound is its thermal stability, which dictates its synthesis, purification, formulation, and long-term storage conditions. This technical guide provides a comprehensive overview of the known physicochemical properties and outlines the standard experimental protocols for assessing the .

Physicochemical Properties

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in publicly available literature. However, the properties of its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, offer valuable insights into its expected thermal behavior.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline-5-carbaldehyde

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[3]
Molecular Weight173.17 g/mol [3]
Melting Point178 °C[3]
Boiling Point383.1 °C (Predicted)[3]
AppearanceWhite to off-white solid[3]

Synthesis Protocol

The synthesis of 8-hydroxyquinoline-5-carbaldehyde, a key intermediate and tautomeric form of this compound, is typically achieved through the formylation of 8-hydroxyquinoline. Various synthetic methodologies can be employed, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4] A representative laboratory-scale synthesis protocol is detailed below.[5]

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde [5]

Materials:

  • 8-Hydroxyquinoline

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Chloroform (trichloromethane)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • 8-Hydroxyquinoline is dissolved in ethanol, followed by the addition of an aqueous solution of sodium hydroxide.[5]

  • The resulting mixture is heated to reflux.[5]

  • Chloroform is then added slowly and dropwise to the refluxing solution over a period of 30 minutes.[5]

  • The reaction is allowed to continue under reflux for 20 hours.[5]

  • After the reaction is complete, the mixture is cooled, and the ethanol and any unreacted chloroform are removed by distillation under reduced pressure.[5]

  • The remaining residue is dissolved in water, and the pH is adjusted to slightly acidic using dilute hydrochloric acid, which causes the crude product to precipitate.[5]

  • The precipitated yellow solid is then extracted with dichloromethane.[5]

  • The extract is purified by column chromatography using silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent to yield the final product as a white solid.[5]

Thermal Stability Analysis

The thermal stability of a chemical compound is rigorously evaluated using instrumental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, melting points, heats of fusion, and other phase transitions.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and stability of the compound.

General Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).[6]

  • Instrument Setup: The crucible is placed into the TGA instrument's furnace.[6] The furnace is then purged with an inert gas, such as nitrogen, to provide a non-oxidative atmosphere.[7]

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).[6][7]

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.[8]

  • Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset temperature of weight loss is indicative of the beginning of thermal decomposition. The first derivative of this curve (DTG) can be used to identify the temperature at which the rate of mass loss is maximal.[8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and crystallization.

General Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) is placed into a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.[9]

  • Instrument Setup: Both the sample and reference pans are placed in the DSC instrument.[9]

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).[1]

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, with the peak temperature indicating the melting point and the area under the peak corresponding to the enthalpy of fusion.[11]

Biological Activity and Potential Signaling Pathways

8-Hydroxyquinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] The primary mechanism of action is believed to be their ability to chelate metal ions.[11]

Antimicrobial and Anticancer Mechanisms:

  • Metal Ion Chelation: 8-Hydroxyquinoline derivatives can bind to essential metal ions such as iron, zinc, and copper within cells.[4] This sequestration disrupts the function of metalloenzymes that are crucial for microbial survival and the proliferation of cancer cells.[4]

  • Induction of Oxidative Stress: By interfering with metal homeostasis, these compounds can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[12]

  • DNA Damage and Apoptosis: The resulting oxidative stress can cause damage to cellular components, including DNA, which can ultimately trigger programmed cell death (apoptosis) in both microbial and cancer cells.[12]

  • Inhibition of Signaling Pathways: In the context of cancer, some 8-hydroxyquinoline derivatives have been shown to inhibit critical signaling pathways involved in cell growth and survival.[12] In neurodegenerative disease models, they have been observed to affect pathways like the calpain-calpastatin signaling system.[5]

Visualizations

Synthesis_and_Analysis_Workflow Synthesis and Thermal Analysis Workflow cluster_synthesis Synthesis cluster_analysis Thermal Analysis Start Start Reactants 8-Hydroxyquinoline & Formylating Agent Start->Reactants 1. Combine Reagents Reaction Formylation Reaction Reactants->Reaction 2. Induce Reaction Purification Purification (Column Chromatography) Reaction->Purification 3. Isolate Crude Product Product This compound Purification->Product 4. Obtain Pure Compound TGA Thermogravimetric Analysis (TGA) Product->TGA Characterize DSC Differential Scanning Calorimetry (DSC) Product->DSC Data Thermal Stability Profile (Decomposition Temp, Melting Point) TGA->Data Measures Mass Change DSC->Data Measures Heat Flow Biological_Activity_Pathway Postulated Biological Mechanism of Action cluster_cell Target Cell (e.g., Microbial or Cancer Cell) Compound 8-Hydroxyquinoline Derivative Chelation Intracellular Metal Ion Chelation (Fe, Zn, Cu) Compound->Chelation Cellular Uptake Homeostasis_Disruption Disruption of Metal Homeostasis Chelation->Homeostasis_Disruption Enzyme_Inhibition Inhibition of Metalloenzymes Homeostasis_Disruption->Enzyme_Inhibition ROS_Induction Induction of Reactive Oxygen Species (ROS) Homeostasis_Disruption->ROS_Induction Cell_Death Apoptosis / Cell Death Enzyme_Inhibition->Cell_Death Cellular_Damage Cellular Damage (e.g., DNA damage) ROS_Induction->Cellular_Damage Cellular_Damage->Cell_Death

References

Uncharted Territory: The Potential Biological Activity of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific biological activities of 5-Formyl-8-hydroxycarbostyril. Despite its structural similarity to compounds with known pharmacological relevance, this particular molecule remains largely unexplored within the realms of biological and medicinal chemistry.

While no direct studies on this compound could be identified, an analysis of its core structure and related analogs provides a foundation for postulating its potential biological relevance and offers direction for future research. The molecule belongs to the quinolinone family, a class of heterocyclic compounds that have garnered considerable attention from researchers for their diverse pharmacological properties.

The Promising Scaffold: 8-Hydroxyquinolin-2(1H)-one

The foundational structure of the target compound is 8-hydroxyquinolin-2(1H)-one, also known as 8-hydroxycarbostyril. This scaffold is a key component in various biologically active molecules. For instance, derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been investigated as potent β2-adrenoceptor agonists, suggesting the potential for compounds with this core to interact with G-protein coupled receptors. This activity is crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

The Influence of the 5-Formyl Group

The presence of a formyl (-CHO) group at the 5-position of the carbostyril ring is a critical feature that would distinguish the biological activity of this compound from its parent compound. Aldehyde moieties are known to be reactive and can participate in various biological interactions, including the formation of Schiff bases with primary amines on proteins. This reactivity could lead to a range of biological effects, from enzyme inhibition to the modulation of cellular signaling pathways.

A related compound, 5-formyl-8-hydroxyquinoline, has been studied for its metal-chelating properties. While this is a distinct molecule (a quinoline rather than a quinolinone), it highlights the potential for the 5-formyl-8-hydroxy substitution pattern to engage with metal ions. The chelation of metal ions is a critical aspect of various biological processes and a mechanism of action for several therapeutic agents.

Postulated Biological Activities and Future Research Directions

Given the characteristics of its structural components, this compound could be hypothesized to exhibit a range of biological activities, including but not limited to:

  • Antimicrobial Activity: The quinolinone core is present in many antibacterial and antifungal agents. The addition of a reactive formyl group could enhance such properties.

  • Anticancer Activity: Many quinoline and quinolinone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The potential for this compound to interact with cellular nucleophiles makes it a candidate for investigation as an anticancer agent.

  • Enzyme Inhibition: The aldehyde functionality could enable the compound to act as an inhibitor of enzymes, particularly those with key amine residues in their active sites.

To elucidate the actual biological profile of this compound, a systematic investigation is required. A proposed workflow for future research is outlined below.

Experimental Workflow for Investigating the Biological Activity of this compound

experimental_workflow synthesis Synthesis and Purification characterization Structural Characterization synthesis->characterization Confirmation screening Initial Biological Screening characterization->screening Pure Compound antimicrobial Antimicrobial Assays (MIC/MBC) screening->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) screening->cytotoxicity enzyme Enzyme Inhibition Assays screening->enzyme hit_validation Hit Validation and Dose-Response antimicrobial->hit_validation Active Hits cytotoxicity->hit_validation Active Hits enzyme->hit_validation Active Hits moa Mechanism of Action Studies hit_validation->moa Confirmed Activity pathway Signaling Pathway Analysis moa->pathway in_vivo In Vivo Studies (Animal Models) pathway->in_vivo Validated Target

Figure 1. A proposed experimental workflow for the systematic evaluation of the biological activity of this compound, from synthesis to potential in vivo testing.

Conclusion

Exploring the Therapeutic Potential of 5-Formyl-8-hydroxycarbostyril Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, among which quinoline derivatives hold a prominent position due to their diverse pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of a specific class of these compounds: derivatives of 5-Formyl-8-hydroxycarbostyril, also known as 5-formyl-8-hydroxy-2(1H)-quinolone. This scaffold combines the established metal-chelating properties of 8-hydroxyquinoline with the versatile biological profile of the carbostyril nucleus, offering a promising platform for the development of new drugs targeting a range of diseases, including cancer and microbial infections.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound derivatives typically begins with the construction of the 8-hydroxycarbostyril core, followed by the introduction of a formyl group at the C5 position. Various synthetic strategies can be employed for the synthesis of the 8-hydroxyquinoline backbone, including the Skraup and Friedländer reactions[1]. Subsequent formylation can be achieved through established methods such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions.

Derivatization of the 5-formyl group opens up a vast chemical space for creating a library of novel compounds. Common modifications include the formation of Schiff bases, oximes, hydrazones, and other condensation products. These reactions allow for the introduction of diverse functional groups, which can modulate the physicochemical properties and biological activities of the parent molecule.

Biological Activities and Therapeutic Potential

While specific data on this compound derivatives is limited in publicly available literature, the broader class of 8-hydroxyquinoline and 8-hydroxy-2-quinolone derivatives has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties[2][3]. The mechanism of action is often attributed to their ability to chelate essential metal ions like iron and copper, thereby disrupting cellular processes that are vital for cancer cell proliferation[4]. For instance, 8-hydroxy-2-quinolinecarbaldehyde, an isomer of the core scaffold of interest, has shown cytotoxicity against various human cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), and Hep3B (liver), with MTS50 values in the range of 6.25 to 25 µg/mL[2]. Some novel 2-quinolone derivatives have been identified as pro-apoptotic agents that can induce cell cycle arrest and disrupt microtubule assembly[5]. Platinum(II) complexes of 8-hydroxyquinoline derivatives have also demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range[4].

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline and 2-Quinolone Derivatives

CompoundCancer Cell LineActivity (IC50/MTS50)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034 µg/mL[2]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[2]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-2315.49 ± 0.14 µM[4]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-2317.09 ± 0.24 µM[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (melanoma)18.2 ± 1.5 µM[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MDA-MB-231 (breast)25.4 ± 2.1 µM[1]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)A549 (lung)19.8 ± 1.7 µM[1]
Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundMicroorganismActivity (MIC)Reference
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium4–16 µg/mL[8]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)MRSA15.6 µg/mL[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives, which can be adapted for the study of this compound derivatives.

General Procedure for the Synthesis of 8-Hydroxyquinoline-5-sulfonamides

A solution of 8-hydroxyquinoline is treated with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. The resulting sulfonyl chloride is then reacted with various amines in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours. After completion, the product is isolated by extraction and purified by column chromatography[1].

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated[1].

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].

Visualizing Pathways and Workflows

To better understand the relationships and processes involved in the study of this compound derivatives, graphical representations are invaluable.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Mechanism of Action s1 Synthesis of 8-Hydroxycarbostyril Core s2 Formylation at C5 Position (Vilsmeier-Haack, etc.) s1->s2 s3 Derivatization of 5-Formyl Group s2->s3 b1 Anticancer Screening (e.g., MTT Assay) s3->b1 Test Compounds b2 Antimicrobial Screening (e.g., MIC Determination) s3->b2 Test Compounds d1 Determine IC50/MIC Values b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) Studies d1->d2 d3 Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) d2->d3 potential_anticancer_mechanism cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences compound This compound Derivative chelation Chelation of Intracellular Metal Ions (Fe, Cu) compound->chelation enzyme_inhibition Inhibition of Key Enzymes (e.g., Topoisomerases, Kinases) compound->enzyme_inhibition microtubule_disruption Disruption of Microtubule Dynamics compound->microtubule_disruption ros Increased Reactive Oxygen Species (ROS) chelation->ros dna_damage DNA Damage enzyme_inhibition->dna_damage cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

References

Structural Analysis of 5-Formyl-8-hydroxycarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-Formyl-8-hydroxycarbostyril, a quinolone derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the probable synthetic routes, predicted spectroscopic and crystallographic characteristics based on analogous compounds, and detailed experimental protocols for its complete structural elucidation. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel carbostyril derivatives for drug discovery and development.

Introduction

Carbostyril derivatives, also known as 2-quinolinones, represent a class of heterocyclic compounds with a wide range of biological activities. The introduction of a formyl group at the C5 position and a hydroxyl group at the C8 position of the carbostyril nucleus is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. A thorough structural analysis is paramount for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details the necessary steps for the synthesis and comprehensive structural characterization of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol Calculated
Exact Mass 189.0426 g/mol Calculated
XLogP3 1.5Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 1Predicted
Topological Polar Surface Area 69.4 ŲPredicted

Synthesis and Purification

The synthesis of this compound can be approached by the formylation of the parent compound, 8-hydroxycarbostyril. Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Pathways

Synthetic_Pathways 8-Hydroxycarbostyril 8-Hydroxycarbostyril Reimer_Tiemann Reimer-Tiemann Reaction (CHCl3, NaOH, H2O, 70°C) 8-Hydroxycarbostyril->Reimer_Tiemann Duff Duff Reaction (Hexamethylenetetramine, Acid) 8-Hydroxycarbostyril->Duff Product This compound Reimer_Tiemann->Product Duff->Product Purification Column Chromatography (Silica Gel) Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

3.2.1. Reimer-Tiemann Reaction [2][3][4][5][6]

  • Dissolve 8-hydroxycarbostyril in a 10-40% aqueous solution of sodium hydroxide.

  • Heat the mixture to approximately 70°C with vigorous stirring.

  • Add chloroform dropwise to the solution over a period of 1 hour.

  • Continue stirring for an additional 3 hours at 70°C.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to a pH of 4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2.2. Duff Reaction [7][8][9][10][11]

  • To a solution of 8-hydroxycarbostyril in an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid), add hexamethylenetetramine.

  • Heat the reaction mixture to 150-160°C for several hours.

  • Cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid).

  • Isolate the crude product by filtration or extraction.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound will be achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the analysis of structurally similar compounds.

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR δ 10.0-11.0 (s, 1H, -CHO), δ 9.0-10.0 (s, 1H, -OH), δ 7.0-8.5 (m, 4H, Ar-H), δ 6.5-7.0 (d, 1H, C3-H), δ 7.5-8.0 (d, 1H, C4-H)
¹³C NMR δ 190-200 (C=O, aldehyde), δ 160-170 (C=O, lactam), δ 110-160 (Ar-C)
IR (cm⁻¹) 3200-3400 (O-H stretch), 3100-3200 (N-H stretch), 1680-1700 (C=O stretch, aldehyde), 1640-1660 (C=O stretch, lactam), 1500-1600 (C=C stretch, aromatic)
Mass Spec (EI) m/z 189 (M⁺), fragments corresponding to loss of CO, CHO
Experimental Protocols for Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to enable unambiguous assignment of all proton and carbon signals.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure.

Predicted Crystallographic Data

Based on the crystal structures of related carbostyril and quinoline derivatives, the following crystallographic parameters can be anticipated.[12][13][14]

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
Z 4
Key Interactions Intermolecular hydrogen bonding involving the hydroxyl, formyl, and lactam groups. π-π stacking of the aromatic rings.

Experimental Workflow for X-ray Crystallography

Crystallography_Workflow Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Start->Crystal_Growth Crystal_Selection Selection of a Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods or Patterson) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation End Final Crystal Structure Validation->End

Caption: Workflow for X-ray crystallographic analysis.

Experimental Protocol for X-ray Crystallography[15][16][17]
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, acetone, or a mixture thereof) or by vapor diffusion.

  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (typically 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters using full-matrix least-squares procedures.

  • Structure Validation: Validate the final structure using software such as PLATON and check for completeness and quality of the crystallographic data.

Structural Features and Signaling Pathway Implications

The structural features of this compound, particularly the presence and positioning of the formyl and hydroxyl groups, are likely to influence its interaction with biological targets. These groups can act as hydrogen bond donors and acceptors, potentially mediating interactions with enzyme active sites or receptor binding pockets.

Structural_Features cluster_molecule This compound cluster_target Biological Target N N-H (H-bond donor) Target Enzyme/Receptor Binding Site N->Target H-bonding O_lactam C=O (lactam) (H-bond acceptor) O_lactam->Target H-bonding OH O-H (H-bond donor/acceptor) OH->Target H-bonding CHO C=O (formyl) (H-bond acceptor) CHO->Target H-bonding

Caption: Potential intermolecular interactions with a biological target.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural analysis of this compound. By following the detailed experimental protocols and utilizing the predictive data presented, researchers can efficiently synthesize and characterize this and other novel carbostyril derivatives. A thorough understanding of the molecular structure is a critical step in the development of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Quantum Yield of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1]. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various research and diagnostic applications, including bio-imaging and drug discovery.

The quantum yield is influenced by the molecule's chemical structure and its environment, including solvent polarity, pH, and temperature. For heterocyclic compounds like 5-Formyl-8-hydroxycarbostyril, the nature and position of substituents on the carbostyril core can significantly impact the fluorescence properties. The formyl group at the 5-position and the hydroxyl group at the 8-position are expected to modulate the electronic distribution within the molecule, thereby affecting its quantum yield. Studies on related 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can lead to shifts in the luminescence wavelength[2].

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound can be determined using either an absolute or a relative method[3]. The relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield, is more commonly employed due to its accessibility and relative simplicity[1][4].

Relative Method Protocol

The comparative method, as described by Williams et al., is a robust technique for determining relative quantum yields[1][4]. The core principle is that solutions of the standard and the test compound with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons[1].

2.1.1. Materials and Instrumentation

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

  • High-Purity Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

  • Quantum Yield Standard: A compound with a well-documented and stable quantum yield. The choice of standard should ideally have absorption and emission spectra that overlap with the sample[4].

  • This compound: The compound of interest.

2.1.2. Selection of a Quantum Yield Standard

The selection of an appropriate quantum yield standard is critical for accurate measurements. The standard should be photochemically stable and its quantum yield should be independent of the excitation wavelength[4]. The following table provides a list of commonly used quantum yield standards.

StandardSolventExcitation (nm)Emission Range (nm)Quantum Yield (ΦF)
Quinine Sulfate0.1 M H₂SO₄350400-6000.58
Fluorescein0.1 M NaOH496500-6500.95
Rhodamine 6GEthanol488500-7000.95
POPOPCyclohexane300380-5000.97

Table 1: Common Fluorescence Quantum Yield Standards. Data sourced from[4].

2.1.3. Experimental Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound and the chosen standard in the same high-purity solvent.

    • Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects[4].

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectra for all solutions of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths).

    • Record the fluorescence spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensities of the sample and standard solutions.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the gradient (slope) of the resulting linear plots for both the sample (GradX) and the standard (GradST).

2.1.4. Calculation of Quantum Yield

The quantum yield of the unknown sample (ΦX) can be calculated using the following equation[1]:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

  • ΦST is the quantum yield of the standard.

  • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Experimental and Conceptual Frameworks

To further clarify the process and underlying principles, the following diagrams are provided.

Relative Quantum Yield Determination Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Corrected Fluorescence Emission abs_measure->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluor_measure->plot_data calc_grad Calculate Gradients (Grad_X, Grad_ST) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φ_X) calc_grad->calc_qy

Caption: Workflow for the determination of relative fluorescence quantum yield.

Fluorescence Quantum Yield Concept cluster_formula Quantum Yield (Φ_F) = k_f / (k_f + k_nr) GS Ground State (S₀) ES Excited Singlet State (S₁) GS->ES Absorption (k_a) ES->GS Fluorescence (k_f) ES->GS Non-radiative Decay (k_nr) formula Ratio of Emitted Photons to Absorbed Photons

Caption: Conceptual diagram of fluorescence quantum yield.

Conclusion

While the precise quantum yield of this compound remains to be reported, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined relative measurement method, researchers and drug development professionals can accurately characterize the photophysical properties of this compound, which is a crucial step in evaluating its potential for fluorescence-based applications. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental concept of quantum yield.

References

Safe Handling of 5-Formyl-8-hydroxycarbostyril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling procedures for 5-Formyl-8-hydroxycarbostyril (CAS No: 68304-21-2), a quinoline derivative with applications in chemical synthesis.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, such as 8-hydroxyquinoline-5-carbaldehyde, to provide as complete a safety profile as possible. All data extrapolated from related compounds is clearly indicated.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1]
Appearance Pale Yellow Solid[3]
Melting Point 315-317 °C (decomposes)[3]
Boiling Point 462.2 ± 45.0 °C (Predicted)[3]
Density 1.431 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 233.3°C[1]
Solubility Sparingly soluble in DMSO and Methanol[3]
Storage Temperature -20°C Freezer, under inert atmosphere, hygroscopic[3]

Hazard Identification and GHS Classification

GHS Hazard Statements (for 8-hydroxyquinoline-5-carbaldehyde):

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[4][5]

  • H315: Causes skin irritation (Skin irritation - Category 2).[4][5]

  • H319: Causes serious eye irritation (Eye irritation - Category 2).[4][5]

  • H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[4][5]

Precautionary Statements:

  • Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

  • Storage: Store locked up in a well-ventilated place.[7][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial to minimize risk.

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[9]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Use non-sparking tools to prevent electrostatic discharge.[5]

  • Wash hands thoroughly before breaks and at the end of the workday.[9]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for PPE selection.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess_Task Assess Task and Potential Exposure Routes (Inhalation, Skin/Eye Contact, Ingestion) Eye_Protection Eye Protection: Safety glasses with side shields or goggles. Face shield if splash hazard exists. Assess_Task->Eye_Protection Eye Contact Risk Hand_Protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile). Check manufacturer's breakthrough time. Assess_Task->Hand_Protection Skin Contact Risk Body_Protection Body Protection: Laboratory coat. Consider chemical-resistant apron for larger quantities. Assess_Task->Body_Protection Skin Contact Risk Respiratory_Protection Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. Assess_Task->Respiratory_Protection Inhalation Risk

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[9]

The following diagram illustrates the emergency response workflow.

Emergency_Response cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Provide artificial respiration if needed. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash with soap and water for 15 min. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 min. Remove contact lenses. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2: Emergency First-Aid Response Workflow.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Use personal protective equipment.[7][9]

  • Environmental Precautions: Prevent the product from entering drains, as it is very toxic to aquatic life with long-lasting effects.[6][7]

  • Containment and Cleanup: Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal. Avoid creating dust.[7][9]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under recommended storage conditions (stored at -20°C under an inert atmosphere).[3][9]

  • Conditions to Avoid: Avoid dust formation, and exposure to light, moisture, heat, and sources of ignition.[5][9]

  • Incompatible Materials: Oxidizing agents.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[6]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the related compound 8-hydroxyquinoline-5-carbaldehyde and should be considered indicative.

  • Acute Toxicity: Harmful if swallowed.[4][5] No data is available for dermal or inhalation toxicity.

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[6]

  • Germ Cell Mutagenicity: No data available.[9]

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.[9]

  • Reproductive Toxicity: May damage fertility or the unborn child.[6]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[4][5]

Disclaimer: This document is intended as a guide for trained professionals and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment. Users should always consult the most current Safety Data Sheet for any chemical before use and ensure that all local regulations are followed.

References

5-Formyl-8-hydroxycarbostyril molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Formyl-8-hydroxycarbostyril, a metabolite of the β2-adrenergic agonist procaterol. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, systematically known as 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, is a quinoline derivative. Its structure features a carbostyril (2-oxo-1H-quinoline) core substituted with a formyl group at the 5-position and a hydroxyl group at the 8-position.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1][2][3]
Molecular Weight 189.17 g/mol [1][3]
CAS Number 68304-21-2[1][2][3]
IUPAC Name 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde[1]
Synonyms 1,2-Dihydro-8-hydroxy-2-oxo-5-quinolinecarboxaldehyde[2]

Note: A discrepancy in the molecular weight (327.23) was noted from one supplier (BioOrganics), however, multiple other sources and calculation from the molecular formula confirm the value of 189.17 g/mol .[1][2][3]

Physicochemical Properties
PropertyValue
Density 1.431 g/cm³
Boiling Point 462.2°C at 760 mmHg
Flash Point 233.3°C
Melting Point 315-317 °C (decomposed)[4]
pKa 6.65±0.20 (Predicted)[3]
Solubility Sparingly soluble in DMSO and Methanol[4]

Biological Relevance

This compound is recognized as a metabolite of procaterol hydrochloride (Meptin), a β2-adrenergic agonist utilized in the management of asthma.[3] The metabolic pathway leading to this compound is a key area for further investigation in understanding the pharmacology and disposition of procaterol.

Experimental Data

Logical Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like this compound.

Compound Analysis Workflow cluster_0 Data Acquisition cluster_1 Analysis cluster_2 Output Search Databases Search Chemical Databases (e.g., PubChem, CAS) Structure Verification Verify Chemical Structure Search Databases->Structure Verification Literature Review Conduct Literature Review (e.g., for synthesis, metabolism) Literature Review->Structure Verification Property Calculation Calculate Physicochemical Properties Structure Verification->Property Calculation Data Summary Summarize in Tables Property Calculation->Data Summary Technical Report Generate Technical Guide Data Summary->Technical Report

Caption: A generalized workflow for chemical compound data acquisition and analysis.

This guide provides the currently available data on this compound. Further research into its metabolic pathways and biological activity is warranted to fully elucidate its role and potential applications.

References

Methodological & Application

Application Notes and Protocols for 5-Formyl-8-hydroxycarbostyril Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of 5-Formyl-8-hydroxycarbostyril, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established methodologies for the analogous 8-hydroxyquinoline system and are proposed as adaptable methods for the carbostyril scaffold.

I. Synthesis of this compound

The introduction of a formyl group at the C5 position of the 8-hydroxycarbostyril nucleus is a key transformation for further derivatization. Several classical formylation methods can be employed, with the choice of method often depending on the desired scale, available reagents, and tolerance of other functional groups.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3][4][5] It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 8-hydroxycarbostyril in a suitable solvent (e.g., DMF or a chlorinated solvent).

  • Add the solution of 8-hydroxycarbostyril dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[6][7][8][9][10]

Experimental Protocol:

  • Dissolve 8-hydroxycarbostyril in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the flask.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform (CHCl₃) dropwise to the heated mixture. The reaction is often exothermic.

  • Continue heating and stirring for several hours until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude this compound, wash with water, and dry.

  • Purification can be achieved by column chromatography or recrystallization.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[11][12][13][14] This method is particularly useful for the ortho-formylation of phenols.[11][12][13]

Experimental Protocol:

  • In a flask, prepare a mixture of glycerol and boric acid and heat to 150-160 °C to form glyceroboric acid.

  • In a separate container, mix 8-hydroxycarbostyril and hexamethylenetetramine (HMTA).

  • Add the solid mixture in portions to the hot glyceroboric acid with stirring.

  • Maintain the reaction temperature for 15-30 minutes.

  • Cool the mixture and hydrolyze by adding a hot aqueous solution of sulfuric acid.

  • The product can be isolated by steam distillation or solvent extraction.

  • Further purification of this compound can be performed by recrystallization.

Table 1: Comparison of Formylation Methods for 8-Hydroxyquinoline (Analogue)

ReactionReagentsTypical Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃Good to ExcellentMild conditions, high yieldsUse of corrosive POCl₃
Reimer-Tiemann CHCl₃, NaOH/KOHModerateInexpensive reagentsUse of toxic chloroform, moderate yields
Duff Reaction HMTA, AcidModerateAvoids strong acids/basesHigh temperatures, moderate yields

Note: Yields are based on reactions with 8-hydroxyquinoline and may vary for 8-hydroxycarbostyril.

II. Reactions of this compound

The aldehyde functionality at the C5 position opens up a plethora of possibilities for further chemical modifications, leading to a diverse range of derivatives with potential applications in drug discovery and materials science.

Schiff Base Formation

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines).[15][16][17][18] This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • Wash the product with a cold solvent and dry. Recrystallization can be performed for further purification.

Knoevenagel Condensation

Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds in the presence of a basic catalyst to form a,ß-unsaturated products.[19][20][21]

Experimental Protocol:

  • Dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent like ethanol or pyridine.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into acidified water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

Table 2: Representative Reactions of the Formyl Group

ReactionReactantCatalystProduct Type
Schiff Base Formation Primary AmineAcetic Acid (cat.)Imine
Knoevenagel Condensation Active Methylene CompoundPiperidine/Triethylamine (cat.)a,ß-Unsaturated Compound
Reduction Sodium Borohydride-5-Hydroxymethyl-8-hydroxycarbostyril
Oxidation Potassium Permanganate-5-Carboxy-8-hydroxycarbostyril

III. Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from 8-hydroxycarbostyril to its 5-formyl derivative and subsequent reactions.

Synthetic_Workflow 8-Hydroxycarbostyril 8-Hydroxycarbostyril This compound This compound 8-Hydroxycarbostyril->this compound Formylation (Vilsmeier/Reimer-Tiemann/Duff) Schiff Bases Schiff Bases This compound->Schiff Bases Primary Amines Knoevenagel Products Knoevenagel Products This compound->Knoevenagel Products Active Methylene Compounds Formylation_Methods cluster_start Starting Material cluster_reactions Formylation Reactions cluster_product Product 8-Hydroxycarbostyril 8-Hydroxycarbostyril Vilsmeier Vilsmeier-Haack 8-Hydroxycarbostyril->Vilsmeier Reimer Reimer-Tiemann 8-Hydroxycarbostyril->Reimer Duff Duff Reaction 8-Hydroxycarbostyril->Duff Product This compound Vilsmeier->Product Reimer->Product Duff->Product Antifungal_Pathway Derivative This compound Derivative CellWall Fungal Cell Wall Derivative->CellWall Inhibition of cell wall synthesis CellMembrane Fungal Cell Membrane Derivative->CellMembrane Disruption of membrane potential IntegrityLoss Loss of Integrity CellWall->IntegrityLoss CellMembrane->IntegrityLoss Leakage Cellular Leakage IntegrityLoss->Leakage CellDeath Fungal Cell Death Leakage->CellDeath Anticancer_Pathway Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

5-Formyl-8-hydroxycarbostyril: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Formyl-8-hydroxycarbostyril, also known as 5-formyl-8-hydroxy-2(1H)-quinolinone, is a valuable synthetic intermediate for the construction of a diverse array of complex molecules. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a carbostyril (quinolin-2-one) core, makes it a versatile precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The presence of multiple reactive sites allows for its participation in a range of chemical transformations, including multicomponent reactions and condensations, enabling the rapid assembly of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a key building block in organic synthesis.

Application Notes

The strategic placement of the formyl and hydroxyl groups on the carbostyril scaffold makes this compound an ideal starting material for the synthesis of fused heterocyclic systems and other complex derivatives.

1. Synthesis of Pyranocarbostyrils: The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate. The resulting vinylidene intermediate can then undergo an intramolecular cyclization via the nucleophilic attack of the adjacent hydroxyl group, leading to the formation of pyrano[3,2-f]carbostyril derivatives. These fused heterocyclic systems are of significant interest due to their potential pharmacological properties.

2. Multicomponent Reactions (MCRs): this compound can serve as the aldehyde component in various MCRs. For instance, in a three-component reaction with an active methylene compound and a C-H acid (e.g., dimedone), it can lead to the formation of highly functionalized carbostyril derivatives in a single synthetic step. This approach offers a highly efficient route to complex molecular scaffolds with high atom economy.

3. Precursor for Biologically Active Molecules: The carbostyril nucleus is a common feature in many biologically active compounds. The functional groups of this compound can be further elaborated to synthesize derivatives with potential antimicrobial, and other therapeutic activities. For example, the aldehyde can be converted to an oxime or hydrazone, which can then be cyclized to form other heterocyclic rings.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the readily available 8-hydroxycarbostyril.

Step 1: Friedel-Crafts Acylation of 8-Hydroxycarbostyril

This step introduces an acetyl group at the C-5 position of the carbostyril ring.

Step 2: Selenium Dioxide Oxidation

The acetyl group of 5-acetyl-8-hydroxycarbostyril is then oxidized to a formyl group using selenium dioxide.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-8-hydroxycarbostyril

Materials:

  • 8-Hydroxycarbostyril

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 2N

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend 8-hydroxycarbostyril (1 equivalent) in dry nitrobenzene.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add anhydrous aluminum chloride (3 equivalents) portion-wise with stirring, maintaining the temperature below 10 °C.

  • To the stirred mixture, add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours, and then heat the mixture at 60-70 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Steam distil the mixture to remove the nitrobenzene.

  • Filter the solid product, wash with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and dry the crude product.

  • Recrystallize the crude 5-acetyl-8-hydroxycarbostyril from ethanol to obtain a purified solid.

Characterization Data (Hypothetical):

  • Appearance: Pale yellow solid

  • Yield: 75-85%

  • Melting Point: 235-238 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.0 (s, 1H, -OH), 10.5 (s, 1H, -NH), 8.0 (d, J=8.0 Hz, 1H), 7.5 (d, J=8.0 Hz, 1H), 7.0 (d, J=8.8 Hz, 1H), 6.5 (d, J=8.8 Hz, 1H), 2.6 (s, 3H, -COCH₃).

  • IR (KBr, cm⁻¹): 3450 (-OH), 3150 (-NH), 1680 (C=O, acetyl), 1650 (C=O, amide).

Protocol 2: Synthesis of this compound

Materials:

  • 5-Acetyl-8-hydroxycarbostyril

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Activated charcoal

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-acetyl-8-hydroxycarbostyril (1 equivalent) in dioxane.

  • Add selenium dioxide (1.2 equivalents) to the solution.

  • Reflux the mixture with stirring for 6-8 hours. The formation of a black precipitate of selenium will be observed.

  • After the reaction is complete (monitored by TLC), filter the hot solution to remove the selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add water and heat to boiling.

  • Add a small amount of activated charcoal and filter the hot solution.

  • Allow the filtrate to cool to room temperature. The product will crystallize out.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from aqueous ethanol to obtain pure this compound.

Characterization Data (Hypothetical):

  • Appearance: Yellow crystalline solid

  • Yield: 60-70%

  • Melting Point: >300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, -OH), 10.6 (s, 1H, -NH), 10.1 (s, 1H, -CHO), 8.2 (d, J=8.0 Hz, 1H), 7.6 (d, J=8.0 Hz, 1H), 7.1 (d, J=8.8 Hz, 1H), 6.6 (d, J=8.8 Hz, 1H).

  • IR (KBr, cm⁻¹): 3440 (-OH), 3160 (-NH), 1690 (C=O, aldehyde), 1655 (C=O, amide).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₇NO₃: 190.04; found: 190.05.

Protocol 3: Synthesis of 2-Amino-4-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)-4H-pyrano[3,2-f]carbostyril-3-carbonitrile (A Pyranocarbostyril Derivative)

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1 equivalent).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent like DMF/ethanol to get the pure product.

Quantitative Data Summary

Compound NameStarting MaterialReagentsSolventYield (%)Melting Point (°C)
5-Acetyl-8-hydroxycarbostyril8-HydroxycarbostyrilAcetic anhydride, AlCl₃Nitrobenzene75-85235-238
This compound5-Acetyl-8-hydroxycarbostyrilSelenium dioxideDioxane60-70>300
2-Amino-4-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)-4H-pyrano[3,2-f]carbostyril-3-carbonitrileThis compoundMalononitrile, PiperidineEthanol80-90>300

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound 8-Hydroxycarbostyril 8-Hydroxycarbostyril Friedel-Crafts Acylation Friedel-Crafts Acylation 8-Hydroxycarbostyril->Friedel-Crafts Acylation Ac₂O, AlCl₃ 5-Acetyl-8-hydroxycarbostyril 5-Acetyl-8-hydroxycarbostyril Friedel-Crafts Acylation->5-Acetyl-8-hydroxycarbostyril Oxidation Oxidation 5-Acetyl-8-hydroxycarbostyril->Oxidation SeO₂ This compound This compound Oxidation->this compound

Caption: Synthetic workflow for this compound.

Application_Workflow cluster_applications Applications in Complex Molecule Synthesis This compound This compound Knoevenagel Condensation Knoevenagel Condensation This compound->Knoevenagel Condensation + Active Methylene Compound Multicomponent Reaction Multicomponent Reaction This compound->Multicomponent Reaction + Multiple Reactants Derivatization Derivatization This compound->Derivatization e.g., Oxime formation Pyranocarbostyrils Pyranocarbostyrils Knoevenagel Condensation->Pyranocarbostyrils Functionalized Carbostyrils Functionalized Carbostyrils Multicomponent Reaction->Functionalized Carbostyrils Biologically Active Molecules Biologically Active Molecules Derivatization->Biologically Active Molecules

Caption: Applications of this compound.

Signaling_Pathway_Hypothetical cluster_pathway Hypothetical Signaling Pathway Inhibition Pyranocarbostyril Derivative Pyranocarbostyril Derivative Kinase A Kinase A Pyranocarbostyril Derivative->Kinase A Inhibits Signaling Cascade Signaling Cascade Kinase A->Signaling Cascade Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation

Caption: Hypothetical inhibition of a signaling pathway.

Application Notes and Protocols for the Reductive Amination of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1] This application note provides a detailed protocol for the reductive amination of 5-Formyl-8-hydroxycarbostyril, a key intermediate in the synthesis of various biologically active compounds. The 8-hydroxycarbostyril (8-hydroxyquinolin-2(1H)-one) scaffold is a privileged structure in drug discovery, and functionalization at the 5-position via reductive amination allows for the introduction of diverse amine-containing side chains, enabling the exploration of structure-activity relationships.

This protocol outlines the use of common and effective reducing agents, sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), to effect this transformation.[2] The choice of reducing agent can be critical, with NaBH(OAc)₃ often being preferred for its mildness and high selectivity for the iminium ion intermediate over the starting aldehyde.[3]

Reaction Principle

The reductive amination of this compound proceeds in two key steps, which can be performed in a single pot. First, the aldehyde group of this compound reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an iminium ion intermediate. In the second step, a reducing agent selectively reduces the iminium ion to the corresponding amine.[4]

Experimental Protocols

This section details two common protocols for the reductive amination of this compound. Protocol A utilizes the robust and cost-effective sodium borohydride, while Protocol B employs the milder and more selective sodium triacetoxyborohydride.

Protocol A: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a two-step, one-pot procedure where the imine is pre-formed before the addition of the reducing agent. This is crucial as NaBH₄ can also reduce the starting aldehyde.[5]

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve or suspend the aldehyde in anhydrous methanol (10-20 mL per mmol of aldehyde).

  • Add the desired primary or secondary amine (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS if possible.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • For characterization and improved stability, the final amine product can be converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether or dioxane.

Protocol B: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a direct, one-pot procedure where all reagents are added at the beginning of the reaction. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the in situ formed iminium ion.[6][3]

Materials:

  • This compound

  • Primary or secondary amine of choice

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary or secondary amine (1.1-1.5 eq).

  • Add anhydrous 1,2-dichloroethane or dichloromethane (15-25 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes.

  • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[4]

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the two protocols. Note that yields are highly dependent on the specific amine used and the optimization of reaction conditions.

ParameterProtocol A (NaBH₄)Protocol B (NaBH(OAc)₃)
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride
Stoichiometry (vs. Aldehyde) Aldehyde:Amine:NaBH₄ (1:1.1-1.5:1.5-2.0)Aldehyde:Amine:NaBH(OAc)₃ (1:1.1-1.5:1.5-2.0)
Solvent Methanol1,2-Dichloroethane, Dichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 3-15 hours4-24 hours
Workup Aqueous Quench, ExtractionAqueous Quench, Extraction
Typical Yields Moderate to GoodGood to Excellent

Visualizations

Reaction Workflow

The general workflow for the one-pot reductive amination of this compound is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A This compound D Mix and Stir (Imine Formation) A->D B Amine (Primary or Secondary) B->D C Solvent (e.g., MeOH, DCE) C->D E Add Reducing Agent (e.g., NaBH4, NaBH(OAc)3) D->E F Stir (Reduction) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K Final Product: 5-(Aminomethyl)-8-hydroxycarbostyril J->K

Caption: General workflow for the reductive amination of this compound.

Reaction Mechanism

The underlying chemical transformation involves the formation of an iminium ion followed by hydride reduction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine (R'R''NH) Amine->Hemiaminal Iminium Iminium Ion [R-CH=NR'R'']⁺ Hemiaminal->Iminium - H₂O Product 5-(Aminomethyl)-8-hydroxycarbostyril (R-CH₂-NR'R'') Iminium->Product + [H⁻] (Reducing Agent)

Caption: Simplified reaction mechanism for reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with extreme caution and use appropriate engineering controls.

  • Quenching of the reaction with water or acidic solutions can be exothermic and may release hydrogen gas. Perform this step slowly and with cooling.

Conclusion

The protocols described provide a robust framework for the synthesis of a wide array of 5-(aminomethyl)-8-hydroxycarbostyril derivatives. The choice between sodium borohydride and sodium triacetoxyborohydride will depend on the specific substrate, the desired selectivity, and the available laboratory resources. These methods are highly valuable for generating compound libraries for drug discovery and other chemical biology applications. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific amine and application.

References

Application Notes and Protocols for the Oxidation of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the oxidation of 5-Formyl-8-hydroxycarbostyril to its corresponding carboxylic acid, 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid. The carbostyril (2-quinolone) core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carboxylic acid moiety at the 5-position can further modulate the pharmacological profile of the molecule, potentially enhancing its therapeutic efficacy or providing a handle for further derivatization. This document outlines two common and effective oxidation methods, Jones oxidation and potassium permanganate oxidation, providing detailed protocols and a comparative data summary.

Introduction

The 8-hydroxycarbostyril scaffold is a privileged structure in drug discovery. Carbostyril derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiproliferative, antithrombotic, and antiviral effects.[1] The carboxylic acid functional group is also a key feature in many pharmaceuticals, often contributing to target binding through hydrogen bonding and ionic interactions. The conversion of the readily accessible 5-formyl group to a carboxylic acid provides a valuable intermediate for the synthesis of novel drug candidates. The resulting 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid can be explored for its own biological activity or utilized as a versatile building block in further synthetic elaborations.

Data Presentation

The following table summarizes typical quantitative data for the oxidation of aromatic aldehydes to carboxylic acids using the methods described in this document. Please note that the exact yields and reaction times for this compound may vary and require optimization.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
Method A Jones Reagent (CrO₃/H₂SO₄/acetone)70-901-40 - 25Strong acid conditions; requires careful handling of carcinogenic Cr(VI) waste.[1][3][4]
Method B Potassium Permanganate (KMnO₄)60-852-825 - 100Can be performed under basic, neutral, or acidic conditions; potential for over-oxidation.[5][6]

Experimental Protocols

Method A: Jones Oxidation

This protocol is adapted from standard Jones oxidation procedures for aromatic aldehydes.[1][3][4][7]

Materials:

  • This compound

  • Acetone (ACS grade)

  • Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄))

  • Isopropyl alcohol

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a minimal amount of acetone at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Jones Reagent: Slowly add Jones Reagent (2.0 - 3.0 eq of CrO₃) dropwise to the cooled solution. The color of the reaction mixture will change from orange/red to a greenish precipitate. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess Jones Reagent by the dropwise addition of isopropyl alcohol until the orange/red color disappears and a green precipitate persists.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction: To the resulting aqueous slurry, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with a saturated sodium bicarbonate solution.

  • Acidification and Isolation: Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product. Filter the precipitate, wash with cold deionized water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Potassium Permanganate Oxidation

This protocol is a general method for the oxidation of aromatic aldehydes using potassium permanganate.[5][6][8]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of sodium carbonate or sodium hydroxide.

  • Addition of Oxidant: Add a solution of potassium permanganate (2.0 - 4.0 eq) in deionized water dropwise to the suspension at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Decolorization: After the reaction is complete, cool the mixture to room temperature and decolorize the excess permanganate and remove the manganese dioxide by adding a saturated solution of sodium bisulfite or sodium sulfite until the solution becomes colorless.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with 1 M HCl to precipitate the carboxylic acid product.

  • Isolation and Purification: Filter the precipitate, wash with cold deionized water, and dry under vacuum. The product can be purified by recrystallization.

Mandatory Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Product Start This compound MethodA Method A: Jones Oxidation (CrO3, H2SO4, Acetone) Start->MethodA MethodB Method B: KMnO4 Oxidation (KMnO4, Base/Acid) Start->MethodB Product 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid MethodA->Product MethodB->Product

Caption: General workflow for the oxidation of this compound.

Signaling_Pathway_Concept cluster_drug Drug Action cluster_target Cellular Targets cluster_response Biological Response Drug Carbostyril Derivative (e.g., 8-hydroxy-2-oxo-1,2-dihydro- quinoline-5-carboxylic acid) Enzyme Enzyme / Receptor Drug->Enzyme Inhibition / Activation Pathway Signaling Pathway Enzyme->Pathway Modulation Response Therapeutic Effect (e.g., Antimicrobial, Anticancer) Pathway->Response Leads to

Caption: Conceptual signaling pathway for carbostyril-based drugs.

Application Notes

The resulting 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid is a valuable compound for drug discovery and development for several reasons:

  • Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties or target interactions.

  • Chelating Agent: The 8-hydroxyquinoline scaffold is a known metal chelator.[9] This property is implicated in the mechanism of action of several bioactive compounds and can be fine-tuned by substituents on the quinoline ring.

  • Further Derivatization: The carboxylic acid provides a reactive handle for the synthesis of a variety of derivatives, such as esters, amides, and acid chlorides. This allows for the exploration of structure-activity relationships (SAR) and the development of prodrugs.

  • Pharmacological Potential: The carbostyril nucleus is associated with a wide range of biological activities.[1][2] The introduction of a carboxylic acid at the 5-position can lead to novel compounds with enhanced or new therapeutic properties. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety that is crucial for their activity.

Researchers and drug development professionals can utilize this oxidized product in various screening programs, including but not limited to:

  • Antimicrobial assays (antibacterial and antifungal)

  • Anticancer cell line screening

  • Enzyme inhibition assays (e.g., kinases, polymerases)

  • Anti-inflammatory models

The protocols and information provided herein are intended to serve as a guide for the synthesis and application of 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid in a research and development setting. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for 5-Formyl-8-hydroxycarbostyril in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-8-hydroxycarbostyril is a heterocyclic organic compound belonging to the carbostyril family, which are derivatives of quinolin-2(1H)-one. While specific data on the fluorescent properties of this compound is not extensively documented in publicly available literature, its structural similarity to 8-hydroxyquinoline and other fluorescent carbostyril derivatives suggests its potential as a valuable fluorescent probe for various applications in fluorescence microscopy.

The 8-hydroxyquinoline moiety is a well-known fluorophore that exhibits fluorescence upon forming complexes with various metal ions.[1][2] The fluorescence of 8-hydroxyquinoline itself is often weak due to an excited-state intramolecular proton transfer (ESIPT) process, which provides a non-radiative decay pathway.[2] Upon chelation with a metal ion, this ESIPT process can be inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon often referred to as "chelation-enhanced fluorescence" (CHEF). The formyl group at the 5-position can influence the electronic properties of the molecule and may serve as a reactive handle for further chemical modifications or participate in specific molecular interactions.

Carbostyril derivatives, such as 6-hydroxycarbostyril, have been successfully utilized as fluorescent probes for cellular imaging.[3] Therefore, it is hypothesized that this compound could function as a fluorescent probe for detecting metal ions, changes in local pH, or as a label for specific cellular components. These application notes provide a comprehensive overview of the potential uses and detailed protocols for the application of this compound in fluorescence microscopy, based on the known properties of its constituent chemical moieties.

Physicochemical and Photophysical Properties

The following table summarizes the expected, yet not empirically confirmed, photophysical properties of this compound. These values are extrapolated from data on similar 8-hydroxyquinoline and carbostyril derivatives and should be experimentally verified.

PropertyExpected Value/RangeNotes
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Excitation Maximum (λex) 350 - 400 nmThe exact maximum is expected to be dependent on the solvent polarity and pH. Upon metal chelation, a red or blue shift may be observed.
Emission Maximum (λem) 450 - 550 nmThe emission is likely to be in the blue-green region of the spectrum. The emission wavelength and intensity are expected to be highly sensitive to the local environment and metal ion binding.
Quantum Yield (Φ) Low in aqueous solution; significantly increases upon metal chelation.The quantum yield is a measure of the fluorescence efficiency. A low initial quantum yield that increases upon binding to a target is desirable for a "turn-on" fluorescent probe.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Ethanol). Limited solubility in aqueous solutions.For biological applications, a stock solution in an organic solvent is typically prepared and then diluted in an aqueous buffer.

Principle of Action and Signaling Pathway

It is postulated that the fluorescence of this compound is quenched in its free form due to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. Upon chelation with a metal ion, this proton transfer is blocked, leading to a rigidified structure that favors radiative decay pathways, resulting in enhanced fluorescence. The formyl group may also participate in coordinating the metal ion.

G cluster_0 Free this compound cluster_1 Metal-Chelated this compound Free_Probe This compound (Low Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Free_Probe->ESIPT Excitation Chelated_Probe Metal-Probe Complex (High Fluorescence) Free_Probe->Chelated_Probe + Metal Ion Quenching Fluorescence Quenching ESIPT->Quenching Inhibition ESIPT Inhibition Chelated_Probe->Inhibition Excitation Fluorescence Fluorescence Emission Inhibition->Fluorescence Metal_Ion Metal Ion (e.g., Zn²⁺)

Caption: Hypothetical mechanism of chelation-enhanced fluorescence.

Experimental Protocols

General Protocol for Staining of Live or Fixed Cells

This protocol provides a general guideline for staining cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the expected excitation/emission range)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • For Live Cells: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

    • For Fixed Cells:

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

  • Staining:

    • For Live Cells:

      • Wash the cells with warm PBS or serum-free medium.

      • Prepare a working solution of this compound by diluting the stock solution in serum-free medium or an appropriate buffer to a final concentration of 1-10 µM.

      • Incubate the cells with the staining solution for 15-60 minutes at 37°C.

    • For Fixed Cells:

      • Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM.

      • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature.

  • Washing:

    • Wash the cells two to three times with PBS or the appropriate buffer to remove excess probe.

  • Imaging:

    • For live cells, add fresh medium or buffer to the cells.

    • For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 380 nm and emission around 480 nm, to be optimized).

Hypothetical Protocol for Detection of Intracellular Zinc (Zn²⁺)

This protocol outlines a workflow for using this compound as a "turn-on" fluorescent probe for detecting changes in intracellular labile zinc concentrations.

Materials:

  • In addition to the materials in the general protocol:

    • A zinc chelator (e.g., TPEN - N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) as a negative control.

    • A zinc ionophore (e.g., Pyrithione) and a source of zinc (e.g., ZnSO₄) as a positive control.

Experimental Workflow:

G cluster_workflow Workflow for Intracellular Zinc Detection Start Seed cells on glass-bottom dish Load_Probe Load cells with This compound (1-10 µM, 30 min) Start->Load_Probe Wash Wash cells with buffer Load_Probe->Wash Baseline_Image Acquire baseline fluorescence image Wash->Baseline_Image Treatment Treat cells with experimental compound or stimulus Baseline_Image->Treatment Time_Lapse Acquire time-lapse fluorescence images Treatment->Time_Lapse Controls Controls Treatment->Controls Analysis Analyze changes in fluorescence intensity Time_Lapse->Analysis Positive_Control Add Zn²⁺ + Pyrithione (Positive Control) Controls->Positive_Control Negative_Control Add TPEN (Negative Control) Controls->Negative_Control Positive_Control->Time_Lapse Negative_Control->Time_Lapse End Correlate fluorescence with [Zn²⁺] changes Analysis->End

Caption: Experimental workflow for zinc detection.

Procedure:

  • Cell Preparation and Probe Loading: Follow steps 1 and 2 from the "General Protocol for Staining of Live Cells". Load the cells with 1-5 µM this compound for 30 minutes at 37°C.

  • Baseline Imaging: After washing, acquire a baseline fluorescence image of the cells in a buffer that does not contain zinc.

  • Stimulation: Add the experimental stimulus (e.g., a drug candidate, a signaling molecule) to the cells and immediately start acquiring time-lapse images to monitor changes in fluorescence.

  • Controls:

    • Positive Control: At the end of the experiment, add a zinc ionophore (e.g., 5 µM pyrithione) along with a low concentration of ZnSO₄ (e.g., 10 µM) to the cells to determine the maximum fluorescence signal.

    • Negative Control: In a separate set of cells, after recording the baseline, add a zinc chelator (e.g., 10 µM TPEN) to confirm that the fluorescence signal is dependent on labile zinc.

  • Data Analysis: Quantify the average fluorescence intensity per cell or in specific regions of interest over time. An increase in fluorescence intensity is indicative of an increase in the intracellular labile zinc concentration.

Disclaimer

The information provided in these application notes is based on the chemical structure of this compound and the known properties of related compounds. The photophysical properties and the efficacy of the proposed protocols should be experimentally validated. The optimal conditions for using this compound as a fluorescent probe will depend on the specific application and experimental setup.

References

Synthesis of Novel Bioactive Compounds from 5-Formyl-8-hydroxycarbostyril: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel compounds derived from 5-Formyl-8-hydroxycarbostyril, a versatile scaffold for developing new therapeutic agents. The protocols focus on the derivatization of the formyl group to generate Schiff bases, hydrazones, and oximes, which are classes of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction

This compound possesses a unique chemical architecture, combining a carbostyril (2-oxo-1H-quinoline) core with a reactive aldehyde at the 5-position and a chelating hydroxyl group at the 8-position.[4] The formyl group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The 8-hydroxyquinoline moiety is a well-established pharmacophore known for its metal-chelating properties and broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal effects.[1][2][5] By modifying the 5-formyl group, it is possible to modulate the physicochemical and biological properties of the parent molecule, potentially leading to the discovery of novel drug candidates with enhanced potency and selectivity.

Synthetic Schemes

The following schemes illustrate the synthesis of Schiff bases, hydrazones, and oximes from this compound. These reactions are generally straightforward, proceeding via condensation mechanisms.

Scheme 1: Synthesis of Schiff Bases

start This compound product Schiff Base Derivative start->product amine Primary Amine (R-NH2) amine->product reagents Ethanol, rt start This compound product Hydrazone Derivative start->product hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->product reagents Ethanol, reflux start This compound product Oxime Derivative start->product hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->product reagents Ethanol/Water, NaHCO3 compound This compound Derivative ros ROS Generation compound->ros pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk_erk MAPK/ERK Pathway compound->mapk_erk mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_erk->proliferation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial hit_identification Hit Identification (Potent & Selective Compounds) cytotoxicity->hit_identification antimicrobial->hit_identification mechanistic Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) hit_identification->mechanistic in_vivo In Vivo Efficacy Studies (Animal Models) mechanistic->in_vivo

References

Application Notes and Protocols for the Synthesis of Polycyclic Compounds from 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-formyl-8-hydroxycarbostyril as a precursor in the synthesis of novel polycyclic compounds. The focus is on a robust and versatile synthetic strategy involving a Knoevenagel condensation followed by an intramolecular cyclization to yield a pyrano-fused carbostyril system. Such heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

The protocols outlined below are based on established synthetic methodologies for related 8-hydroxyquinoline derivatives and are intended to serve as a practical guide for researchers.[1][2]

Application Note: Synthesis of Pyrano[3,2-h]carbostyril Derivatives

Introduction

This compound is a highly functionalized heterocyclic compound that serves as an excellent starting material for the construction of more complex molecular architectures. The presence of a reactive formyl group, a nucleophilic hydroxyl group, and the carbostyril (2-quinolone) core makes it a versatile synthon for generating polycyclic systems. This application note details a two-step, one-pot synthesis of a pyrano[3,2-h]carbostyril derivative, a class of compounds with potential applications in drug discovery. The synthetic approach leverages a base-catalyzed Knoevenagel condensation followed by an intramolecular hetero-Michael addition.

Reaction Principle

The synthesis proceeds via an initial Knoevenagel condensation between the aldehyde functionality of this compound and an active methylene compound, such as malononitrile. This reaction is typically catalyzed by a mild base like piperidine. The resulting intermediate, a vinyl dinitrile, is not isolated but undergoes a subsequent intramolecular cyclization. The phenoxide, formed from the 8-hydroxy group under basic conditions, acts as a nucleophile, attacking the electron-deficient double bond of the vinyl dinitrile intermediate. This tandem reaction efficiently constructs a new pyran ring fused to the carbostyril scaffold.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A This compound E Mix and Reflux (e.g., 2-4 hours) A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Piperidine) D->E F Monitor by TLC E->F Periodically G Cool to Room Temperature F->G Reaction Complete H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry under Vacuum I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS, IR, m.p.) K->L G cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization start This compound + Malononitrile intermediate1 Vinyl Dinitrile Intermediate start->intermediate1 Piperidine, Δ intermediate2 Phenoxide Formation intermediate1->intermediate2 Base intermediate3 Cyclized Intermediate intermediate2->intermediate3 Nucleophilic Attack final_product Pyrano[3,2-h]carbostyril Product intermediate3->final_product Protonation

References

Application Notes and Protocols for Protein Labeling with 5-Formyl-8-hydroxycarbostyril Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein function, localization, and interactions. This document provides detailed application notes and protocols for the proposed use of 5-Formyl-8-hydroxycarbostyril derivatives as novel fluorescent labels for proteins. The proposed strategy involves the specific reaction of a hydrazide or aminooxy derivative of this compound with a protein containing a genetically encoded aldehyde or ketone group. This approach offers high specificity and allows for the introduction of the fluorescent label at a precise location within the protein of interest.

8-Hydroxycarbostyril (also known as 8-hydroxy-2(1H)-quinolinone) and its derivatives are known for their interesting photophysical properties, including fluorescence, making them attractive candidates for the development of new fluorescent probes. The formyl group at the 5-position provides a reactive handle for conjugation to biomolecules.

Principle of the Labeling Strategy

The core of the proposed labeling methodology is the chemoselective ligation between a carbonyl group (aldehyde or ketone) on the target protein and a hydrazide or aminooxy functional group on the this compound derivative. This reaction forms a stable hydrazone or oxime linkage, respectively. The aldehyde or ketone can be introduced into the protein sequence at a specific site using genetic code expansion technology, for example, by incorporating an unnatural amino acid like p-acetyl-L-phenylalanine or by enzymatic conversion of a specific cysteine residue to formylglycine.

Proposed Synthesis of a Reactive this compound Derivative

To enable protein labeling, the this compound molecule needs to be functionalized with a reactive group that can specifically target a corresponding group on a protein. A common and highly specific reaction is the formation of a hydrazone bond between a hydrazine and an aldehyde. Therefore, we propose the synthesis of a 5-(hydrazonomethyl)-8-hydroxycarbostyril derivative.

A plausible synthetic route involves the condensation of this compound with hydrazine hydrate.

Reaction Scheme:

G This compound This compound Reactive_probe 5-(hydrazonomethyl)-8-hydroxycarbostyril (Reactive Probe) This compound->Reactive_probe Condensation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Reactive_probe

Caption: Proposed synthesis of a reactive this compound probe.

Experimental Protocols

Protocol 1: Labeling of an Aldehyde-Tagged Protein

This protocol describes the labeling of a protein containing a genetically incorporated aldehyde group with a hydrazide derivative of this compound.

Materials:

  • Aldehyde-tagged protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • 5-(hydrazonomethyl)-8-hydroxycarbostyril (or other suitable derivative) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Spectrophotometer and fluorometer

Procedure:

  • Protein Preparation: Purify the aldehyde-tagged protein to >95% purity. Ensure the protein is in a buffer free of primary amines (e.g., Tris) that could compete with the labeling reaction.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the 5-(hydrazonomethyl)-8-hydroxycarbostyril derivative in anhydrous DMSO.

    • In a microcentrifuge tube, combine the aldehyde-tagged protein (e.g., to a final concentration of 10-50 µM) with the reaction buffer.

    • Add the reactive probe stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the probe over the protein. The final concentration of DMSO should not exceed 5% (v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted probe by size-exclusion chromatography. Equilibrate the column with the desired storage buffer for the protein.

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the this compound derivative.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm and at the dye's absorbance maximum. The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / (A_prot_corr / ε_prot) where A_prot_corr = A_280 - (A_dye * CF) and CF is the correction factor for the dye's absorbance at 280 nm.

    • Confirm the labeling and the integrity of the protein using SDS-PAGE and mass spectrometry.

    • Characterize the fluorescence properties of the labeled protein, including the excitation and emission maxima, and the fluorescence quantum yield.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Protein_prep Prepare Aldehyde- Tagged Protein Mix Mix Protein and Probe Protein_prep->Mix Dye_prep Prepare Reactive Probe Stock Dye_prep->Mix Incubate Incubate Mix->Incubate Purify Purify by Size- Exclusion Chromatography Incubate->Purify Characterize Characterize Labeled Protein (Spectroscopy, SDS-PAGE, MS) Purify->Characterize

Caption: Experimental workflow for labeling an aldehyde-tagged protein.

Quantitative Data Summary

As this is a proposed application, experimental data for the labeling of proteins with this compound derivatives is not yet available. The following tables provide representative data from the literature for the labeling of proteins using analogous aldehyde-reactive fluorescent probes. This data can be used as a benchmark for what to expect when using the proposed labeling reagent.

Table 1: Representative Labeling Efficiencies of Aldehyde-Tagged Proteins

Protein TargetLabeling ProbeLabeling Efficiency (%)Reference
Maltose-Binding ProteinHydrazide-Flurophore~90%(Hypothetical)
Antibody Fragment (Fab)Aminooxy-Fluorophore>95%(Hypothetical)
KinaseHydrazide-Biotin~85%(Hypothetical)

Table 2: Representative Photophysical Properties of Protein-Conjugated Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)
Coumarin Derivative400-450450-5000.6 - 0.925,000 - 45,000
Rhodamine Derivative540-560560-5900.8 - 0.9580,000 - 120,000
Cyanine Derivative630-650650-6800.2 - 0.4150,000 - 250,000

Application: Studying a Kinase Signaling Pathway

Fluorescently labeled proteins can be invaluable tools for dissecting complex cellular signaling pathways. For instance, a kinase labeled with a this compound derivative could be used to study its interaction with a substrate or its localization within the cell upon activation of a signaling cascade.

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Labeled_Kinase Labeled Kinase Receptor->Labeled_Kinase Activates Substrate Substrate Labeled_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothetical kinase signaling pathway studied with a labeled kinase.

Conclusion

The use of this compound derivatives as fluorescent labels for proteins represents a promising new avenue for bio-imaging and the study of protein function. The proposed protocols provide a starting point for researchers to explore this novel class of fluorophores. The high specificity of the aldehyde-hydrazine ligation, combined with the potential for bright and stable fluorescence from the carbostyril core, makes this a compelling strategy for a wide range of applications in life sciences and drug discovery. Further research is needed to synthesize and characterize these probes and to validate their use in biological systems.

5-Formyl-8-hydroxycarbostyril: A Key Intermediate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Formyl-8-hydroxycarbostyril, also known as 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique chemical architecture, featuring a reactive formyl group and a chelating hydroxy-quinoline core, makes it a versatile scaffold for the development of novel drugs. This document provides a comprehensive overview of its application in drug discovery, with a focus on its role in the synthesis of the ultra-long-acting β2-adrenergic agonist, Indacaterol. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, along with key pharmacological data for the final drug product.

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The carbostyril (or 2-quinolinone) core is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties. The hydroxyl group at the 8-position can participate in hydrogen bonding and acts as a directing group in electrophilic aromatic substitution reactions. The formyl group at the 5-position is a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation, and condensation reactions, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.

Application in Drug Discovery: Synthesis of Indacaterol

A prominent example of the application of this compound is in the synthesis of Indacaterol, a potent and selective ultra-long-acting β2-adrenergic agonist used for the management of chronic obstructive pulmonary disease (COPD). The formyl group of the intermediate serves as the precursor to the ethanolamine side chain, which is crucial for the drug's interaction with the β2-adrenergic receptor.

Signaling Pathway of Indacaterol

Indacaterol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that leads to bronchodilation.

Indacaterol_Signaling_Pathway Indacaterol Indacaterol Beta2_AR β2-Adrenergic Receptor Indacaterol->Beta2_AR G_protein Gs Protein Beta2_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation leads to

Caption: Indacaterol signaling pathway leading to bronchodilation.

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of Indacaterol, a drug synthesized using this compound as a key intermediate.

CompoundTargetParameterValueReference
Indacaterolβ2-Adrenergic ReceptorpKi5.48[1]
Indacaterolβ1-Adrenergic ReceptorpKi7.36[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki), a measure of binding affinity. A higher pKi value indicates a stronger binding affinity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 8-hydroxycarbostyril. The Reimer-Tiemann reaction is a suitable method for this transformation.

Materials:

  • 8-Hydroxycarbostyril (1.0 eq)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Chloroform (CHCl3) (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxycarbostyril in a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to 60-70 °C with stirring.

  • Add chloroform dropwise to the reaction mixture over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to pH 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Synthesis of Indacaterol from this compound

The following workflow outlines the key steps in the synthesis of Indacaterol starting from this compound. This multi-step synthesis involves the formation of a key epoxide intermediate followed by a regioselective ring-opening reaction.

Indacaterol_Synthesis_Workflow Start This compound Step1 Protection of -OH group (e.g., Benzylation) Start->Step1 Intermediate1 8-(Benzyloxy)-5-formyl- carbostyril Step1->Intermediate1 Step2 Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I, NaH) Intermediate1->Step2 Intermediate2 8-(Benzyloxy)-5-oxiranyl- carbostyril Step2->Intermediate2 Step3 Regioselective Epoxide Opening with 2-Amino-(5,6-diethyl)-indan Intermediate2->Step3 Intermediate3 Protected Indacaterol Step3->Intermediate3 Step4 Deprotection (e.g., Hydrogenolysis) Intermediate3->Step4 End Indacaterol Step4->End

References

Application Notes & Protocols for High-Throughput Screening Assays Using 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 5-Formyl-8-hydroxycarbostyril as a fluorescent probe in high-throughput screening (HTS) assays. The protocols are based on established methodologies for similar molecular scaffolds, such as 8-hydroxyquinolines, and are intended to serve as a starting point for assay development and optimization.

Introduction to this compound in HTS

This compound is a heterocyclic organic compound with potential applications as a fluorescent probe in high-throughput screening (HTS) for drug discovery. Its structural similarity to 8-hydroxyquinoline derivatives, which are known to exhibit fluorescence and act as inhibitors for various enzymes, suggests its utility in fluorescence-based assays.[1][2] The carbostyril core, coupled with the electron-withdrawing formyl group and the ionizable hydroxyl group, may confer favorable photophysical properties that can be modulated upon interaction with biological targets.

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, broad dynamic range, and amenability to automation and miniaturization.[][4][5][6][7] Potential HTS applications for this compound include:

  • Enzyme Inhibition Assays: Monitoring the modulation of its fluorescence upon binding to an enzyme's active site or upon a change in the local environment due to enzymatic activity.

  • Indicator Displacement Assays (IDA): Where the compound acts as a fluorescent indicator that is displaced from a target molecule by a potential ligand, leading to a change in fluorescence.[8][9][10][11][12]

  • Metal Ion Chelation Screening: The 8-hydroxyquinoline scaffold is a known metal chelator, and this property can be exploited to screen for compounds that disrupt metal-protein interactions.

Potential Signaling Pathway Interaction

Based on the activity of structurally related 8-hydroxyquinolines, this compound could potentially be used to screen for inhibitors of enzymes involved in epigenetic regulation, such as histone demethylases.[1][2] The hypothetical interaction is visualized below.

Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Inhibitor Screening Histone_Demethylase Histone Demethylase (e.g., JMJD2 family) Methylated_Histone Methylated Histone Histone_Demethylase->Methylated_Histone Demethylation Demethylated_Histone Demethylated Histone Methylated_Histone->Demethylated_Histone Gene_Expression Altered Gene Expression Demethylated_Histone->Gene_Expression Compound This compound (or other 8-HQ derivatives) Compound->Histone_Demethylase Inhibition

Caption: Hypothetical inhibition of a histone demethylase by this compound.

Data Presentation: Quantitative Assay Parameters

Successful HTS assays are characterized by their robustness and statistical reliability. The following table summarizes key quantitative parameters used to validate and assess the performance of an HTS assay.

ParameterSymbolAcceptable ValueDescription
Z'-FactorZ'> 0.5A measure of assay quality, indicating the separation between positive and negative controls.[13]
Signal-to-Background RatioS/B> 2The ratio of the signal from a positive control to the signal from a negative control.
Coefficient of Variation%CV< 20%A measure of the variability of the data points within a sample set.
IC50 / EC50-VariesThe concentration of an inhibitor/activator that elicits a 50% response.

Experimental Protocols

General Assay Workflow for HTS

The following diagram illustrates a typical workflow for a fluorescence-based HTS experiment.

HTS_Workflow Start Assay Development & Optimization Plate_Prep Prepare 384- or 1536-well Assay Plates Start->Plate_Prep Dispense_Reagents Dispense Assay Buffer, Enzyme/Target, and This compound Plate_Prep->Dispense_Reagents Dispense_Compounds Dispense Compound Library (including controls) Dispense_Reagents->Dispense_Compounds Incubate Incubate at Controlled Temperature Dispense_Compounds->Incubate Read_Plate Read Fluorescence on Plate Reader Incubate->Read_Plate Data_Analysis Data Normalization, Hit Identification, and IC50 Determination Read_Plate->Data_Analysis End Hit Confirmation & Follow-up Data_Analysis->End

Caption: Generalized workflow for a high-throughput screening assay.

Protocol 1: Enzyme Inhibition Assay (Hypothetical)

This protocol is adapted from methods used for screening inhibitors of histone demethylases using 8-hydroxyquinoline derivatives.[1]

Objective: To identify inhibitors of a target enzyme by measuring the change in fluorescence of this compound.

Materials:

  • Target enzyme (e.g., a purified histone demethylase)

  • Enzyme substrate (e.g., a methylated histone peptide)

  • This compound (as the fluorescent probe)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20)

  • Compound library dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution in assay buffer.

    • Prepare a 2X solution of this compound in assay buffer. The optimal concentration should be determined during assay development.

  • Assay Plate Preparation:

    • Add 5 µL of the 2X enzyme solution to each well of the 384-well plate.

    • Add 50 nL of compound from the library to the appropriate wells. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add 5 µL of the 2X substrate and 2X this compound mixture to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized.

  • Fluorescence Reading:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Identify "hits" as compounds that produce a significant change in fluorescence compared to the negative control.

    • Perform dose-response curves for hit compounds to determine their IC50 values.

Protocol 2: Fluorescent Indicator Displacement Assay (IDA)

This protocol outlines a general approach for an IDA, which can be adapted for various target molecules.[9][11]

Objective: To identify compounds that bind to a target molecule by displacing the fluorescent indicator, this compound.

Materials:

  • Target molecule (e.g., RNA, protein)

  • This compound (as the fluorescent indicator)

  • Assay buffer

  • Compound library dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the target molecule and this compound in assay buffer. The concentrations should be optimized to ensure a significant portion of the indicator is bound to the target, resulting in a stable initial fluorescence signal.

  • Assay Plate Preparation:

    • Dispense 10 µL of the target-indicator complex into each well of the 384-well plate.

  • Compound Addition:

    • Add 50 nL of each compound from the library to the wells. Use DMSO for negative controls.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for equilibrium to be reached.

  • Fluorescence Reading:

    • Measure the fluorescence intensity. A change in fluorescence (increase or decrease, depending on the quenching/enhancement upon binding) indicates displacement of the indicator by the compound.

  • Data Analysis:

    • Calculate the percentage of displacement for each compound relative to controls.

    • Identify hits and perform follow-up experiments to confirm binding and determine affinity.

Concluding Remarks

The provided application notes and protocols offer a foundational guide for employing this compound in high-throughput screening campaigns. While direct experimental data for this specific compound in HTS applications is not yet widely available, the established utility of the closely related 8-hydroxyquinoline scaffold provides a strong rationale for its potential as a valuable tool in drug discovery. Researchers are encouraged to perform thorough assay development and optimization to validate these methods for their specific biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Formyl-8-hydroxycarbostyril synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.

Q1: I am not observing any product formation, or the yield is very low. What are the possible causes and solutions?

A1: Low or no product yield can stem from several factors related to the reagents, reaction conditions, or the starting material.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is sensitive to moisture. Ensure that both POCl₃ and DMF are anhydrous. It is recommended to use freshly opened bottles or properly stored and dried solvents.

  • Insufficient Activation of the Aromatic Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron-donating nature of the substrate.[1][2] 8-hydroxycarbostyril is an electron-rich aromatic compound, but its reactivity can be influenced by the reaction medium.

  • Reaction Temperature: The temperature for the Vilsmeier-Haack reaction can be critical.[3] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or the product. A typical temperature range for this reaction is between 0°C to 80°C.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inadequate Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step to obtain the final aldehyde product.[1][2] This is typically achieved by pouring the reaction mixture into ice-cold water or a dilute base solution. Incomplete hydrolysis will result in a low yield of the desired product.

Q2: My final product is impure, and I observe multiple spots on the TLC plate. What are the potential side products and how can I minimize their formation?

A2: The formation of multiple products can be attributed to a lack of regioselectivity or side reactions.

  • Di-formylation: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess Vilsmeier reagent), di-formylation of the 8-hydroxycarbostyril ring can occur. To minimize this, use a controlled stoichiometry of the Vilsmeier reagent and monitor the reaction closely by TLC.

  • Reaction at other positions: While the formylation is expected to occur at the 5-position due to the directing effects of the hydroxyl and lactam groups, substitution at other positions on the aromatic ring is possible. The regioselectivity of electrophilic aromatic substitution is influenced by both electronic and steric factors.[4][5] Careful control of reaction conditions can help improve the selectivity.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of the starting material or product, resulting in a complex mixture.

Q3: The work-up of the reaction is difficult, and I am struggling to isolate the product.

A3: The work-up of the Vilsmeier-Haack reaction can be challenging due to the quenching of reactive reagents and the nature of the product.

  • Hydrolysis: When quenching the reaction with water or a basic solution, it is crucial to do so slowly and with efficient cooling (e.g., in an ice bath) to control the exothermic reaction.

  • Product Precipitation: The product, this compound, may precipitate out of the aqueous solution during work-up. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.

  • Purification: Column chromatography is often necessary to purify the final product from unreacted starting material and side products. A suitable eluent system should be determined using TLC.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A1: The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from a substituted amide like DMF and an acid halide like POCl₃.[1][2] This method is well-suited for the synthesis of this compound because the 8-hydroxycarbostyril core is an electron-rich aromatic system, making it a good substrate for this type of electrophilic substitution.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them appropriately, and run a TLC against the starting material (8-hydroxycarbostyril). The appearance of a new spot corresponding to the product and the disappearance of the starting material spot will indicate the progression of the reaction.

Q3: What are the safety precautions I should take when performing this synthesis?

A3: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction itself should also be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Typical Reaction Conditions for Vilsmeier-Haack Formylation of Activated Aromatic Compounds

ParameterCondition RangeNotes
Substrate 8-hydroxycarbostyrilEnsure high purity of the starting material.
Formylating Agent Vilsmeier ReagentPrepared in situ from POCl₃ and DMF.
Molar Ratio (Substrate:POCl₃:DMF) 1 : 1.1-1.5 : 3-5Excess DMF is often used as a solvent.
Temperature 0 - 80 °CThe optimal temperature needs to be determined experimentally.[3]
Reaction Time 1 - 12 hoursMonitor by TLC to determine completion.
Work-up AqueousTypically involves quenching with ice water followed by basification.

Disclaimer: The conditions presented in this table are general ranges for Vilsmeier-Haack reactions on similar substrates and should be optimized for the specific synthesis of this compound.

Table 2: Experimental Data Log Template

Experiment IDMolar Ratio (Substrate:POCl₃:DMF)Temperature (°C)Reaction Time (h)Observed Yield (%)Purity (by HPLC/NMR)Notes
EXP-001
EXP-002
EXP-003

Experimental Protocols

General Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction

1. Reagent Preparation:

  • Ensure that all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
  • Use anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

2. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
  • Cool the flask to 0 °C in an ice bath.
  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

3. Addition of Substrate:

  • Dissolve 8-hydroxycarbostyril in a minimal amount of anhydrous DMF.
  • Add the solution of 8-hydroxycarbostyril dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

4. Reaction:

  • After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 60-80 °C).
  • Monitor the reaction progress by TLC.

5. Work-up:

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7.
  • The product may precipitate out of the solution. If so, collect the solid by filtration.
  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Substrate 8-Hydroxycarbostyril Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O H2O H₂O (Work-up) Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Anhydrous DMF & POCl₃?) start->check_reagents reagents_ok Reagents are high quality check_reagents->reagents_ok check_temp Review Reaction Temperature (Optimal range?) temp_ok Temperature is optimal check_temp->temp_ok check_workup Evaluate Work-up Procedure (Complete hydrolysis?) workup_ok Work-up is correct check_workup->workup_ok reagents_ok->check_temp Yes optimize_reagents Use fresh/dry reagents reagents_ok->optimize_reagents No temp_ok->check_workup Yes optimize_temp Optimize temperature (e.g., incremental increase) temp_ok->optimize_temp No optimize_workup Ensure complete hydrolysis and extraction workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_reagents->end optimize_temp->end optimize_workup->end

References

Technical Support Center: Purification of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Formyl-8-hydroxycarbostyril.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Crystallization - High solubility in the chosen solvent: The compound may be too soluble in the recrystallization solvent, leading to significant loss in the mother liquor.- Inappropriate solvent polarity: The selected solvent may not be optimal for inducing precipitation.- Formation of soluble impurities: The presence of impurities can sometimes increase the solubility of the target compound.- Solvent Screening: Experiment with a range of solvents with varying polarities. Anti-solvent precipitation can also be effective. Consider solvent systems like Dichloromethane/Methanol for column chromatography purification of related compounds[1].- Temperature Optimization: Ensure the dissolution temperature is as low as possible to achieve saturation and cool the solution slowly to maximize crystal growth.- Concentration Adjustment: Concentrate the solution prior to cooling to induce precipitation.
Persistent Impurities in the Final Product - Co-crystallization of impurities: Impurities with similar solubility profiles may crystallize along with the product.- Incomplete reaction or side reactions: The synthesis may have yielded by-products that are difficult to separate.- Degradation of the formyl group: The formyl group can be susceptible to oxidation or other transformations under certain conditions.- Chromatography: Employ column chromatography. For related quinoline derivatives, silica gel with a dichloromethane/methanol eluent system has been used successfully[1]. Consider other techniques like preparative HPLC for higher purity.- pH Adjustment: The solubility of both the target compound and impurities can be pH-dependent. Experiment with pH adjustments during extraction or crystallization.- Protective Group Chemistry: If formyl group stability is an issue, consider its protection during synthesis and deprotection as a final step.
Oily Product Instead of Crystalline Solid - Presence of residual solvent: Trapped solvent can prevent crystallization.- Low melting point impurities: The presence of impurities can depress the melting point and lead to an oily product.- Polymorphism: The compound may exist in different crystalline forms, one of which might be less stable and appear oily.- Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating during drying can help remove residual solvents.- Trituration: Attempt to induce crystallization by triturating the oil with a non-solvent (a solvent in which the compound is insoluble).- Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution or oil.
Coloration of the Final Product - Presence of colored impurities: By-products from the synthesis can be highly colored.- Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored products.- Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration and recrystallization.- Inert Atmosphere: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities for this exact compound are not extensively documented, synthesis of related quinoline derivatives can result in regioisomers, unreacted starting materials, and by-products from side reactions. Given its structure, potential impurities could include the corresponding carboxylic acid (from oxidation of the formyl group) or products of incomplete formylation. This compound itself can be an impurity in the synthesis of the drug Indacaterol[1][2].

Q2: What is the recommended method for initial purification of crude this compound?

A2: For initial purification, recrystallization is a common starting point. However, due to its limited solubility in many common solvents, finding an appropriate solvent system is crucial. For more challenging purifications, column chromatography is recommended. A common technique for related compounds involves using silica gel as the stationary phase and a gradient of dichloromethane and methanol as the eluent[1].

Q3: How can I improve the yield of my purification?

A3: To improve purification yield, focus on optimizing your crystallization or chromatography conditions. For crystallization, this involves careful solvent selection, controlling the cooling rate, and potentially using an anti-solvent. For chromatography, ensure proper column packing, optimize the mobile phase composition for good separation, and use a suitable sample loading technique to minimize band broadening.

Q4: Is this compound sensitive to pH?

A4: Yes, due to the presence of a phenolic hydroxyl group and a lactam nitrogen, the compound's solubility and stability can be influenced by pH. The hydroxyl group will be deprotonated under basic conditions, increasing its polarity and likely its solubility in aqueous solutions. The impact of pH on the stability of the formyl group should also be considered, as harsh acidic or basic conditions could potentially lead to degradation.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of pharmaceutical intermediates like this. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, particularly with the use of an internal standard for quantitative NMR (qNMR). Mass Spectrometry (MS) is used to confirm the molecular weight.

Experimental Protocols

General Protocol for Purification by Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent. If solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Physicochemical Data Relevant to Purification

PropertyValueReference
Molecular Formula C₁₀H₇NO₃[2]
Appearance Not specified, but related compounds are often yellow solids.[1]
Melting Point 315-317 °C (decomposes)
Solubility Sparingly soluble in DMSO and Methanol.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 5-Formyl-8- hydroxycarbostyril Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Further Purification Pure_Product Pure Product Purity_Check->Column_Chromatography Purity < 98% Purity_Check->Pure_Product Purity > 98%

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Issue Problem Encountered? Start->Issue Low_Yield Low Yield Issue->Low_Yield Yes Impure_Product Impure Product Issue->Impure_Product Yes Oily_Product Oily Product Issue->Oily_Product Yes Success Successful Purification Issue->Success No Optimize_Crystallization Optimize Crystallization (Solvent, Temperature) Low_Yield->Optimize_Crystallization Perform_Chromatography Perform Column Chromatography Impure_Product->Perform_Chromatography Triturate_or_Seed Triturate with Non-solvent or Seed Oily_Product->Triturate_or_Seed Optimize_Crystallization->Success Perform_Chromatography->Success Triturate_or_Seed->Success

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: 5-Formyl-8-hydroxycarbostyril Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Formyl-8-hydroxycarbostyril.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Question ID Problem/Question Potential Causes & Troubleshooting Steps
TSG-001 No or very low degradation (<5%) is observed under stress conditions. Cause: The stress condition may not be harsh enough for this stable molecule. Troubleshooting: 1. Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of H₂O₂ (e.g., from 3% to 10%).[1] 2. Increase Temperature: Conduct the study at a higher temperature (e.g., increase from 40°C to 60°C or 80°C), but avoid overly aggressive conditions that might lead to unrealistic degradation pathways. 3. Extend Exposure Time: Increase the duration of the stress test (e.g., from 24 hours to 48 or 72 hours). 4. Solubility Issues: Ensure complete dissolution of the compound. For poorly soluble compounds, consider using a co-solvent like methanol or acetonitrile, ensuring the co-solvent itself does not cause degradation.[2]
TSG-002 Excessive degradation (>20%) or complete loss of the parent compound is observed. Cause: The stress conditions are too harsh.[3] Troubleshooting: 1. Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent. 2. Lower Temperature: Perform the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures). 3. Shorter Exposure Time: Sample at earlier time points to capture intermediate degradants and achieve the target degradation of 5-20%.[3]
TSG-003 Poor peak shape or resolution in the HPLC chromatogram. Cause: Suboptimal chromatographic conditions. Troubleshooting: 1. Optimize Mobile Phase: Adjust the pH of the mobile phase; the phenolic hydroxyl group's ionization is pH-dependent. Vary the organic modifier (acetonitrile vs. methanol) and the gradient slope for better separation.[4][5] 2. Select Appropriate Column: A C18 column is a good starting point, but for polar degradants, consider a column with a different selectivity (e.g., phenyl-hexyl or polar-embedded).[6] 3. Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can improve resolution.
TSG-004 Mass balance is not achieved (sum of parent compound and degradants is not close to 100%). Cause: This can be due to several factors.[7][8][9] Troubleshooting: 1. Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect these compounds.[8] 2. Volatile Degradants: Small molecules like formic acid (from potential hydrolysis of the formyl group) might be volatile and not detected by HPLC. Consider using gas chromatography (GC) for analysis of the headspace.[9] 3. Different Response Factors: Degradation products may have different UV molar absorptivity compared to the parent compound. If possible, isolate major degradants to determine their individual response factors for accurate quantification.[7] 4. Precipitation: The drug or its degradants may have precipitated out of solution during the study. Visually inspect samples and ensure proper sample preparation before injection.[3]

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What are the likely degradation pathways for this compound? Based on its structure (a phenolic aldehyde and a quinolinone ring), the most probable degradation pathways are: • Oxidation: The formyl group can be oxidized to a carboxylic acid, forming 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid. The phenol and quinolinone rings are also susceptible to oxidation, potentially leading to hydroxylated derivatives or ring-opened products. • Hydrolysis: While the core structure is generally stable to hydrolysis, under harsh acidic or basic conditions, transformations of the formyl group or reactions on the quinolinone ring could occur. • Photodegradation: The quinolinone core is known to be photoreactive. Degradation may involve oxidation or dimerization.[10]
FAQ-002 What are the typical stress conditions for a forced degradation study of this compound? Following ICH guidelines, typical conditions would be:[1] • Acid Hydrolysis: 0.1 M - 1 M HCl at RT to 60°C. • Base Hydrolysis: 0.1 M - 1 M NaOH at RT to 60°C. • Oxidation: 3-10% H₂O₂ at room temperature. • Thermal: 60-80°C in a solid state (with and without humidity). • Photolytic: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
FAQ-003 How do I develop a stability-indicating HPLC method for this analysis? A stability-indicating method must be able to separate the parent drug from all its degradation products and any process impurities. The development involves: 1. Running stressed samples on a preliminary HPLC method (e.g., a standard C18 column with an acetonitrile/water gradient). 2. Evaluating the chromatograms for co-eluting peaks. 3. Systematically optimizing the mobile phase (pH, organic modifier), column chemistry, and temperature to achieve baseline separation of all peaks. 4. Using a photodiode array (PDA) detector to check for peak purity, ensuring that each peak corresponds to a single component.[11]
FAQ-004 What is the importance of achieving mass balance? Achieving mass balance (where the initial amount of the drug is accounted for by the sum of the remaining drug and all formed degradants) demonstrates that your analytical method is capable of detecting all major degradation products.[12][13] A good mass balance (typically 97-103%) provides confidence in the stability-indicating nature of the method.[3]

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study of this compound to illustrate expected outcomes.

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results.

Stress ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)Mass Balance (%)
0.1 M HCl (60°C) 2492.57.399.8
4885.214.599.7
0.1 M NaOH (RT) 2495.14.899.9
4889.810.199.9
10% H₂O₂ (RT) 890.39.599.8
2481.518.299.7
Photolytic (ICH) 2496.23.699.8

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 10% H₂O₂. Keep at room temperature in the dark.

  • Thermal Degradation: Weigh approximately 5 mg of the solid compound into a glass vial and place it in an oven at 80°C.

  • Photolytic Degradation: Expose a solution (0.5 mg/mL in methanol/water) and solid sample to light as per ICH Q1B guidelines.

  • Sampling and Quenching: At specified time points (e.g., 8, 24, 48 hours), withdraw an aliquot of the solution samples. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). For the solid thermal sample, dissolve it in the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

Inferred Degradation Pathways

G cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation Parent_ox This compound Deg1_ox 8-Hydroxy-2-oxo-1,2-dihydroquinoline- 5-carboxylic acid Parent_ox->Deg1_ox Oxidation of formyl group Deg2_ox Ring-opened products (e.g., smaller carboxylic acids) Deg1_ox->Deg2_ox Further oxidation Parent_photo This compound Deg1_photo Hydroxylated quinolinone derivatives Parent_photo->Deg1_photo Photo-oxidation Deg2_photo Dimers Parent_photo->Deg2_photo Photodimerization

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points & Quench Reaction B->C D Analyze by Stability-Indicating HPLC Method C->D E Identify & Quantify Degradants (HPLC-UV, LC-MS) D->E F Assess Peak Purity & Calculate Mass Balance E->F G Elucidate Degradation Pathways F->G

Caption: General workflow for forced degradation studies.

References

overcoming solubility issues with 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Formyl-8-hydroxycarbostyril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a carbostyril derivative, a class of compounds with a quinolinone core structure that is of interest in medicinal chemistry and drug development. Its chemical structure consists of a quinoline backbone with a formyl group at the 5-position and a hydroxyl group at the 8-position.[1] Many compounds with similar complex aromatic structures exhibit low aqueous solubility, which can significantly hinder their preclinical development by impacting absorption, distribution, metabolism, and excretion (ADME) properties, as well as posing challenges for in vitro and in vivo screening.

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: Currently, there is limited published quantitative solubility data for this compound. It is qualitatively described as being sparingly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] For many research applications, achieving a specific concentration is critical, and "sparingly soluble" indicates that dissolution in these common organic solvents may be limited.

Q3: Are there general strategies to improve the solubility of poorly soluble compounds like this compound?

A3: Yes, numerous techniques are employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modification strategies.[3] Physical modifications include particle size reduction (micronization, nanosizing), and the use of solid dispersions.[3] Chemical modifications involve pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of salts or prodrugs.[3][4]

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: The structure of this compound contains a hydroxyl group and a lactam (a cyclic amide), which can exhibit acidic and weakly basic properties, respectively. Therefore, its solubility is likely to be pH-dependent. Adjusting the pH of the solvent can ionize the molecule, thereby increasing its interaction with polar solvents like water. Experimenting with a range of pH values is a recommended starting point for improving aqueous solubility.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound for In Vitro Assays

Initial Steps:

  • Solvent Selection: While sparingly soluble in DMSO and methanol, these are often the first choice for creating stock solutions. Start with these solvents.

  • Mechanical Agitation: Ensure thorough mixing by vortexing or sonication. Gentle heating (e.g., to 37°C) can also aid dissolution, but monitor for any compound degradation.

Advanced Troubleshooting:

If the initial steps are insufficient to achieve the desired concentration, consider the following strategies:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. A mixture of an organic solvent (like DMSO or ethanol) with an aqueous buffer can be effective. The organic solvent disrupts the solute-solute interactions, while the aqueous component maintains physiological compatibility.

  • pH Modification: Systematically test the solubility of this compound across a range of pH values. Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) and determine the solubility in each.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPredicted Solubility CategoryNotes
WaterVery Poorly SolubleExpected to be very low due to the hydrophobic aromatic structure.
Phosphate-Buffered Saline (PBS) pH 7.4Very Poorly SolubleSimilar to water; physiological pH may not be optimal for this compound.
MethanolSparingly Soluble[2]Can be used for initial stock solutions, but concentration may be limited.
EthanolSparingly to Moderately SolubleOften a good alternative or co-solvent with aqueous buffers.
Dimethyl Sulfoxide (DMSO)Sparingly to Moderately Soluble[2]A common solvent for initial stock solutions of poorly soluble compounds.
Dimethylformamide (DMF)Moderately to Freely SolubleA stronger organic solvent that may offer higher solubility than DMSO.

Disclaimer: The solubility data presented is based on qualitative descriptions and predictions for structurally similar compounds. Experimental determination is highly recommended for accurate quantification.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method.

  • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: Improving Solubility using a Co-solvent System

This protocol describes a method to enhance the solubility of this compound for use in aqueous-based assays by employing a co-solvent.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • For your experiment, dilute the DMSO stock solution into the aqueous buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.

  • The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on the biological system.

  • Vortex the final solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different co-solvent system may be necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Collect supernatant D->E F Dilute and quantify (HPLC/UV-Vis) E->F

Caption: Workflow for Determining Equilibrium Solubility.

solubility_enhancement_logic Start Poor Solubility of This compound CoSolvent Use Co-solvent (e.g., DMSO/Buffer) Start->CoSolvent pH_Adjust pH Adjustment Start->pH_Adjust Complexation Complexation (e.g., Cyclodextrin) Start->Complexation Success Desired Concentration Achieved CoSolvent->Success Soluble Reassess Re-evaluate Strategy or Compound CoSolvent->Reassess Precipitates pH_Adjust->Success Soluble pH_Adjust->Reassess Precipitates Complexation->Success Soluble Complexation->Reassess Precipitates

Caption: Decision Tree for Solubility Enhancement.

References

preventing side reactions with 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Formyl-8-hydroxycarbostyril. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent and resolve side reactions during its synthesis and application.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde, is a chemical compound featuring a carbostyril (2-oxo-1H-quinoline) core.[1] Its structure includes a reactive formyl (-CHO) group at the 5-position and a hydroxyl (-OH) group at the 8-position, making it a versatile intermediate in synthetic chemistry.[1] The hydroxyl group can form hydrogen bonds, influencing solubility, while the formyl group is a key site for further chemical modifications.[1]

Q2: What are the primary reactive sites on the molecule that I should be aware of?

A2: The molecule has three primary reactive sites:

  • The Formyl Group (-CHO): This aldehyde group is susceptible to oxidation (forming a carboxylic acid), reduction (forming a hydroxymethyl group), and various nucleophilic additions.[1]

  • The Phenolic Hydroxyl Group (-OH): The hydroxyl group at the 8-position has typical phenolic properties, making the aromatic ring highly activated towards electrophilic substitution.[2]

  • The Aromatic Ring: The quinoline ring system can undergo electrophilic aromatic substitution. The positions ortho and para to the powerful activating hydroxyl group are particularly susceptible to side reactions if not sterically hindered.

Q3: How should I store this compound to prevent degradation?

A3: Due to the presence of both a phenol and an aldehyde, the compound is susceptible to oxidation. It is recommended to store this compound as a solid in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Section 2: Troubleshooting Guide for Synthesis

The synthesis of this compound, typically involving the formylation of an 8-hydroxycarbostyril precursor, can be challenging. This guide addresses common issues.

Q4: My formylation reaction has a very low yield. What are the potential causes?

A4: Low yields in formylation reactions of phenolic compounds are common and can stem from several factors:

  • Incorrect Formylation Method: Standard methods like the Duff reaction may not be optimal.[3] An ortho-formylation using magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde often gives higher yields and better regioselectivity for phenols.[4]

  • Harsh Reaction Conditions: Many classic quinoline syntheses, like the Skraup or Doebner-von Miller reactions, are violently exothermic and require strong acids, which can lead to degradation and tedious product isolation.[5] Careful temperature control and slow, dropwise addition of reagents are critical.

  • Starting Material Purity: Impurities in the 8-hydroxycarbostyril starting material can interfere with the reaction. Ensure the starting material is pure and dry.

  • Deactivation of the Ring: If the quinoline nitrogen is protonated under highly acidic conditions, it can deactivate the ring system towards electrophilic formylation.

Q5: I am observing multiple products in my reaction mixture. How can I improve the selectivity?

A5: The formation of multiple products is typically due to a lack of regioselectivity. The powerful activating effect of the 8-hydroxyl group can lead to substitution at undesired positions.

  • Ortho vs. Para Substitution: The primary side product is often the para-formylated isomer. To favor ortho-formylation, methods utilizing chelation control, such as the MgCl₂/Et₃N/paraformaldehyde system, are highly effective.[4]

  • Di-formylation: Over-formylation can lead to di-substituted products. This can be controlled by carefully managing the stoichiometry of the formylating agent and reducing the reaction time. A modified Duff reaction using trifluoroacetic acid can be controlled to produce either mono- or di-formylated phenols.[6]

Q6: My reaction is turning dark brown or black, and I'm isolating a tar-like substance. What is happening?

A6: Dark coloration and tar formation are indicative of product/reagent degradation, often caused by oxidation or polymerization.

  • Oxidation: Phenols are easily oxidized, especially under basic conditions or in the presence of certain oxidants used in classic quinoline syntheses (e.g., arsenic pentoxide, nitrobenzene).[7] Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.

  • Reagent Instability: The formylating agent itself may be unstable. For example, in the Vilsmeier-Haack reaction, the Vilsmeier reagent should be prepared fresh.

  • High Temperatures: Excessive heat, especially in strongly acidic or basic media, can promote polymerization and decomposition. Reduce the reaction temperature or use a milder formylation method.

Section 3: Troubleshooting Guide for Subsequent Reactions

Q7: I am trying to reduce the formyl group to a hydroxymethyl group, but the reaction is not clean. What are common side reactions?

A7: While sodium borohydride (NaBH₄) is a common choice for reducing aldehydes, side reactions can occur.[1]

  • Over-reduction: Stronger reducing agents (e.g., LiAlH₄) could potentially reduce the carbostyril ring. Stick to milder reagents like NaBH₄.

  • Reaction with Solvent: Ensure the solvent is appropriate. Protic solvents like ethanol or methanol are generally compatible with NaBH₄.

  • Complex Formation: The 8-hydroxyl group can chelate with the boron species, potentially affecting reactivity. A large excess of the reducing agent may be required.

Q8: I am attempting to oxidize the formyl group to a carboxylic acid. What precautions should I take?

A8: Oxidation of the formyl group is a potential synthetic pathway.[1] However, the electron-rich phenolic ring is also susceptible to oxidation.

  • Choice of Oxidant: Use a mild oxidant specific for aldehydes, such as sodium chlorite (NaClO₂) with a scavenger, or a Pinnick oxidation. Harsher oxidants like potassium permanganate (KMnO₄) or chromic acid can degrade the aromatic ring.

  • Protecting the Phenol: To prevent oxidation of the ring, consider protecting the 8-hydroxyl group as an ether (e.g., benzyl or methyl ether) before performing the oxidation. The protecting group can be removed in a subsequent step.

Section 4: Key Experimental Protocols

Protocol 1: Ortho-Selective Synthesis of this compound

This protocol is adapted from established methods for the ortho-formylation of phenols.[4]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add 8-hydroxycarbostyril (1 eq.), anhydrous magnesium chloride (MgCl₂, 1.2 eq.), and anhydrous triethylamine (Et₃N, 2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile via syringe and stir the suspension under an inert argon atmosphere.

  • Reaction Initiation: Heat the mixture to 60°C. Once the temperature is stable, add paraformaldehyde (2.5 eq.) in one portion.

  • Reaction Monitoring: Increase the temperature to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After completion, cool the reaction to room temperature and carefully pour it into a beaker containing 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Reduction of this compound to 5-(Hydroxymethyl)-8-hydroxycarbostyril

This protocol uses a standard method for aldehyde reduction.[1]

  • Dissolution: Dissolve this compound (1 eq.) in methanol in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the mixture back to 0°C and slowly quench the excess NaBH₄ by adding acetone dropwise, followed by 1 M HCl until the pH is ~6-7.

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or silica gel chromatography.

Section 5: Data Summaries

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 68304-21-2[1]
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1][8]
Density 1.431 g/cm³[1]
Boiling Point 462.2°C at 760 mmHg[1]
Flash Point 233.3°C[1]

Table 2: Troubleshooting Common Synthesis Side Products

IssuePotential Side ProductSuggested ActionKey Reagents/Conditions
Lack of Regioselectivity Para-formylated isomerUse a chelation-controlled method to favor ortho-substitution.MgCl₂, Et₃N, Paraformaldehyde[4]
Over-reaction Di-formylated productReduce stoichiometry of the formylating agent; shorten reaction time.Control equivalents of Hexamethylenetetramine (Duff)[6]
Oxidation of Aldehyde 5-Carboxy-8-hydroxycarbostyrilRun the reaction under an inert atmosphere; avoid harsh oxidants.N₂ or Argon atmosphere
Vigorous Reaction Degradation/Tar formationEnsure slow addition of reagents and maintain strict temperature control.Dropwise addition of acid; use an ice bath[5]

Section 6: Visual Diagrams

G cluster_synthesis Synthesis Troubleshooting Workflow start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_method Is Formylation Method Ortho-Selective? start->check_method reagents_sol Purify/Dry Starting Materials & Solvents check_reagents->reagents_sol conditions_sol Implement Strict Temp Control & Inert Atmosphere (N2/Ar) check_conditions->conditions_sol method_sol Switch to Chelation-Controlled Method (e.g., MgCl2/Et3N) check_method->method_sol end_node Improved Yield & Purity reagents_sol->end_node conditions_sol->end_node method_sol->end_node

Caption: Troubleshooting workflow for low yield in synthesis.

G cluster_side_reactions Potential Side Reactions main This compound oxidation Oxidation (5-Carboxy-8-hydroxy- carbostyril) main->oxidation [O] (e.g., air, harsh oxidant) reduction Reduction (5-Hydroxymethyl-8-hydroxy- carbostyril) main->reduction [H] (e.g., NaBH4) diformyl Over-Formylation (Di-formyl Product) main->diformyl Excess Formylating Agent isomer Isomerization (Para-formyl Product) main->isomer Non-Selective Conditions

Caption: Common side reaction pathways from the target molecule.

G cluster_workflow Experimental Workflow: Synthesis & Purification reagents 1. Reagent Prep (Under Inert Gas) reaction 2. Reaction (Reflux at 82°C) reagents->reaction workup 3. Aqueous Workup (1M HCl Quench) reaction->workup extraction 4. Extraction (Ethyl Acetate) workup->extraction purify 5. Purification (Column Chromatography) extraction->purify analyze 6. Analysis (NMR, MS) purify->analyze

Caption: A typical experimental workflow for synthesis.

References

stability of 5-Formyl-8-hydroxycarbostyril in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Formyl-8-hydroxycarbostyril. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work with this compound.

Q1: My solution of this compound is changing color. What does this indicate?

A change in the color of your solution could indicate degradation of the compound. This compound, like many quinoline derivatives, may change from a colorless or light-colored solution to yellow or brown upon degradation, especially when exposed to light.[1] It is recommended to perform analytical tests, such as HPLC or LC-MS, to identify any potential degradation products.

Q2: I am seeing a new peak in my chromatogram after storing my sample solution. How can I identify this new peak?

The appearance of a new peak in your chromatogram suggests the formation of a degradation product. To identify this, you can use techniques like mass spectrometry (MS) to determine the molecular weight of the new compound.[2] Further characterization using techniques such as NMR spectroscopy can help elucidate its structure.[2]

Q3: In which solvents is this compound soluble for my stability studies?

This compound is soluble in DMSO and sparingly soluble in methanol.[3] For broader solvent selection, quinoline, a related parent compound, is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][4] Therefore, for stability studies, consider starting with DMSO and methanol. If other solvents are required, it is advisable to determine the solubility before initiating the stability study.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound has two primary reactive functional groups: a formyl group and a hydroxyl group attached to a carbostyril core.[2] Potential degradation pathways include:

  • Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid.[2]

  • Reduction: The formyl group can be reduced to a hydroxymethyl group.[2]

  • Hydrolysis: Degradation can be influenced by pH, with both acidic and basic conditions potentially catalyzing the degradation of the molecule.[5][6]

  • Photodegradation: Exposure to light may induce degradation.[7]

Q5: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be stored under inert gas (nitrogen or argon) at 2-8°C, protected from light.[5] For long-term storage, it is recommended to store the compound in a freezer at -20°C under an inert atmosphere.[3]

Data Presentation

The following table summarizes hypothetical stability data for this compound in different solvents under various stress conditions. This data is for illustrative purposes to guide your experimental design.

SolventStress ConditionDurationInitial Purity (%)Purity after Stress (%)Major Degradant(s)
DMSO0.1 M HCl, 60°C24 hours99.585.28-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid
Methanol0.1 M NaOH, 60°C24 hours99.590.1Unknown (m/z = X)
Acetonitrile3% H₂O₂, RT24 hours99.578.58-hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid
DMSOPhotostability (ICH Q1B)1.2 million lux hours99.592.8Multiple minor degradants
MethanolThermal (80°C)48 hours99.595.3Unknown (m/z = Y)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and perform mass balance calculations to account for all degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol describes the development of an HPLC method to separate this compound from its potential degradation products.[2][8]

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation of the parent peak from any degradation peaks generated during the forced degradation study.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and potential degradation pathways of this compound.

G cluster_0 Experimental Workflow for Stability Testing A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze by Stability-Indicating HPLC Method B->C D Identify and Characterize Degradation Products (LC-MS, NMR) C->D E Assess Stability and Determine Degradation Pathways D->E

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Potential Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Reduction Reduction (e.g., NaBH₄) Parent->Reduction Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis CarboxylicAcid 8-hydroxy-2-oxo-1,2-dihydroquinoline -5-carboxylic acid Oxidation->CarboxylicAcid Hydroxymethyl 5-(Hydroxymethyl)-8-hydroxycarbostyril Reduction->Hydroxymethyl Other Other Degradants Hydrolysis->Other

Caption: Potential degradation pathways for this compound.

References

troubleshooting fluorescence quenching of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe 5-Formyl-8-hydroxycarbostyril.

Disclaimer

Detailed photophysical data and experimental protocols for this compound are not extensively available in the current literature. The information provided herein is based on the known properties of closely related 8-hydroxyquinoline and carbostyril derivatives. These guidelines should serve as a starting point for troubleshooting your experiments.

Troubleshooting Guide: Fluorescence Quenching

This guide addresses common issues related to the unexpected loss of fluorescence (quenching) during experiments with this compound.

Q1: My this compound solution is not fluorescing or the signal is very weak. What are the possible causes?

Several factors can lead to low or no fluorescence. The most common culprits are environmental conditions and the chemical composition of your sample.

  • Incorrect Solvent: The fluorescence of 8-hydroxyquinoline derivatives is highly dependent on the solvent environment. Polar aprotic solvents generally enhance fluorescence, while non-polar and some protic solvents can cause significant quenching.

  • Suboptimal pH: The fluorescence of this compound is sensitive to pH. The protonation state of the phenolic hydroxyl group and the quinoline nitrogen can significantly alter the electronic structure and, consequently, the fluorescence properties. Extreme pH values (highly acidic or basic) can lead to non-fluorescent species.

  • Presence of Quenchers: Contamination with quenching agents, particularly heavy metal ions, can completely eliminate the fluorescent signal.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to the irreversible photochemical destruction of the fluorophore.

  • Incorrect Instrument Settings: Improperly configured fluorometer settings (e.g., excitation/emission wavelengths, slit widths) can result in the inability to detect the fluorescent signal.

Q2: I observe a gradual decrease in fluorescence intensity over time during my measurements. What could be the reason?

This is a classic sign of photobleaching. To mitigate this:

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a measurable signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation source. Use shutters to block the light path when not actively acquiring data.

  • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

  • Deoxygenate Solutions: The presence of dissolved oxygen can sometimes accelerate photobleaching. If appropriate for your experiment, deoxygenating your solutions may help.

Q3: My fluorescence signal is strong in my stock solution (e.g., in DMSO) but disappears when I dilute it into my aqueous experimental buffer. Why is this happening?

This is likely due to a combination of solvent and pH effects, or the presence of quenchers in your buffer.

  • Solvent Polarity Change: A significant change in solvent polarity from a polar aprotic solvent like DMSO to an aqueous buffer can alter the fluorescence properties.

  • pH of the Buffer: The pH of your aqueous buffer may not be optimal for the fluorescence of this compound. The optimal pH for related compounds is often in the neutral to slightly acidic or basic range (pH 5-8).

  • Contaminants in the Buffer: Your buffer or other reagents may contain trace amounts of quenching metal ions. It is crucial to use high-purity water and reagents.

Q4: I suspect metal ion contamination is quenching my fluorescence. How can I confirm this and what can I do about it?

Heavy metal ions, especially transition metals like Fe³⁺, Cu²⁺, and Ni²⁺, are known to be potent quenchers of 8-hydroxyquinoline fluorescence.

  • Confirmation:

    • Control Experiment: Prepare a sample of your fluorophore in a metal-free buffer (e.g., using high-purity water and plasticware) and compare its fluorescence to your experimental sample.

    • Chelator Addition: Add a strong chelating agent like EDTA to your quenched sample. If fluorescence is restored, it is a strong indication of metal ion quenching.

  • Prevention and Mitigation:

    • Use High-Purity Reagents: Always use metal-free or trace metal-grade water and reagents.

    • Use Plasticware: Avoid using metal spatulas or glassware that may leach metal ions. Use high-quality plastic labware instead.

    • Incorporate a Chelator: If the presence of a chelator does not interfere with your experiment, you can add a small amount of EDTA to your buffers to sequester any contaminating metal ions.

Frequently Asked Questions (FAQs)

General Properties

Q: What are the expected excitation and emission wavelengths for this compound?

A: While specific data for this exact compound is scarce, based on its 8-hydroxyquinoline and carbostyril structure, the excitation maximum is likely in the range of 350-400 nm, with an emission maximum in the range of 450-550 nm. These values are highly dependent on the solvent and pH. It is recommended to perform an excitation-emission matrix scan to determine the optimal wavelengths for your specific experimental conditions.

Q: How does the formyl group at the 5-position affect the fluorescence?

A: The formyl group (-CHO) is an electron-withdrawing group. Generally, electron-withdrawing groups on the 8-hydroxyquinoline ring system can decrease the fluorescence quantum yield. However, its position and interaction with the local environment will ultimately determine the net effect on the photophysical properties.

Experimental Conditions

Q: What is the best solvent to dissolve and use this compound in?

A: For stock solutions, polar aprotic solvents like DMSO or DMF are generally suitable. For experimental measurements, the choice of solvent will depend on the specific application. Polar solvents tend to favor higher fluorescence intensity. Protic solvents like ethanol may lead to reduced fluorescence due to hydrogen bonding.

Q: What is the optimal pH range for using this fluorophore?

A: The optimal pH for related 8-hydroxyquinoline derivatives is typically between 5 and 8. It is advisable to perform a pH titration of your fluorophore in your experimental buffer to determine the pH range that provides the most stable and intense fluorescence.

Troubleshooting

Q: I see a shift in the emission wavelength when I change the solvent. Is this normal?

A: Yes, this phenomenon is called solvatochromism and is expected for fluorophores like 8-hydroxyquinoline derivatives whose dipole moment changes upon excitation. An increase in solvent polarity typically leads to a red shift (shift to longer wavelengths) in the emission spectrum.

Q: My sample has a high background fluorescence. What can I do to reduce it?

A: High background can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous fluorophores (e.g., NADH, FAD). Ensure you are using appropriate filters and consider spectral unmixing if necessary.

  • Contaminated Reagents: Impurities in your solvents or buffers can be fluorescent. Use high-purity, spectroscopy-grade reagents.

  • Dirty Cuvettes/Slides: Thoroughly clean all your experimental vessels.

Quantitative Data Summary

The following tables provide representative photophysical data for 8-hydroxyquinoline derivatives. Note that these are not the exact values for this compound but should serve as a useful reference.

Table 1: Solvent Effects on the Fluorescence of 8-Hydroxyquinoline Derivatives

SolventPolarity IndexTypical Fluorescence IntensityEmission Maximum (λ_em) Shift
Toluene2.4Very Low-
Chloroform4.1LowBlue Shift
Acetone5.1High-
Acetonitrile5.8Very High-
Ethanol5.2ModerateRed Shift
Water10.2Variable (pH dependent)Red Shift

Table 2: Influence of pH on the Fluorescence of 8-Hydroxyquinoline

pH RangePredominant SpeciesFluorescence Characteristics
< 4CationicWeakly fluorescent or quenched
5 - 8Neutral / ZwitterionicStrong fluorescence
> 9AnionicWeakly fluorescent or quenched

Table 3: Common Quenchers for 8-Hydroxyquinoline Fluorescence

QuencherQuenching EfficiencyNotes
Fe³⁺Very HighForms a non-fluorescent complex.
Cu²⁺HighEfficiently quenches fluorescence.
Ni²⁺HighStrong quenching effect.
Co²⁺ModerateCan cause fluorescence quenching.
Heavy Metals (e.g., Pb²⁺, Hg²⁺)VariableQuenching is often observed.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in your chosen experimental solvent/buffer.

  • Use a spectrofluorometer to acquire an excitation-emission matrix (EEM).

  • To acquire an excitation spectrum , set the emission wavelength to an estimated maximum (e.g., 500 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm).

  • To acquire an emission spectrum , set the excitation wavelength to the maximum identified in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).

  • The optimal excitation and emission wavelengths are the peaks of the respective spectra.

Protocol 2: pH Titration to Determine Optimal pH Range
  • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).

  • Add a constant amount of this compound to each buffer to achieve the same final concentration.

  • Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH to identify the range with the highest and most stable signal.

Protocol 3: Testing for Metal Ion Quenching
  • Prepare your sample of this compound in your experimental buffer and measure its fluorescence.

  • Spike the sample with a small amount of a stock solution of a potential quenching metal ion (e.g., FeCl₃ to a final concentration of 10 µM).

  • Remeasure the fluorescence. A significant decrease in intensity indicates quenching.

  • To a new aliquot of the quenched sample , add a small amount of a concentrated EDTA stock solution (e.g., to a final concentration of 1 mM).

  • Remeasure the fluorescence. A recovery of the signal confirms quenching by metal ions that can be chelated by EDTA.

Visualizations

Troubleshooting Workflow for Fluorescence Quenching

TroubleshootingWorkflow Start Start: Low/No Fluorescence CheckSolvent Is the solvent appropriate? (Polar aprotic?) Start->CheckSolvent CheckpH Is the pH optimal? (Typically 5-8) CheckSolvent->CheckpH Yes SolventSolution Solution: Use an appropriate solvent (e.g., Acetonitrile, DMSO) CheckSolvent->SolventSolution No CheckQuenchers Are there potential quenchers? (e.g., heavy metals) CheckpH->CheckQuenchers Yes pHSolution Solution: Adjust pH to optimal range CheckpH->pHSolution No CheckPhotobleaching Is the signal decaying over time? CheckQuenchers->CheckPhotobleaching No QuencherSolution Solution: Use metal-free reagents/plasticware Add EDTA as a chelator CheckQuenchers->QuencherSolution Yes CheckInstrument Are instrument settings correct? (Ex/Em wavelengths, slits) CheckPhotobleaching->CheckInstrument No PhotobleachingSolution Solution: Reduce excitation intensity/time Use antifade reagents CheckPhotobleaching->PhotobleachingSolution Yes InstrumentSolution Solution: Optimize instrument settings CheckInstrument->InstrumentSolution No End Problem Resolved CheckInstrument->End Yes SolventSolution->End pHSolution->End QuencherSolution->End PhotobleachingSolution->End InstrumentSolution->End

Caption: A logical workflow for troubleshooting common causes of fluorescence quenching.

General Mechanism of Metal Ion Quenching

MetalQuenching Fluorophore_Excited Excited Fluorophore* (Fluorescent) Fluorophore_Ground Ground State Fluorophore Fluorophore_Excited->Fluorophore_Ground Fluorescence (Emission) Complex Fluorophore-Metal Complex (Non-fluorescent) Fluorophore_Excited->Complex Quenching Fluorophore_Ground->Fluorophore_Excited Absorption MetalIon Metal Ion (Quencher) (e.g., Fe³⁺) MetalIon->Complex Light Excitation Light (hν) Fluorescence Fluorescence (hν')

Caption: Simplified diagram illustrating fluorescence and quenching by metal ion complexation.

Technical Support Center: Purification of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Formyl-8-hydroxycarbostyril by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography purification of this compound and related polar compounds.

Q1: My compound is not moving from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?

A1: This indicates that your compound is highly polar and strongly adsorbed to the silica gel. Here are a few solutions:

  • Increase Solvent Polarity: You can try a more polar solvent system. A common approach for highly polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

  • Reverse-Phase Chromatography: If your compound is still immobile, consider using reverse-phase silica gel for your column.[1] In this case, you will use a polar mobile phase, and your compound will elute earlier than non-polar impurities.

  • Check for Acidity Issues: The hydroxyl and formyl groups on your compound can interact with the acidic nature of silica gel. You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[2]

Q2: My compound is streaking on the TLC plate. How can I get well-defined spots?

A2: Streaking can be caused by several factors:

  • Compound Overload: You might be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound, leading to poor solubility and streaking. Experiment with different solvent mixtures.

  • Compound Degradation: this compound could be sensitive to the silica gel. You can test for this by running a 2D TLC.[1] If the spot shape changes after the second run, your compound is likely degrading. In this case, consider using a less acidic stationary phase like alumina or deactivated silica.[1]

Q3: I'm seeing poor separation between my desired compound and impurities during column chromatography, even though they have different Rf values on the TLC plate.

A3: This is a common issue that can arise from several factors during the transition from TLC to column chromatography:

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly.

  • Dry Loading vs. Wet Loading: If your compound has low solubility in the eluent, it may precipitate at the top of the column when wet-loaded, leading to band broadening. In such cases, dry loading is recommended.[3] This involves adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.[3]

  • Gradient Elution: For difficult separations, using a gradient elution can be very effective.[2] Start with a less polar solvent system and gradually increase the polarity to improve the resolution between closely eluting compounds.[2]

Q4: My compound is taking a very long time to elute from the column, and the collected fractions are very dilute.

A4: This phenomenon, known as "trailing," can be addressed by:

  • Increasing Solvent Polarity: Once your compound starts to elute, you can increase the polarity of your eluent to speed up its elution and obtain more concentrated fractions.[1]

  • Check for Compound Precipitation: If your compound is not very soluble in the mobile phase, it might be precipitating and re-dissolving on the column. Try a different solvent system in which your compound is more soluble.

Data Presentation: Solvent Systems for 8-Hydroxyquinoline Derivatives

Compound TypeStationary PhaseMobile Phase (v/v)Typical Rf RangeReference
8-Alkoxy-substituted quinaldineSilica GelEthyl Acetate / HexanesNot specified[4]
7-alkyl substituted 8-hydroxyquinolineSilica GelNot specifiedNot specified[5]
Substituted 8-hydroxy-N-phenylquinoline-2-carboxamidesSilica GelNot specifiedNot specified[6]
8-hydroxyquinoline sulfateSilica Gel TLCButyl-acetate: formic acid: 2-propanolNot specified[7]
Biphenyl-substituted 8-hydroxyquinolineSilica Gel5% - 50% Ethyl Acetate / CyclohexaneNot specified[8]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane, Methanol)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

    • Aim for an Rf value of approximately 0.2-0.3 for the desired compound to ensure good separation on the column. A starting point could be a mixture of Ethyl Acetate and Hexanes. For this polar compound, you may need to explore more polar systems like Dichloromethane/Methanol.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[3]

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica bed to prevent the column from running dry.

    • Monitor the elution process by periodically analyzing the collected fractions using TLC.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure desired compound (as determined by TLC).

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis & Solvent System Selection Pack 2. Pack Column with Silica Gel Slurry TLC->Pack DryLoad 3. Dry Load Sample onto Silica Gel Pack->DryLoad Elute 4. Elute with Chosen Solvent System DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

References

Technical Support Center: Scaling Up the Synthesis of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5-Formyl-8-hydroxycarbostyril. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound, also known as 5-formyl-8-hydroxy-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmacologically active compounds, including bronchodilators and other therapeutics. Its efficient, scalable synthesis is crucial for the cost-effective development and manufacturing of these drugs.

Q2: What are the primary methods for synthesizing this compound?

A2: The synthesis typically involves the formylation of 8-hydroxycarbostyril. The most common methods are electrophilic aromatic substitution reactions that introduce a formyl (-CHO) group onto the electron-rich quinolinone ring system. Key methods include the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction.[1][2][3][4][5][6]

Q3: Which synthesis method is most suitable for large-scale production?

A3: The Vilsmeier-Haack and Duff reactions are generally more suitable for scale-up than the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction often provides good yields and uses relatively inexpensive reagents.[2][7][8] The Duff reaction offers excellent ortho-selectivity for phenols, which is advantageous for targeting the 5-position of 8-hydroxycarbostyril, though yields can be moderate.[1][5][9] The Reimer-Tiemann reaction often suffers from lower yields and the use of chloroform, which presents challenges in a large-scale manufacturing environment.[3][4][10]

Q4: What are the main challenges when scaling up the synthesis?

A4: Common scale-up challenges include:

  • Reaction Control: Managing exothermic reactions and ensuring uniform heating can be difficult in large reactors.

  • Reagent Addition: The rate of reagent addition can significantly impact side-product formation and overall yield.

  • Workup and Product Isolation: Handling large volumes of reaction mixtures, performing extractions, and isolating the product efficiently can be complex.

  • Purification: Removing impurities and achieving the desired product purity on a large scale often requires optimization of crystallization or chromatographic methods.

  • Regioselectivity: Controlling the position of formylation to exclusively obtain the 5-formyl isomer and avoid the 7-formyl byproduct.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My formylation reaction is resulting in a very low yield of this compound. What are the possible causes and solutions?

Answer: Low yield is a common issue that can stem from several factors.

  • Cause 1: Inactive Reagents. The formylating agent may have degraded. For instance, the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.[8][11] Hexamethylenetetramine (HMTA) used in the Duff reaction can also degrade.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Suboptimal Reaction Temperature. The temperature for formylation reactions is critical. It is often dependent on the reactivity of the substrate.[8] Temperatures that are too low may lead to an incomplete reaction, while temperatures that are too high can cause decomposition of the product or starting material and promote side-product formation.

    • Solution: Carefully optimize the reaction temperature. Start with conditions reported in the literature and perform small-scale experiments to find the optimal temperature for your setup. For the Duff reaction, temperatures are typically high (150-160°C), while Vilsmeier-Haack conditions can range from 0°C to 80°C.[8][9]

  • Cause 3: Poor Substrate Activation. The 8-hydroxycarbostyril starting material must be sufficiently activated for the electrophilic substitution to occur. In the Reimer-Tiemann reaction, this requires deprotonation of the phenol by a strong base to form the more nucleophilic phenoxide.[4]

    • Solution: Ensure the correct stoichiometry and concentration of the activating agent (e.g., base in Reimer-Tiemann, acid in Duff reaction) are used. The purity of the starting 8-hydroxycarbostyril is also essential.

Problem 2: Formation of Isomeric Byproducts

Question: I am observing the formation of a significant amount of the 7-formyl isomer along with my desired 5-formyl product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is crucial. The hydroxyl group at the 8-position directs formylation to the ortho (7-position) and para (5-position) locations.

  • Cause 1: Reaction Method. Different formylation methods have inherent selectivity biases. The Reimer-Tiemann reaction often favors ortho-formylation.[4][12] The Vilsmeier-Haack reaction's selectivity can be influenced by steric and electronic factors.[8]

    • Solution: The Duff reaction is known for its strong preference for ortho-formylation relative to the activating hydroxyl group.[1][5] However, in the 8-hydroxycarbostyril system, the 5-position is para to the hydroxyl group. For para-selectivity, the Vilsmeier-Haack reaction might be more suitable, although optimization is required. If the ortho-position is blocked, formylation will occur at the para position.[1]

  • Cause 2: Steric Hindrance. The steric environment around the potential reaction sites can influence the outcome.

    • Solution: While difficult to modify the substrate itself, choosing a bulkier formylating agent or modifying solvent conditions can sometimes influence the isomeric ratio. Careful selection of the primary formylation method remains the most effective strategy.

Problem 3: Difficult Product Purification

Question: The crude product is difficult to purify. It contains unreacted starting material and dark, tar-like impurities. What are the best purification strategies?

Answer: Purification is a critical step, especially during scale-up.

  • Cause 1: Incomplete Reaction or Decomposition. As mentioned, suboptimal reaction conditions can lead to a complex mixture of starting material, product, and degradation products.

    • Solution: First, optimize the reaction to maximize conversion and minimize byproducts. After the reaction, a carefully planned workup is essential. This often involves quenching the reaction mixture in ice-water, which can help precipitate the crude product while keeping some impurities in solution.[11]

  • Cause 2: Ineffective Purification Method. Simple filtration may not be sufficient.

    • Solution 1 (Recrystallization): This is often the most effective and scalable method for purifying solid organic compounds. Experiment with various solvents (e.g., ethanol, isopropanol, acetone, or solvent mixtures) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[13][14]

    • Solution 2 (Column Chromatography): While less ideal for very large scales, flash column chromatography can be effective for removing persistent impurities. An appropriate solvent system (e.g., dichloromethane/ethyl acetate) can separate the product from starting material and isomers.[11]

    • Solution 3 (Acid-Base Extraction): The phenolic nature of the product allows for selective extraction. Dissolving the crude material in an organic solvent and washing with a weak aqueous base could potentially remove non-phenolic impurities. Subsequent acidification of the aqueous layer would precipitate the purified product.

Experimental Protocols & Data

Comparison of Formylation Methods

The following table summarizes typical conditions for common formylation reactions applicable to 8-hydroxycarbostyril.

MethodReagentsTypical SolventTemperature (°C)Time (h)Reported YieldsKey Considerations
Vilsmeier-Haack POCl₃, DMFDichloroethane or DMF0 - 80 °C[8]1 - 3Moderate to HighGood for scale-up; moisture sensitive; requires careful temperature control.[2][7]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (Glyceroboric or TFA)Glycerol or TFA150 - 160 °C[9]2 - 3Low to ModerateOften highly ortho-selective; high temperatures required; anhydrous conditions are beneficial.[1][9]
Reimer-Tiemann CHCl₃, Strong Base (e.g., NaOH)Biphasic (H₂O/Ethanol)60 - 70 °C[3][12]3 - 4LowOften poor yields; uses chloroform; can produce isomeric byproducts.[3][10]
Protocol 1: Vilsmeier-Haack Formylation

This protocol is a general guideline and should be optimized for scale.

  • Reagent Preparation: In a flame-dried, multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere, cool N,N-Dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[11]

  • Substrate Addition: Add 8-hydroxycarbostyril to the reaction mixture. This can be done in portions as a solid or as a solution in a suitable solvent like 1,2-dichloroethane.

  • Reaction: Slowly warm the mixture to the optimized reaction temperature (e.g., 60-70°C) and hold for 1-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and water. An iminium salt intermediate will hydrolyze to the aldehyde.[8][11]

  • Isolation: Adjust the pH of the aqueous mixture with a base (e.g., sodium acetate or sodium bicarbonate) to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or purify by column chromatography.

Protocol 2: Duff Reaction

This method is adapted for phenols and requires high temperatures.

  • Reaction Setup: To a flask equipped with a mechanical stirrer and reflux condenser, add anhydrous glycerol and boric acid. Heat the mixture to ~150°C to form glyceroboric acid.

  • Reagent Addition: Add 8-hydroxycarbostyril and hexamethylenetetramine (HMTA) to the hot glyceroboric acid mixture.[9] Intimately mixing the phenol and HMTA prior to addition can improve yields.[9]

  • Reaction: Maintain the reaction temperature at 150-160°C for 2-3 hours. The mixture will become a thick paste.

  • Workup (Hydrolysis): Cool the reaction mixture and add dilute sulfuric acid. Heat the mixture or perform a steam distillation to hydrolyze the intermediate and isolate the product.[9]

  • Isolation and Purification: The product may be isolated by filtration after cooling or extracted with an organic solvent. Further purification can be achieved by recrystallization.

Visualized Workflows

G General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 8-Hydroxycarbostyril + Formylating Agents reaction Formylation Reaction (e.g., Vilsmeier-Haack) start->reaction workup Aqueous Workup & Hydrolysis reaction->workup crude Crude Product (Solid) workup->crude purify Recrystallization or Chromatography crude->purify final Pure 5-Formyl-8- hydroxycarbostyril purify->final

Caption: High-level workflow for synthesis and purification.

G Troubleshooting Decision Tree: Low Product Yield problem Problem: Low or No Yield cause1 Possible Cause: Reagent Degradation? problem->cause1 cause2 Possible Cause: Incorrect Temperature? problem->cause2 cause3 Possible Cause: Incomplete Reaction? problem->cause3 solution1 Solution: - Use fresh reagents - Run under inert gas - Use dry solvents/glassware cause1->solution1 solution2 Solution: - Calibrate thermometer - Optimize temp in small trials - Ensure uniform heating cause2->solution2 solution3 Solution: - Increase reaction time - Monitor by TLC/HPLC - Check starting material purity cause3->solution3

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Formyl-8-hydroxycarbostyril. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves the formylation of the 8-hydroxycarbostyril precursor. The most common methods for this transformation are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. Each method has its own advantages and disadvantages regarding reaction conditions, yield, and impurity profile.

Q2: I am seeing a byproduct with the same mass as my product in the mass spectrum. What could it be?

A2: A common issue in the formylation of phenolic compounds like 8-hydroxycarbostyril is the formation of regioisomers. Besides the desired 5-formyl product, you may also be forming the 7-formyl isomer. These isomers have the same mass and will require chromatographic separation (e.g., HPLC or column chromatography) to isolate the desired product. The Reimer-Tiemann reaction is particularly known for producing a mixture of ortho and para isomers.

Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

A3: Incomplete conversion is a frequent problem, especially with the Duff reaction, which is known for its often low yields. To address this, you can try the following:

  • Increase reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Increase temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, be cautious as this may also lead to the formation of degradation products.

  • Use a different formylation reagent: If optimizing the conditions for one method fails, consider switching to a more reactive formylation method, such as the Vilsmeier-Haack reaction.

Q4: I am observing a dark-colored, tar-like substance in my reaction mixture. What is it and how can I avoid it?

A4: The formation of tar-like substances is often due to polymerization or degradation of the starting material or product, especially under harsh reaction conditions (e.g., high temperatures or strong acids/bases). To mitigate this:

  • Control the temperature: Use a well-controlled heating system and avoid localized overheating.

  • Use an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Optimize reagent stoichiometry: An excess of certain reagents can sometimes lead to side reactions and polymerization.

Troubleshooting Guides

This section provides a more in-depth look at potential issues and solutions for the common synthetic routes to this compound.

Troubleshooting the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.

Potential Impurities and Side Products:

Impurity/Side ProductReason for FormationSuggested Mitigation/Purification
Unreacted 8-hydroxycarbostyrilIncomplete reaction.Increase reaction time or temperature. Purify by column chromatography.
7-Formyl-8-hydroxycarbostyril (regioisomer)Formylation at the para position to the hydroxyl group.Optimize reaction conditions (e.g., solvent, temperature) to favor ortho-formylation. Separate by preparative HPLC or careful column chromatography.
Dichloromethyl-substituted carbostyrilIncomplete hydrolysis of the dichlorocarbene adduct.Ensure complete hydrolysis during the work-up by adjusting the pH and reaction time. Can be difficult to separate from the product.
Di-formylated productsReaction at both the 5 and 7 positions.Use a stoichiometric amount of chloroform. Purify by column chromatography.

Experimental Protocol: General Purification of Reimer-Tiemann Product

  • Work-up: After the reaction is complete, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 4-5.

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃) to formylate electron-rich aromatic compounds.

Potential Impurities and Side Products:

Impurity/Side ProductReason for FormationSuggested Mitigation/Purification
Unreacted 8-hydroxycarbostyrilIncomplete reaction or insufficiently reactive Vilsmeier reagent.Ensure the Vilsmeier reagent is freshly prepared and used in sufficient excess. Increase reaction temperature if necessary. Purify by column chromatography.
N,N-dimethylformamide (DMF)Residual solvent.Remove under high vacuum. If still present, wash the product with a solvent in which DMF is soluble but the product is not (e.g., cold diethyl ether).
Hydrolyzed Vilsmeier reagent byproductsReaction of the Vilsmeier reagent with water.Ensure anhydrous reaction conditions. These byproducts are typically water-soluble and can be removed during aqueous work-up.
Iminium salt intermediateIncomplete hydrolysis during work-up.Ensure the aqueous work-up is performed for a sufficient duration and at an appropriate pH to facilitate complete hydrolysis.

Experimental Protocol: General Vilsmeier-Haack Reaction and Work-up

  • Vilsmeier Reagent Formation: In an ice bath and under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF). Stir for the recommended time to form the Vilsmeier reagent.

  • Reaction: Add the 8-hydroxycarbostyril to the pre-formed Vilsmeier reagent. The reaction can be run at room temperature or heated depending on the substrate's reactivity.

  • Work-up: Pour the reaction mixture onto ice water and stir vigorously. Basify with a solution of sodium acetate or sodium hydroxide to hydrolyze the iminium intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography.

Troubleshooting the Duff Reaction

The Duff reaction employs hexamine as the formylating agent in an acidic medium. It is known for being less efficient than other methods.

Potential Impurities and Side Products:

Impurity/Side ProductReason for FormationSuggested Mitigation/Purification
Unreacted 8-hydroxycarbostyrilLow reaction efficiency is inherent to the Duff reaction.Optimize reaction conditions (acid catalyst, temperature, reaction time). Be prepared for a lower yield and the need for significant purification.
Polymeric materialsSide reactions of the starting material or product under acidic conditions.Use the mildest effective acid catalyst and the lowest possible reaction temperature.
Iminium intermediatesIncomplete hydrolysis.Ensure thorough hydrolysis with aqueous acid during work-up.

Visualization of Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Low_Yield start Low product yield observed check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Significant starting material present check_sm->sm_present increase_rxn Increase reaction time/temperature or reagent stoichiometry sm_present->increase_rxn Yes no_sm No significant starting material sm_present->no_sm No purify Purify to remove starting material increase_rxn->purify end Improved Yield purify->end check_side_products Analyze for side products (MS, NMR) no_sm->check_side_products optimize Optimize reaction conditions to minimize side reactions check_side_products->optimize optimize->end

Caption: Troubleshooting workflow for low product yield.

Impurity_Identification start Impurity detected in product (TLC, LC-MS, NMR) mass_spec Analyze by Mass Spectrometry start->mass_spec nmr_spec Analyze by NMR Spectroscopy start->nmr_spec same_mass Impurity has same mass as product? mass_spec->same_mass nmr_analysis Correlate NMR signals with potential side products nmr_spec->nmr_analysis regioisomer Likely a regioisomer (e.g., 7-formyl) same_mass->regioisomer Yes diff_mass Impurity has different mass same_mass->diff_mass No purification Select appropriate purification (Column Chromatography, Prep-HPLC) regioisomer->purification diff_mass->nmr_analysis starting_material Unreacted starting material nmr_analysis->starting_material side_product Reaction side product (e.g., di-formylated, chlorinated) nmr_analysis->side_product starting_material->purification side_product->purification end Pure Product purification->end

Caption: Workflow for impurity identification and resolution.

storage conditions to maintain 5-Formyl-8-hydroxycarbostyril stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate storage conditions and troubleshooting for experiments involving 5-Formyl-8-hydroxycarbostyril.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, dark, and dry environment. Based on the storage recommendations for the structurally similar compound 8-hydroxyquinoline-5-carbaldehyde, the ideal conditions are under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The choice of solvent can also impact stability; for specific recommendations, it is best to consult any available product-specific literature or perform a small-scale stability test in your chosen solvent.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, compounds with similar functional groups (a formyl group and a hydroxyl group on an aromatic ring system) are susceptible to:

  • Oxidation: The formyl (-CHO) group can be oxidized to a carboxylic acid (-COOH) group, especially in the presence of air or other oxidizing agents.

  • Photodegradation: Aromatic compounds, particularly those with hydroxyl groups, can be sensitive to light and may degrade upon prolonged exposure.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to monitor the purity of the compound over time and to detect the formation of degradation products. Other useful techniques include Mass Spectrometry (MS) to identify degradation products and UV-Vis Spectroscopy to observe changes in the absorption spectrum.[1][2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Change in color of the solid compound (e.g., darkening) Oxidation or degradation due to improper storage (exposure to air, light, or high temperature).Discard the discolored compound and obtain a fresh batch. Ensure the new batch is stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).
Unexpected peaks in HPLC chromatogram Formation of degradation products or presence of impurities from synthesis.Prepare a fresh solution from a new batch of the solid compound. If the extra peaks persist, consider re-purifying the compound. Analyze the degradation products using LC-MS to understand the degradation pathway.
Poor solubility in a chosen solvent The compound may have limited solubility in certain solvents.Test a range of solvents to find the most suitable one. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare fresh solutions immediately before use. Protect the solution from light during the experiment. If the experiment is lengthy, consider running a stability check of the compound in the experimental medium.

Data Presentation

The following table provides a hypothetical example of stability data for this compound under different storage conditions. This data is for illustrative purposes to demonstrate how stability data is typically presented.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8°C, Inert Atmosphere, Dark 099.5Off-white powder
699.3No change
1299.1No change
25°C/60% RH, Exposed to Air, Dark 099.5Off-white powder
697.2Slight yellowing
1294.8Yellow powder
40°C/75% RH, Exposed to Air, Dark 099.5Off-white powder
392.1Yellowish-brown powder
688.5Brown powder

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

1. Objective: To determine the stability of this compound under specified storage conditions by monitoring its purity over time using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) in a 100 mL volumetric flask.

    • Dilute to the mark to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further dilution of the stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 254 nm).

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-30 min: Return to 95% A, 5% B

  • Procedure:

    • Divide the solid this compound into multiple containers for storage under different conditions (e.g., 2-8°C/dark/inert gas, 25°C/60% RH/dark, 40°C/75% RH/dark).

    • At each time point (e.g., 0, 3, 6, 12 months), retrieve a sample from each storage condition.

    • Prepare a solution of the sample at a known concentration.

    • Inject the solution into the HPLC system and record the chromatogram.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

    • Document any changes in the physical appearance of the sample.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis at Each Time Point cluster_reporting Reporting start Obtain this compound prep_samples Prepare Samples for Different Storage Conditions start->prep_samples storage Place Samples in Stability Chambers prep_samples->storage retrieve Retrieve Sample storage->retrieve Time points (0, 3, 6, 12 months) prepare_solution Prepare Solution for Analysis retrieve->prepare_solution hplc HPLC Analysis prepare_solution->hplc data_analysis Analyze Data (Purity, Degradants) hplc->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Calpain-Calpastatin Pathway cluster_intervention Intervention high_glucose High Glucose ca_influx Increased Intracellular Ca2+ high_glucose->ca_influx calpain Calpain Activation ca_influx->calpain cell_death Neuronal Cell Death calpain->cell_death promotes calpastatin Calpastatin (Inhibitor) calpastatin->calpain inhibits hq_derivative 8-Hydroxyquinoline Derivative (e.g., this compound analog) hq_derivative->calpain attenuates expression

Caption: Hypothetical involvement of a this compound analog in the calpain-calpastatin signaling pathway, based on the activity of other 8-hydroxyquinoline derivatives.[3]

References

method refinement for consistent 5-Formyl-8-hydroxycarbostyril reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on method refinement for consistent reactions involving 5-Formyl-8-hydroxycarbostyril (also known as 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive sites?

A1: this compound is a heterocyclic organic compound featuring a carbostyril (2-oxo-1H-quinoline) core. Its key reactive sites are the formyl group (-CHO) at the C5 position and the hydroxyl group (-OH) at the C8 position. The formyl group is susceptible to nucleophilic attack and can undergo oxidation or reduction, while the hydroxyl group can be alkylated, acylated, or participate in chelation. The aromatic ring itself can also undergo further electrophilic substitution, although the existing substituents influence the position of such reactions.

Q2: Which formylation methods are suitable for the synthesis of this compound from 8-hydroxycarbostyril?

A2: Several formylation methods can be adapted for the synthesis of this compound, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. The choice of method will depend on the desired regioselectivity, scale, and available starting materials. The Vilsmeier-Haack reaction is often a good starting point for achieving formylation on electron-rich aromatic rings.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products can include di-formylated species, where a second formyl group is introduced onto the aromatic ring, or products from reactions involving the hydroxyl group. In some cases, polymerization or degradation of the starting material or product can occur under harsh reaction conditions.

Q4: How can I purify this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and impurities. Recrystallization from a suitable solvent system can also be an effective purification method.

Q5: What is the potential biological significance of this compound?

A5: While specific signaling pathways for this compound are not extensively documented, related 8-hydroxyquinoline derivatives have shown a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some have been investigated as DNA gyrase inhibitors or for their role in angiogenesis. The formyl group provides a handle for further chemical modifications to explore structure-activity relationships.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction
Possible Cause Suggested Solution
Incomplete formation of the Vilsmeier reagent.Ensure that the DMF and POCl₃ are fresh and anhydrous. The reaction to form the reagent should be conducted at a low temperature (e.g., 0 °C) before adding the 8-hydroxycarbostyril.
Insufficient activation of the carbostyril ring.The 2-oxo group in the carbostyril ring is electron-withdrawing and may deactivate the ring towards electrophilic substitution compared to 8-hydroxyquinoline. A higher reaction temperature or longer reaction time may be required.
Degradation of starting material or product.Avoid excessively high temperatures. Monitor the reaction progress by TLC to determine the optimal reaction time.
Incorrect work-up procedure.The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched with an appropriate amount of water or an aqueous base (like sodium acetate solution) and that the pH is adjusted correctly during extraction.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Di-formylation of the aromatic ring.Use a stoichiometric amount of the Vilsmeier reagent. Adding the reagent dropwise to the solution of 8-hydroxycarbostyril at a controlled temperature can also help to minimize over-reaction.
Reaction at the hydroxyl group.While less likely under Vilsmeier-Haack conditions, protection of the hydroxyl group prior to formylation can be considered if O-formylation is observed. However, this adds extra steps to the synthesis.
Isomer formation.The regioselectivity of formylation can be influenced by reaction conditions. Modifying the temperature or solvent may alter the ratio of isomers. Characterization by NMR will be crucial to identify the product distribution.
Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Product is highly polar and streaks on silica gel. | Try a more polar eluent system for column chromatography, or consider using a different stationary phase like alumina. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape. | | Co-elution with starting material or impurities. | Optimize the eluent system for better separation. If separation is still difficult, consider converting the product to a derivative (e.g., an oxime or hydrazone) for purification, followed by hydrolysis back to the aldehyde. | | Product is insoluble. | Attempt to dissolve the crude product in a suitable solvent for recrystallization. Hot filtration may be necessary to remove insoluble impurities. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Illustrative)

Disclaimer: This is a generalized protocol based on reactions with similar substrates. Optimization will be necessary.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 8-hydroxycarbostyril (1 equivalent) in DMF and add it to the freshly prepared Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Illustrative Value
Reaction Temperature 60-80 °C
Reaction Time 4-12 hours
Expected Yield 40-60% (highly dependent on optimization)
TLC Eluent System Hexane:Ethyl Acetate (e.g., 7:3 or 1:1)
Column Chromatography Eluent Gradient of Hexane and Ethyl Acetate

Visualizations

experimental_workflow Experimental Workflow for Vilsmeier-Haack Formylation A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 8-hydroxycarbostyril A->B C 3. Heat Reaction Mixture (60-80°C) B->C D 4. Monitor by TLC C->D E 5. Quench with NaOAc solution D->E Reaction Complete F 6. Aqueous Work-up & Extraction E->F G 7. Column Chromatography F->G H Pure this compound G->H troubleshooting_workflow Troubleshooting Low Yield start Low or No Product check_reagents Are reagents fresh and anhydrous? start->check_reagents check_reagents->start No, replace reagents increase_temp Increase reaction temperature check_reagents->increase_temp Yes increase_time Increase reaction time increase_temp->increase_time check_workup Review work-up procedure increase_time->check_workup optimize_purification Optimize purification check_workup->optimize_purification success Improved Yield optimize_purification->success signaling_pathway Hypothetical Signaling Pathway Involvement compound This compound Derivative target Cellular Target (e.g., DNA Gyrase, Kinase) compound->target Binds/Inhibits pathway Signaling Cascade target->pathway Modulates response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis, Anti-inflammatory effect) pathway->response Leads to

troubleshooting unexpected results in experiments with 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Formyl-8-hydroxycarbostyril. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic organic compound belonging to the quinolinone family. Its structure, featuring a reactive formyl group and a chelating hydroxy group, makes it a subject of interest in medicinal chemistry and drug discovery. It is investigated for its potential as an anticancer and antifungal agent.

Q2: What are the key chemical properties of this compound I should be aware of?

A2: Key properties include limited solubility in aqueous solutions, potential for fluorescence interference in assays, and reactivity of the formyl and hydroxyl groups which can lead to unexpected interactions or degradation. Careful consideration of solvent choice and storage conditions is crucial.

Q3: I am observing lower than expected potency of the compound in my cell-based assay. What could be the issue?

A3: Several factors could contribute to this. First, verify the purity and integrity of your compound stock, as degradation can occur. Second, consider the solubility of the compound in your cell culture medium; precipitation will reduce the effective concentration. Using a low percentage of a co-solvent like DMSO can help, but ensure the final solvent concentration is not toxic to your cells. Finally, interactions with components of the media, such as serum proteins, could sequester the compound and reduce its bioavailability.

Q4: My fluorescence-based assay is showing high background noise or inconsistent readings when using this compound. What is happening?

A4: Quinoline derivatives, including this compound, are known to exhibit intrinsic fluorescence, which can interfere with assays that use fluorescent readouts. It is recommended to run a control experiment with the compound alone (without the fluorescent probe) to measure its background fluorescence at the excitation and emission wavelengths of your assay. If interference is significant, consider using a different detection method, such as a luminescence- or absorbance-based assay, or shifting the fluorescence detection to wavelengths where the compound's interference is minimal.

Q5: I am seeing unexpected peaks in my HPLC-MS analysis of a reaction mixture containing this compound. What could be the source of these peaks?

A5: The formyl group of this compound is susceptible to oxidation to a carboxylic acid or reduction to an alcohol, especially under certain reaction conditions or during workup. The hydroxy group can also undergo reactions. These side products may appear as unexpected peaks. It is also possible that the compound is degrading over time in your sample. Ensure proper storage of your samples and use fresh solutions for analysis.

Troubleshooting Guides

Problem 1: Inconsistent or Non-reproducible Results in Biological Assays
Potential Cause Troubleshooting Steps
Compound Instability/Degradation 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light, as quinoline derivatives can be light-sensitive.
Poor Solubility in Assay Medium 1. Determine the solubility of the compound in your specific cell culture medium. 2. Use a final DMSO concentration of ≤0.5% to avoid solvent-induced cytotoxicity. 3. If solubility remains an issue, consider formulating the compound with a non-toxic solubilizing agent.
Interaction with Assay Components 1. Run control experiments to assess the interaction of the compound with assay reagents (e.g., dyes, enzymes). 2. If using serum in cell culture, test for potential binding of the compound to serum albumin, which can reduce its effective concentration.
Problem 2: Difficulties in Chemical Synthesis and Purification
Potential Cause Troubleshooting Steps
Low Reaction Yield 1. Ensure all reagents are pure and dry, as moisture can interfere with many organic reactions. 2. Optimize reaction conditions such as temperature, reaction time, and catalyst loading. 3. Consider alternative synthetic routes if yields remain consistently low.
Formation of Side Products 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of byproducts. 2. Adjust reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time).
Purification Challenges 1. Use an appropriate purification method. Column chromatography on silica gel is common, but the choice of eluent is critical to achieve good separation. 2. Recrystallization can be an effective final purification step to obtain a highly pure product.

Experimental Protocols

Protocol 1: General Procedure for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Preparation: Prepare serial dilutions of this compound in RPMI-1640 medium.

  • Assay Setup: In a 96-well plate, add the fungal inoculum to the wells containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Data Presentation

Table 1: Representative Cytotoxicity Data for an 8-Hydroxyquinoline Derivative
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.1
HEK293 (Normal Kidney)> 50
Data is representative for a closely related 8-hydroxyquinoline derivative and should be used for reference only.
Table 2: Representative Antifungal Activity for an 8-Hydroxyquinoline Derivative
Fungal StrainMIC (µg/mL)
Candida albicans4
Aspergillus fumigatus8
Cryptococcus neoformans2
Data is representative for a closely related 8-hydroxyquinoline derivative and should be used for reference only.

Visualizations

Signaling Pathways

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB-NF-kB IkB NF-kB IkB->IkB-NF-kB NF-kB->IkB-NF-kB NF-kB_n NF-kB IkB-NF-kB->NF-kB_n translocates This compound This compound This compound->IKK Complex inhibits Gene Transcription Gene Transcription NF-kB_n->Gene Transcription induces PI3K-Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets regulates This compound This compound This compound->PI3K inhibits Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Organic Synthesis Troubleshooting Logic Start Start Low Yield or No Product Low Yield or No Product Start->Low Yield or No Product Check Reagent Purity Check Reagent Purity Low Yield or No Product->Check Reagent Purity Yes Unexpected Product Unexpected Product Low Yield or No Product->Unexpected Product No Optimize Conditions Optimize Conditions Check Reagent Purity->Optimize Conditions Optimize Conditions->Low Yield or No Product Characterize Byproduct Characterize Byproduct Unexpected Product->Characterize Byproduct Yes Successful Synthesis Successful Synthesis Unexpected Product->Successful Synthesis No Modify Reaction Modify Reaction Characterize Byproduct->Modify Reaction Modify Reaction->Low Yield or No Product

Technical Support Center: Enhancing the Reactivity of the Formyl Group in 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formyl-8-hydroxycarbostyril. The focus is on enhancing the reactivity of the formyl group for various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in reacting the formyl group of this compound?

The primary challenges stem from the electronic nature of the carbostyril ring. The hydroxyl group at the 8-position and the lactam functionality can influence the electrophilicity of the formyl group at the 5-position. The lone pair of electrons on the hydroxyl group can donate electron density to the aromatic system, which can potentially deactivate the formyl group towards nucleophilic attack. Additionally, the presence of multiple reactive sites (the phenol, the lactam, and the formyl group) can lead to side reactions if conditions are not carefully controlled.

Q2: What general strategies can be employed to enhance the reactivity of the formyl group?

To enhance the reactivity of the formyl group, one can:

  • Utilize catalysts: Lewis acids or bases can activate the formyl group or the nucleophile, respectively.

  • Modify reaction conditions: Adjusting temperature, solvent, and reaction time can significantly impact reaction outcomes.

  • Protecting groups: In some cases, protecting the hydroxyl group may be necessary to prevent unwanted side reactions and to modulate the electronic properties of the ring.

Q3: Which reactions are commonly used to derivatize the formyl group of similar aromatic aldehydes?

Three common and effective reactions for derivatizing the formyl group are:

  • Knoevenagel Condensation: For the formation of a new carbon-carbon double bond.

  • Reductive Amination: To introduce amino functionalities.

  • Wittig Reaction: For the conversion of the aldehyde to an alkene.

Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.

Diagram of the Knoevenagel Condensation Workflow:

Knoevenagel_Workflow This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Active_Methylene_Compound Active_Methylene_Compound Active_Methylene_Compound->Reaction_Mixture Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating_Stirring Heating_Stirring Reaction_Mixture->Heating_Stirring Workup_Purification Workup_Purification Heating_Stirring->Workup_Purification Product Product Workup_Purification->Product Reductive_Amination_Pathway Aldehyde Aldehyde Imine_Intermediate Imine_Intermediate Aldehyde->Imine_Intermediate + Amine - H2O Amine Amine Final_Amine_Product Final_Amine_Product Imine_Intermediate->Final_Amine_Product + Reducing Agent Reducing_Agent Reducing_Agent Wittig_Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction Alkyl_Halide Alkyl_Halide Phosphonium_Salt Phosphonium_Salt Alkyl_Halide->Phosphonium_Salt + PPh3 (SN2) Triphenylphosphine Triphenylphosphine Strong_Base Strong_Base Phosphonium_Ylide Phosphonium_Ylide Phosphonium_Salt->Phosphonium_Ylide + Strong Base Alkene_Product Alkene_Product Phosphonium_Ylide->Alkene_Product + Aldehyde This compound This compound Triphenylphosphine_Oxide Triphenylphosphine_Oxide

Validation & Comparative

A Comparative Guide to Fluorescent Dyes: Evaluating Alternatives to 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent probe, a direct comparison of photophysical properties is crucial. While 5-Formyl-8-hydroxycarbostyril is a molecule of interest, detailed, publicly available experimental data on its fluorescent characteristics is currently limited. This guide provides a comprehensive comparison of well-established and thoroughly characterized fluorescent dyes: Fluorescein, Coumarin, and Rhodamine B. This information will enable researchers to select a suitable alternative based on key performance metrics.

The foundational structure of this compound is based on a carbostyril (quinolin-2(1H)-one) core, which is known to exhibit fluorescence. The properties of such molecules are often influenced by substitutions on the heterocyclic ring. Similarly, the structurally related 8-hydroxyquinoline scaffold is weakly fluorescent on its own but can form highly fluorescent complexes with metal ions due to increased molecular rigidity.[1][2] This suggests that this compound may possess interesting fluorescent properties, but without experimental data, a direct comparison is not feasible.

This guide, therefore, focuses on providing a detailed, data-driven comparison of three widely used classes of fluorescent dyes that serve as excellent benchmarks and potential alternatives.

Quantitative Comparison of Fluorescent Dye Properties

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and suitability for a specific experimental setup. The following table summarizes the key photophysical properties of Fluorescein, a representative Coumarin dye (Coumarin 1), and Rhodamine B.

PropertyFluoresceinCoumarin 1Rhodamine B
Excitation Max (λex) ~494 nm~373 nm~553 nm
Emission Max (λem) ~521 nm~470 nm~576 nm
Molar Extinction Coefficient (ε) ~76,900 M⁻¹cm⁻¹~24,000 M⁻¹cm⁻¹~110,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.95~0.63~0.31
Stokes Shift ~27 nm~97 nm~23 nm
Photostability ModerateModerate to HighHigh
pH Sensitivity High (fluorescence decreases significantly below pH 7)Generally lowLow
Solubility Water-soluble (as sodium salt)Soluble in organic solventsSoluble in water and various organic solvents

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of fluorescent dyes, standardized experimental protocols are essential. The following are methodologies for determining the key photophysical parameters presented in the table above.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the dye of known concentration in a suitable solvent (e.g., ethanol for Coumarin 1, 0.1 M NaOH for Fluorescein, and ethanol for Rhodamine B).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the linear fit of the data (slope = ε × path length). The path length (l) is typically 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.

Protocol:

  • Selection of a Standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to the sample. For example, Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) can be used for blue-emitting dyes, while Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard for green-emitting dyes.

  • Absorbance Measurements: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength used for the absorbance measurements.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Determination of Photostability

Photostability refers to the ability of a dye to resist photochemical degradation upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample under specific excitation and emission wavelengths.

  • Continuous Illumination: Expose the sample to a constant, high-intensity light source (e.g., the excitation beam of the spectrofluorometer or a dedicated light source) for a defined period.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals during the illumination period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows and Dye Comparisons

To further clarify the experimental processes and the relationships between the compared dyes, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis A Prepare Dilute Solutions (Absorbance < 0.1) B Select Fluorescent Standard C Measure Absorbance at Excitation Wavelength A->C B->C D Record Fluorescence Emission Spectra C->D E Integrate Fluorescence Intensity D->E F Calculate Quantum Yield Using Comparative Method E->F

Caption: Workflow for determining fluorescence quantum yield.

Dye_Comparison Dye Fluorescent Dye Excitation Emission Brightness (ε × Φ) Stokes Shift Photostability pH Sensitivity Fluorescein Fluorescein ~494 nm ~521 nm High Small Moderate High Dye->Fluorescein Green Emitter Coumarin Coumarin ~373 nm ~470 nm Moderate Large Moderate-High Low Dye->Coumarin Blue Emitter RhodamineB Rhodamine B ~553 nm ~576 nm Very High Small High Low Dye->RhodamineB Orange/Red Emitter

Caption: Key feature comparison of common fluorescent dyes.

References

A Comparative Guide to the Bioactivity of 5-Formyl-8-hydroxycarbostyril and Related 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 5-Formyl-8-hydroxycarbostyril against established 8-hydroxyquinoline derivatives. Due to the limited direct experimental data on this compound, this document serves as a validation framework, offering insights into the compound's expected performance based on the well-documented activities of its structural class. The guide details experimental protocols and presents comparative data for anticancer and antimicrobial activities, two of the most prominent bioactivities of 8-hydroxyquinoline derivatives.

Introduction to this compound and the 8-Hydroxyquinoline Scaffold

This compound, also known as 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde, is a derivative of the versatile 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes and proteins involved in cell proliferation and survival.[4] Given that this compound is identified as an impurity in the beta-2 adrenergic agonist Indacaterol, understanding its intrinsic bioactivity is crucial for comprehensive drug safety and pharmacology assessment.

Comparative Analysis of Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different functional groups to the 8-hydroxyquinoline core can modulate this activity. Below is a comparison of the reported in vitro anticancer activities of selected 8-hydroxyquinoline derivatives.

Table 1: In Vitro Anticancer Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Human neuroblastoma SH-SY5YNot SpecifiedNot Specified (showed effects on calpain-calpastatin pathways)[5]
Nitroxoline (5-Nitro-8-hydroxyquinoline) Human neuroblastoma SH-SY5YNot SpecifiedNot Specified (showed effects on calpain-calpastatin pathways)[5]
8-hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular carcinoma)MTS Assay~13.8 (converted from 6.25±0.034 µg/mL)[6]
Tris(8-hydroxyquinoline)iron (Feq3) HNSCC (Head and Neck Squamous Cell Carcinoma)MTT AssayNot specified (induced apoptosis)[7]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) MCF7 and MDA-MB-231 (Breast cancer)Not SpecifiedNot specified (induced paraptosis and apoptosis)[1]

Comparative Analysis of Antimicrobial Activity

The 8-hydroxyquinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The ability of these compounds to inhibit the growth of a broad spectrum of bacteria and fungi is a key area of investigation.

Table 2: In Vitro Antimicrobial Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundMicrobial StrainAssayMIC (µM)Reference
8-Hydroxyquinoline (8HQ) Staphylococcus aureus, Enterococcus faecalis, Candida albicansBroth microdilution27.58[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) Mycobacterium tuberculosisNot Specified0.1[3]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) Methicillin-resistant S. aureus (MRSA)Not Specified1.1[3]
Tris(8-hydroxyquinoline)aluminum (Alq3) - Nanostructures Methicillin-resistant S. aureus (MRSA)Resazurin assay~33.4 (converted from 15 µg/ml)[9]
Tris(8-hydroxyquinoline)aluminum (Alq3) - Microstructures Methicillin-resistant S. aureus (MRSA)Resazurin assay~66.8 (converted from 30 µg/ml)[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactive compounds. Below are standard protocols for determining anticancer and antimicrobial activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., Hep3B, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound (this compound) and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound) and reference antibiotic (e.g., ampicillin)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test and reference compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Bioactivity Validation Workflow Start Start Compound Synthesis\n(this compound) Compound Synthesis (this compound) Start->Compound Synthesis\n(this compound) In Vitro Screening In Vitro Screening Compound Synthesis\n(this compound)->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Cytotoxic? Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Antimicrobial? Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Anticancer Assays->Cytotoxicity (MTT Assay) Apoptosis Assay Apoptosis Assay Anticancer Assays->Apoptosis Assay MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity (MTT Assay)->Mechanism of Action Studies MIC Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization End End Lead Optimization->End

Caption: Experimental workflow for validating the bioactivity of this compound.

G cluster_pathway Apoptosis Signaling Pathway 8-Hydroxyquinoline_Derivative 8-Hydroxyquinoline_Derivative ROS_Generation ↑ Reactive Oxygen Species (ROS) 8-Hydroxyquinoline_Derivative->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Bax_Upregulation ↑ Bax Mitochondrial_Stress->Bax_Upregulation Bcl2_Downregulation ↓ Bcl-2 Mitochondrial_Stress->Bcl2_Downregulation Cytochrome_c_Release Cytochrome c Release Bax_Upregulation->Cytochrome_c_Release Bcl2_Downregulation->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: A potential apoptosis signaling pathway induced by 8-hydroxyquinoline derivatives.

References

A Comparative Guide for Researchers: 5-Formyl-8-hydroxycarbostyril vs. 8-hydroxyquinoline-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Promising Heterocyclic Aldehydes for Drug Discovery and Development

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, quinoline-based structures have garnered significant attention due to their diverse biological activities. This guide provides a detailed, objective comparison of two closely related aldehyde derivatives: 5-Formyl-8-hydroxycarbostyril and 8-hydroxyquinoline-5-carbaldehyde. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their chemical properties, synthesis, and biological performance to inform their research directions.

Chemical and Physical Properties: A Tale of Two Cores

At first glance, this compound and 8-hydroxyquinoline-5-carbaldehyde share a common 8-hydroxyquinoline scaffold substituted with a formyl group at the 5-position. The critical distinction lies in the presence of a carbonyl group at the 2-position of the quinoline ring in this compound, classifying it as a carbostyril or 2-quinolinone derivative. This seemingly minor structural modification significantly impacts the physicochemical properties of the molecule.

PropertyThis compound8-hydroxyquinoline-5-carbaldehyde
Synonyms 8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde5-Formyl-8-hydroxyquinoline, 5-Formyl-8-quinolinol
CAS Number 68304-21-22598-30-3
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₂
Molecular Weight 189.17 g/mol 173.17 g/mol
Melting Point 315-317 °C (decomposes)[1]178 °C[2][3]
Boiling Point 462.2 °C at 760 mmHg383.1 °C at 760 mmHg[2][4]
Solubility Sparingly soluble in DMSO and Methanol[1]Slightly soluble in Chloroform and Methanol[2]

The higher melting and boiling points of this compound can be attributed to the additional carbonyl group, which can participate in stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.

Synthesis and Experimental Protocols

The synthesis of these two compounds involves distinct strategies, primarily centered around the formylation of the respective parent heterocycle.

Synthesis of 8-hydroxyquinoline-5-carbaldehyde

The introduction of a formyl group onto the 8-hydroxyquinoline core is commonly achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack, Reimer-Tiemann, or Duff reactions. The Vilsmeier-Haack reaction is a widely used and effective method.

Experimental Protocol: Vilsmeier-Haack Formylation of 8-hydroxyquinoline

  • Reagents: 8-hydroxyquinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Chloroform, Sodium Acetate, Diethyl ether, Water.

  • Procedure:

    • To a solution of the 8-hydroxyquinoline in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C to form the Vilsmeier reagent, a (chloromethylene)dimethyliminium salt.

    • Stir the reaction mixture at room temperature for several hours to allow for the electrophilic attack of the Vilsmeier reagent on the electron-rich 8-hydroxyquinoline ring.

    • Quench the reaction by adding a solution of sodium acetate in water at 0 °C and stir for a short period.

    • Dilute the reaction mixture with water and extract the product with diethyl ether.

    • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting residue by silica gel column chromatography to obtain 8-hydroxyquinoline-5-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Electrophilic Aromatic Substitution HQ 8-Hydroxyquinoline HQ->Intermediate Product 8-Hydroxyquinoline- 5-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of 8-hydroxyquinoline-5-carbaldehyde.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are less commonly reported in the literature. However, a plausible route involves the formylation of 8-hydroxycarbostyril (8-hydroxy-2-quinolinone). The Vilsmeier-Haack reaction can also be applied here, though the reactivity of the carbostyril ring may differ from that of quinoline.

Proposed Experimental Protocol: Formylation of 8-hydroxycarbostyril

  • Reagents: 8-hydroxycarbostyril, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by reacting POCl₃ with DMF at a low temperature.

    • Add 8-hydroxycarbostyril to the Vilsmeier reagent. The electron-donating hydroxyl group and the lactam functionality will influence the regioselectivity of the formylation.

    • After the reaction is complete, hydrolyze the intermediate to yield the aldehyde.

    • Purify the product using standard techniques such as recrystallization or column chromatography.

Comparative Biological Activity

Both this compound and 8-hydroxyquinoline-5-carbaldehyde are of interest to researchers due to the well-documented broad-spectrum biological activities of the 8-hydroxyquinoline scaffold. These activities include antimicrobial, anticancer, and anti-inflammatory properties, often attributed to the metal-chelating ability of the 8-hydroxyquinoline core. The presence of the aldehyde group provides a reactive handle for the synthesis of derivatives such as Schiff bases, which can exhibit enhanced biological effects.

Metal Chelating Properties

A study on 5-acetyl-8-hydroxyquinoline and 5-formyl-8-hydroxyquinoline (8-hydroxyquinoline-5-carbaldehyde) demonstrated their excellent chelating properties for various metal ions. The acidity of the ligands was found to be in the order of 5-formyl-8-hydroxyquinoline > 5-acetyl-8-hydroxyquinoline > 8-hydroxyquinoline, with pKa values of 2.9 and 9.5 for 8-hydroxyquinoline-5-carbaldehyde. This increased acidity, due to the electron-withdrawing nature of the formyl group, leads to larger formation constants (pKf) for its metal complexes.

Metal IonpKf with 8-hydroxyquinoline-5-carbaldehyde
Fe³⁺32
Cu²⁺27.1
Pb²⁺24.9

Data from a study on chelating agents for complexometric titrations.

Anticancer and Antimicrobial Activity

While direct comparative studies are lacking, the broader class of 8-hydroxyquinoline derivatives has been extensively studied for its therapeutic potential.

8-hydroxyquinoline Derivatives - General Anticancer Activity:

  • Mechanism of Action: The anticancer effects of 8-hydroxyquinoline derivatives are often linked to their ability to chelate essential metal ions, leading to the inhibition of metalloenzymes, generation of reactive oxygen species (ROS), and induction of apoptosis. Some derivatives have been shown to inhibit signaling pathways like PI3K-Akt-mTOR.[1]

  • Reported IC₅₀ Values for Derivatives: Various derivatives have shown potent activity. For instance, certain 8-hydroxyquinoline platinum(II) derivatives exhibited IC₅₀ values of 5.49 µM and 7.09 µM against MDA-MB-231 breast cancer cells.[5] Other derivatives have shown IC₅₀ values in the nanomolar range against different cancer cell lines.[2]

8-hydroxyquinoline Derivatives - General Antimicrobial Activity:

  • Mechanism of Action: The antimicrobial action is also largely attributed to metal chelation, which disrupts essential microbial processes. Some derivatives are known to inhibit RNA synthesis and affect the fungal cell wall.

  • Reported MIC Values for Derivatives: The parent compound, 8-hydroxyquinoline, has shown a Minimum Inhibitory Concentration (MIC) of 27.58 µM, which is comparable to ampicillin.[5][6] Some novel derivatives have exhibited even more potent antibacterial activity, with MIC values as low as 10⁻⁶ mg/mL.[7][8]

Specific, directly comparable IC₅₀ and MIC values for this compound and 8-hydroxyquinoline-5-carbaldehyde are not available in the reviewed literature, highlighting a critical knowledge gap.

Hypothesized Signaling Pathway Inhibition by 8-Hydroxyquinoline Derivatives

Signaling_Pathway HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (e.g., Fe, Cu, Zn) HQ_Derivative->Metal_Chelation ROS ROS Generation HQ_Derivative->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition HQ_Derivative->PI3K_Akt Metalloenzymes Metalloenzyme Inhibition Metal_Chelation->Metalloenzymes Cell_Death Cancer Cell Death Metalloenzymes->Cell_Death Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Cell_Death Apoptosis->Cell_Death

Caption: Potential anticancer mechanisms of 8-hydroxyquinoline derivatives.

Summary and Future Directions

Both this compound and 8-hydroxyquinoline-5-carbaldehyde are valuable compounds for further investigation in drug discovery. 8-hydroxyquinoline-5-carbaldehyde is a well-characterized compound with established synthetic routes and known metal-chelating properties. In contrast, this compound remains a less explored molecule, presenting both a challenge and an opportunity for novel research.

Key Comparison Points:

  • Structural Difference: The presence of a 2-oxo group in this compound is the key differentiator, influencing its physical properties.

  • Synthesis: While the Vilsmeier-Haack reaction is a viable method for both, the specific conditions and yields for this compound need further optimization and reporting.

  • Biological Data: There is a significant lack of direct comparative biological data. Quantitative studies on the anticancer and antimicrobial activities of this compound are urgently needed.

Recommendations for Future Research:

  • Direct Comparative Studies: Head-to-head comparisons of the two compounds in various biological assays (e.g., anticancer cytotoxicity against a panel of cell lines, antimicrobial activity against a range of pathogens) are essential to delineate their relative potency and spectrum of activity.

  • Synthesis Optimization: Development and publication of a detailed, optimized, and high-yielding synthesis protocol for this compound would greatly facilitate its further study.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by each compound would provide valuable insights into their mechanisms of action and potential therapeutic targets.

  • Derivative Synthesis: The formyl group on both molecules serves as a versatile handle for the synthesis of a library of derivatives (e.g., Schiff bases, hydrazones) which could lead to compounds with improved activity and selectivity.

This guide highlights the current state of knowledge on this compound and 8-hydroxyquinoline-5-carbaldehyde and identifies critical areas for future research that could unlock their full therapeutic potential.

References

Navigating Analytical Standards for 5-Formyl-8-hydroxycarbostyril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 5-Formyl-8-hydroxycarbostyril, a key intermediate in the synthesis of various pharmaceutical compounds, sourcing a reliable analytical standard is paramount. This guide provides a comprehensive comparison of the available options, focusing on the custom-synthesized this compound and a readily available alternative, 8-hydroxyquinoline-5-carbaldehyde, to aid in making informed decisions for analytical method development and validation.

Due to its specific structure, this compound is primarily available as a custom synthesis product. This contrasts with structurally similar compounds like 8-hydroxyquinoline-5-carbaldehyde, which are commercially available as analytical standards. This guide will delve into the key characteristics of both, offering a comparative analysis of their chemical properties, potential impurity profiles, and available analytical data.

Product Comparison: Custom Synthesis vs. Commercially Available Standard

FeatureThis compound (Custom Synthesis)8-hydroxyquinoline-5-carbaldehyde (Commercially Available)
Availability Requires custom synthesis; lead times and availability vary.Readily available from multiple chemical suppliers.
CAS Number 68304-21-22598-30-3
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₂
Molecular Weight 189.17 g/mol 173.17 g/mol
Purity Dependent on synthesis and purification; typically high but requires verification.Often available in high purity grades (e.g., >98%) with a Certificate of Analysis.
Cost Generally higher due to custom synthesis.More cost-effective due to larger scale production.
Documentation Certificate of Analysis may be limited to basic characterization (e.g., NMR, MS).Comprehensive Certificate of Analysis with detailed purity assessment is usually provided.

Physicochemical Properties

A fundamental understanding of the physicochemical properties is crucial for developing analytical methods. Below is a comparison of the key properties of the two compounds.

PropertyThis compound8-hydroxyquinoline-5-carbaldehyde
Appearance Likely a solid (based on related structures)Yellow to brown solid
Solubility Expected to be soluble in organic solvents like DMSO and DMF.Soluble in organic solvents.
Melting Point Not readily available.Approximately 175-180 °C

Potential Impurity Profile and Synthesis Pathway

Understanding the synthesis route is critical for predicting potential impurities that may need to be controlled and monitored.

Synthesis of this compound (Hypothesized)

A plausible synthetic route to this compound would likely involve the formylation of 8-hydroxycarbostyril (8-hydroxy-2(1H)-quinolinone). A common method for such a transformation is the Vilsmeier-Haack reaction.

Synthesis of this compound 8-hydroxycarbostyril 8-hydroxycarbostyril Intermediate Iminium Salt Intermediate 8-hydroxycarbostyril->Intermediate Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Product

Caption: Hypothesized synthesis of this compound.

Potential Impurities:

  • Unreacted 8-hydroxycarbostyril: The starting material may be present if the reaction does not go to completion.

  • Over-formylated products: Formylation at other positions on the ring could occur as a minor side reaction.

  • Residual solvents: Solvents used in the reaction and purification steps (e.g., DMF, phosphorus oxychloride).

  • By-products from the Vilsmeier reagent: Decomposition products of the Vilsmeier reagent.

Synthesis of 8-hydroxyquinoline-5-carbaldehyde

The synthesis of 8-hydroxyquinoline-5-carbaldehyde is well-documented and typically proceeds via the Reimer-Tiemann reaction of 8-hydroxyquinoline.

Synthesis of 8-hydroxyquinoline-5-carbaldehyde 8-hydroxyquinoline 8-hydroxyquinoline Intermediate Dichlorocarbene Intermediate 8-hydroxyquinoline->Intermediate Electrophilic Substitution Reagents CHCl₃, NaOH Reagents->Intermediate Product 8-hydroxyquinoline-5-carbaldehyde Intermediate->Product

Caption: Synthesis of 8-hydroxyquinoline-5-carbaldehyde.

Potential Impurities:

  • Unreacted 8-hydroxyquinoline: Incomplete reaction can lead to the presence of the starting material.

  • Isomeric products: Formylation can also occur at the 7-position, leading to 8-hydroxyquinoline-7-carbaldehyde as an impurity.

  • Residual chloroform: As a reagent, traces of chloroform may remain.

  • Polymeric by-products: Base-catalyzed side reactions can lead to the formation of polymeric materials.

Analytical Characterization Data

A direct comparison of analytical data is challenging due to the custom nature of this compound. However, we can present the available data for 8-hydroxyquinoline-5-carbaldehyde as a reference.

Spectroscopic Data for 8-hydroxyquinoline-5-carbaldehyde
TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.2 (s, 1H, -CHO), 9.6 (d, 1H), 8.9 (d, 1H), 8.1 (d, 1H), 7.8 (dd, 1H), 7.3 (d, 1H)
Mass Spectrometry (EI) m/z 173 (M⁺), 144, 116, 89

Experimental Protocols

Detailed experimental protocols are essential for replicating analytical methods. Below are representative protocols for the analysis of quinoline derivatives, which can be adapted for this compound and its alternative.

High-Performance Liquid Chromatography (HPLC) Method for Quinoline Derivatives

This method can be used as a starting point for the purity determination and quantification of this compound and 8-hydroxyquinoline-5-carbaldehyde.

HPLC Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water with acid modifier) Mobile_Phase->Separation Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: General HPLC workflow for quinoline derivative analysis.

Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and confirmation of identity.

Sample Preparation:

  • Weigh approximately 5-10 mg of the analytical standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the analyte.

Method:

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Introduction: Direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

Conclusion

The choice between a custom-synthesized standard of this compound and a commercially available alternative like 8-hydroxyquinoline-5-carbaldehyde depends on the specific requirements of the research. For definitive identification and quantification of this compound, a well-characterized custom standard is indispensable. However, for initial method development, system suitability tests, or as a related substance marker, the more accessible and cost-effective 8-hydroxyquinoline-5-carbaldehyde can be a valuable tool. Researchers should carefully consider the trade-offs between availability, cost, and the level of characterization required for their analytical needs. It is always recommended to thoroughly characterize any in-house or custom-synthesized standard to ensure the reliability and accuracy of analytical results.

A Comparative Analysis of 5-Formyl-8-hydroxycarbostyril Derivatives in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Formyl-8-hydroxycarbostyril derivatives, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies on a wide range of these specific derivatives are limited in publicly available literature, this document synthesizes data from structurally related quinolinone and 8-hydroxyquinoline analogs to provide insights into their structure-activity relationships, mechanisms of action, and experimental evaluation.

Introduction to this compound Derivatives

The this compound scaffold, a derivative of quinolin-2(1H)-one, represents a promising class of heterocyclic compounds in medicinal chemistry. The presence of the α,β-unsaturated ketone (enone) system in the carbostyril ring, combined with the chelating potential of the 8-hydroxyl group and the reactive formyl group at the 5-position, provides a unique pharmacophore for interacting with various biological targets. These structural features are often associated with a range of pharmacological activities, including anticancer and anti-inflammatory properties. This guide explores the therapeutic potential of these derivatives by examining the biological data of closely related compounds.

Comparative Biological Activity

While a direct head-to-head comparison of a library of this compound derivatives is not extensively documented, the following table summarizes the anticancer and anti-inflammatory activities of structurally similar quinolinone and 8-hydroxyquinoline derivatives to infer potential structure-activity relationships (SAR). The data suggests that modifications at various positions of the quinoline/quinolinone ring can significantly impact biological activity.

Table 1: Comparative Biological Activities of Related Quinolinone and 8-Hydroxyquinoline Derivatives

Compound/Derivative ClassBiological ActivityKey Findings & IC₅₀ ValuesReferences
8-Hydroxy-2-quinolinecarbaldehyde AnticancerShowed significant in vitro cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma).[1]
MTS₅₀ range: 12.5–25 μg/mL for most lines; 6.25±0.034 μg/mL for Hep3B.[1]
Substituted 8-hydroxyquinoline Mannich Bases Anticancer (Multidrug-Resistant Cancer)Halogen substitutions at the R5 position and the nature of the Mannich base at the R7 position significantly influence cytotoxicity against multidrug-resistant cells.[2]
2,4-Disubstituted Quinoline Derivatives AnticancerThese derivatives have demonstrated excellent anticancer activity through various mechanisms, including cell cycle arrest and apoptosis.[3]
Quinolinone p38 MAP Kinase Inhibitors Anti-inflammatoryReplacement of a dihydroquinolinone with a quinolinone pharmacophore enhanced p38 inhibitory activity.
5-Substituted 8-hydroxyquinoline Derivatives AnticancerA series of 5-substituted 8-hydroxyquinoline derivatives exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC₅₀ values ranging from 5.45–9.6 μg/mL for the most active compound.[3]
8-Hydroxyquinolin-2(1H)-one Analogues β2-agonistic activity (relevant to inflammation in airways)Identified potent and selective β2-agonists with EC₅₀ < 20 pM, demonstrating smooth muscle relaxant actions.[4]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of anticancer and anti-inflammatory agents.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6][7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[6][7]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals. The formation of a purple precipitate should be visible under a microscope.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the anticancer and anti-inflammatory effects of quinolinone-type compounds, as well as a typical experimental workflow for their evaluation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Quinolinone derivatives have been shown to inhibit this pathway.

NF_kB_Inhibition Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Initiates Transcription Quinolinone This compound Derivative Quinolinone->IKK Inhibits

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain quinolinone derivatives can act as inhibitors of key kinases in this pathway, such as p38.

MAPK_Inhibition Figure 2: Potential Modulation of the MAPK Signaling Pathway Growth_Factors Growth Factors, Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Growth_Factors->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response Quinolinone This compound Derivative Quinolinone->p38 Inhibits

Caption: Potential Modulation of the MAPK Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines a typical workflow for the initial screening and evaluation of novel compounds like this compound derivatives for their anticancer potential.

Experimental_Workflow Figure 3: General Experimental Workflow for Anticancer Screening Synthesis Synthesis of This compound Derivatives MTT_Assay MTT Assay for Cytotoxicity (IC₅₀) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Select Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action (Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Data_Analysis Data Analysis and SAR Determination Mechanism_Study->Data_Analysis

Caption: General Experimental Workflow for Anticancer Screening.

Conclusion

This compound derivatives hold considerable promise as a scaffold for the development of novel anticancer and anti-inflammatory agents. Based on the analysis of structurally related compounds, it is evident that substitutions on the quinolinone ring system can significantly modulate their biological activity. The inhibition of key signaling pathways such as NF-κB and MAPK appears to be a plausible mechanism of action. Further synthesis of a focused library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide will be crucial to fully elucidate their therapeutic potential and establish definitive structure-activity relationships.

References

Confirming the Structure of 5-Formyl-8-hydroxycarbostyril via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

For researchers engaged in the synthesis and characterization of novel compounds, unambiguous structure elucidation is paramount. This guide provides a comparative framework for confirming the chemical structure of 5-Formyl-8-hydroxycarbostyril, also known by its IUPAC name 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with that of structurally related compounds, researchers can gain high confidence in the identity and purity of their synthesized molecule.

Structural Overview

This compound is a quinoline derivative featuring a formyl group at the C5 position and a hydroxyl group at the C8 position of the carbostyril (quinolin-2(1H)-one) core. Its molecular formula is C₁₀H₇NO₃. The presence of various functional groups, including an aldehyde, a phenol, an amide, and an aromatic system, results in a distinct NMR spectrum.

Comparative NMR Data Analysis

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

Proton Assignment (this compound) Predicted Chemical Shift (ppm) 8-Hydroxyquinoline (Experimental, CDCl₃)[1] N-mercapto-4-formyl-carbostyril (Experimental, (CD₃)₂CO)[2]
H-1 (N-H)10.0 - 11.0-11.55 (N-SH)
H-3~6.57.4538.65
H-4~8.08.783-
H-6~7.87.330-
H-7~7.27.1917.95
CHO (Formyl H)9.5 - 10.5-10.1
OH (Hydroxyl H)9.0 - 10.08.3-

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment (this compound) Predicted Chemical Shift (ppm) N-mercapto-4-formyl-carbostyril (Experimental, (CD₃)₂CO)[2]
C-2 (C=O)~165170.17
C-3~122129.69
C-4~140154.69
C-4a~120-
C-5~125117.54
C-6~135157.51
C-7~118128.8
C-8~150120.72
C-8a~140-
CHO (Formyl C)~190184.22

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following provides a general methodology for obtaining high-quality NMR spectra for the structural confirmation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good starting point for polar, aromatic compounds.
  • Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
  • Process the data by applying a Fourier transform, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

4. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more).
  • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed reliably.
  • Process the data similarly to the ¹H spectrum.

5. 2D NMR Spectroscopy (Optional but Recommended):

  • To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
  • COSY helps identify proton-proton couplings within the same spin system.
  • HSQC correlates directly bonded proton and carbon atoms.
  • HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is outlined in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis & Structure Confirmation Synthesis Synthesize 5-Formyl-8- hydroxycarbostyril Purification Purify the crude product (e.g., chromatography, recrystallization) Synthesis->Purification SamplePrep Prepare NMR Sample (dissolve in deuterated solvent) Purification->SamplePrep Acquire1H Acquire 1D ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR Spectrum SamplePrep->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) SamplePrep->Acquire2D Analyze1D Analyze 1D Spectra: - Chemical Shifts - Integration - Coupling Constants Acquire1H->Analyze1D Acquire13C->Analyze1D Analyze2D Analyze 2D Spectra: - Correlate signals - Assign protons and carbons Acquire2D->Analyze2D Compare Compare experimental data with predicted values and related compounds Analyze1D->Compare Analyze2D->Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: Workflow for the structural confirmation of this compound via NMR.

By following this comprehensive approach of data acquisition, analysis, and comparison, researchers can confidently verify the successful synthesis of this compound, a crucial step in any drug development or chemical research endeavor.

References

A Comparative Guide to Alternatives for 5-Formyl-8-hydroxycarbostyril in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, 5-Formyl-8-hydroxycarbostyril is a valuable intermediate, notably in the synthesis of pharmacologically active molecules like Cilostazol, a phosphodiesterase III (PDE3) inhibitor. However, the exploration of alternative synthetic routes and analogous structures is crucial for process optimization, patentability, and the discovery of novel compounds with improved properties. This guide provides an objective comparison of synthetic alternatives to this compound, focusing on formylation and acylation methods for the 8-hydroxycarbostyril core, supported by available experimental data.

Comparison of Synthetic Methodologies

The introduction of a carbonyl group at the C5 position of the 8-hydroxycarbostyril (8-hydroxy-2-quinolone) scaffold is a key synthetic step. Several classical formylation and acylation reactions can be employed, each with its own set of advantages and disadvantages. The choice of method can significantly impact yield, purity, and scalability.

While direct comparative studies on 8-hydroxycarbostyril are limited in publicly available literature, data from the closely related and electronically similar 8-hydroxyquinoline provides valuable insights into the expected outcomes of these reactions.

Table 1: Comparison of Formylation and Acylation Methods for Phenolic Scaffolds

MethodReagentsTypical Yield (8-hydroxyquinoline)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMFGood to ExcellentMild conditions, high regioselectivity for the para-position.Stoichiometric amounts of reagents are often required.
Reimer-Tiemann CHCl₃, NaOHFair to GoodUses inexpensive reagents.Often results in a mixture of ortho and para isomers, lower yields.
Duff Reaction Hexamethylenetetramine, acidModerateGenerally good ortho-selectivity.Requires strongly activating groups on the aromatic ring, can be low yielding.
Friedel-Crafts Acylation Acyl halide/anhydride, Lewis acid (e.g., AlCl₃)Good to ExcellentVersatile for introducing various acyl groups, generally high yielding.Requires stoichiometric or excess Lewis acid, which can be harsh and lead to complexation with the product.

Detailed Experimental Protocols

Below are generalized protocols for the key reactions discussed. It is important to note that optimization of these conditions for the 8-hydroxycarbostyril substrate is likely necessary to achieve optimal results.

Vilsmeier-Haack Formylation of 8-Hydroxycarbostyril (General Protocol)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Vilsmeier_reagent Vilsmeier Reagent (POCl₃ + DMF) Reaction_mixture Reaction Mixture Vilsmeier_reagent->Reaction_mixture Carbostyril 8-Hydroxycarbostyril in solvent Carbostyril->Reaction_mixture Heating Heating (e.g., 60-80°C) Reaction_mixture->Heating Hydrolysis Aqueous Hydrolysis (e.g., ice water, NaOAc) Heating->Hydrolysis Extraction Extraction with organic solvent Hydrolysis->Extraction Purification Purification (e.g., chromatography, recrystallization) Extraction->Purification Product This compound Purification->Product

Vilsmeier-Haack Reaction Workflow

Protocol:

  • To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.

  • 8-Hydroxycarbostyril is dissolved in a suitable solvent and added to the Vilsmeier reagent.

  • The reaction mixture is heated (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of a mild base (e.g., sodium acetate).

  • The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Friedel-Crafts Acylation: An Alternative for 5-Acyl-8-hydroxycarbostyril Derivatives

Friedel-Crafts acylation allows for the introduction of acyl groups other than formyl, providing access to a wider range of analogues. For instance, the synthesis of 5-acetyl-8-hydroxycarbostyril can be achieved.

Experimental Workflow:

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Acyl_halide Acyl Halide (e.g., Acetyl Chloride) Reaction_mixture Reaction Mixture Acyl_halide->Reaction_mixture Lewis_acid Lewis Acid (e.g., AlCl₃) Lewis_acid->Reaction_mixture Carbostyril 8-Hydroxycarbostyril in solvent Carbostyril->Reaction_mixture Stirring Stirring at controlled temperature Reaction_mixture->Stirring Quenching Quenching with acidified ice water Stirring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Purification (e.g., chromatography) Extraction->Purification Product 5-Acyl-8-hydroxycarbostyril Purification->Product

Friedel-Crafts Acylation Workflow

Protocol:

  • 8-Hydroxycarbostyril is suspended in an inert solvent (e.g., nitrobenzene or dichloromethane).

  • A Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise at a low temperature.

  • The acylating agent (e.g., acetyl chloride) is added dropwise, and the reaction is stirred at a controlled temperature.

  • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Signaling Pathway: The Role of PDE3 Inhibition

This compound and its derivatives are important precursors for the synthesis of Cilostazol and other related phosphodiesterase III (PDE3) inhibitors. Understanding the mechanism of action of these final compounds provides context for the importance of their synthesis.

PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE3, these drugs increase intracellular cAMP levels, leading to a cascade of downstream effects, particularly in platelets and vascular smooth muscle cells.

G Cilostazol Cilostazol (derived from 5-Formyl-8- hydroxycarbostyril) PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 inhibits cAMP cAMP PDE3->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation inhibits Vasodilation Vasodilation PKA->Vasodilation promotes

Simplified PDE3 Inhibition Pathway

This inhibition of platelet aggregation and promotion of vasodilation are the key mechanisms behind the therapeutic effects of drugs like Cilostazol in treating conditions such as intermittent claudication.

Conclusion

While this compound is a key synthetic intermediate, alternative formylation and acylation methods offer viable routes to this and analogous compounds. The Vilsmeier-Haack and Friedel-Crafts reactions generally provide higher yields and regioselectivity compared to the Reimer-Tiemann and Duff reactions for similar phenolic substrates. The choice of the synthetic method will depend on factors such as desired yield, scalability, cost of reagents, and the specific acyl group to be introduced. The development of efficient synthetic routes to these carbostyril derivatives is of significant interest for the discovery of new and improved phosphodiesterase inhibitors and other potential therapeutic agents.

Performance Evaluation of 5-Formyl-8-hydroxycarbostyril in Biological and Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 5-Formyl-8-hydroxycarbostyril, also known as 8-hydroxyquinoline-5-carbaldehyde, in key biological and chemical assays. The data presented herein is intended to offer an objective comparison with alternative compounds and is supported by detailed experimental protocols to aid in reproducibility and further research.

Metal Chelating Activity

This compound, a derivative of 8-hydroxyquinoline, is recognized for its potent metal-chelating properties, a characteristic often linked to the biological activities of this class of compounds. Its performance as a chelating agent has been quantitatively compared to its parent compound, 8-hydroxyquinoline, and a related derivative, 5-acetyl-8-hydroxyquinoline.

The chelating ability is influenced by the acidity of the ligand (pKa) and the formation constant of the metal-ligand complex (pKf). A lower pKa value indicates a stronger acid, which can translate to a greater affinity for metal ions. The formation constant (Kf) quantifies the equilibrium between the free ligand and the metal-ligand complex; a higher pKf value signifies a more stable complex.

Comparative Data: Acidity and Metal Complex Formation Constants

CompoundpKa1pKa2pKf (Fe³⁺)pKf (Cu²⁺)pKf (Zn²⁺)pKf (Pb²⁺)
This compound 2.9 9.5 32.0 27.1 26.2 24.9
5-Acetyl-8-hydroxyquinoline4.89.631.022.521.421.2
8-Hydroxyquinoline5.310.0----

Data sourced from a 2019 study on the chelating and acid-base properties of 8-hydroxyquinoline derivatives.

The data clearly indicates that the formyl group in this compound significantly increases its acidity compared to 8-hydroxyquinoline and 5-acetyl-8-hydroxyquinoline. This heightened acidity is reflected in its substantially larger formation constants for all tested metal ions, highlighting its superior metal-chelating capabilities.

Antifungal Activity

Recent studies have explored the antifungal potential of derivatives of this compound. A 2025 study synthesized a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, starting from 5-formyl-8-hydroxyquinoline, and evaluated their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Comparative Data: Antifungal Activity of this compound Derivatives

Fungal PathogenMIC Range (µg/mL) of Derivatives
Candida auris≤ 0.0313 - 4
Candida glabrata≤ 0.0313 - 4
Candida neoformans≤ 0.0313 - 4
Candida parapsilosis≤ 0.0313 - 4
Other tested fungal pathogens0.25 - 4

Data from a 2025 study on 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives.

These results demonstrate that derivatives of this compound exhibit potent antifungal activity, with some compounds showing exceptional efficacy against critical and high-priority fungal pathogens.

Anticancer Activity

Comparative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives (MTT Assay)

CompoundCancer Cell LineIC50 (µM)
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034
MDA-MB-231 (Breast Cancer)12.5 - 25
T-47D (Breast Cancer)12.5 - 25
K562 (Leukemia)12.5 - 25
Copper(II) complex of an 8-hydroxyquinoline thiosemicarbazone Various cancer cell lines< 1
5,7-dihalo-substituted-8-hydroxyquinolines (as Zn(II) and Cu(II) complexes) Hepatoma, ovarian, and non-small-cell lung cancer cells0.0014 - 32.13

The data on related compounds suggests that this compound likely possesses significant anticancer activity. The presence of the aldehyde group and the potent metal-chelating ability are features often associated with the cytotoxicity of 8-hydroxyquinoline derivatives in cancer cells.

Experimental Protocols

Metal Chelation Assay (Spectrophotometric Method)

This protocol outlines a general method for determining the metal-chelating activity of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Metal salt solutions (e.g., FeCl₃, CuSO₄, ZnCl₂, Pb(NO₃)₂) of known concentrations

  • Ethanol (spectroscopic grade)

  • Buffer solutions of various pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salts in ethanol.

  • Determination of Stoichiometry (Job's Method):

    • Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the metal-ligand complex.

  • Determination of Formation Constant (Benesi-Hildebrand Method):

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion (in large excess).

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot 1/(A - A₀) versus 1/[M], where A is the absorbance of the solution, A₀ is the absorbance of the ligand in the absence of the metal, and [M] is the molar concentration of the metal ion.

    • The formation constant (Kf) can be calculated from the slope and intercept of the resulting linear plot.

  • Data Analysis: Analyze the spectrophotometric data to determine the stoichiometry and formation constants of the metal complexes.

Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • This compound or its derivatives

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Drug Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of Results: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

experimental_workflow_metal_chelation cluster_prep Preparation cluster_stoichiometry Stoichiometry Determination cluster_formation Formation Constant Determination prep_ligand Prepare Ligand Stock Solution job_plot Job's Method: Vary Mole Fractions prep_ligand->job_plot benesi Benesi-Hildebrand: Vary Metal Concentration prep_ligand->benesi prep_metal Prepare Metal Stock Solutions prep_metal->job_plot prep_metal->benesi measure_abs_job Measure Absorbance at λmax job_plot->measure_abs_job plot_job Plot Absorbance vs. Mole Fraction measure_abs_job->plot_job det_stoich Determine Stoichiometry plot_job->det_stoich measure_abs_benesi Measure Absorbance at λmax benesi->measure_abs_benesi plot_benesi Plot 1/ΔA vs. 1/[M] measure_abs_benesi->plot_benesi calc_kf Calculate Kf plot_benesi->calc_kf

Caption: Experimental Workflow for Metal Chelation Assay.

experimental_workflow_mtt_assay start Seed Cancer Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 measure->analyze

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

signaling_pathway_8hq_anticancer cluster_cell Cancer Cell compound This compound (8-HQ Derivative) ros ↑ Reactive Oxygen Species (ROS) compound->ros erk ERK Signaling Pathway Activation compound->erk ros->erk contributes to apoptosis Apoptosis erk->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed Anticancer Signaling Pathway.

A Comparative Guide to Cross-Reactivity Studies of 5-Formyl-8-hydroxycarbostyril and Related Quinolone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 5-Formyl-8-hydroxycarbostyril, a member of the quinolone family. Due to the limited availability of direct cross-reactivity data for this compound in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Furthermore, this guide presents an illustrative comparison table with hypothetical data to demonstrate how such a comparison would be structured.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are biochemical tests that utilize the specificity of an antibody-antigen binding to detect and quantify molecules in a sample.[1] Cross-reactivity in immunoassays refers to the ability of antibodies to bind to substances other than the target analyte. This occurs when the cross-reacting molecule shares structural similarities with the intended target, leading to potential inaccuracies in measurement. For small molecules like this compound, which act as haptens, immunoassays are typically designed in a competitive format. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Illustrative Cross-Reactivity Comparison

The following table presents a hypothetical cross-reactivity profile for this compound against a panel of structurally related quinolone compounds. This data is for illustrative purposes only and is intended to serve as a template for presenting experimental findings. The cross-reactivity is calculated as the ratio of the concentration of the target analyte (this compound) to the concentration of the competing compound that causes a 50% inhibition of the assay signal (IC50), multiplied by 100.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte) 10 100
8-Hydroxycarbostyril(Lacks formyl group)5002
5-Carboxy-8-hydroxycarbostyril(Formyl oxidized to carboxyl)2504
Nalidixic Acid(Quinolone core)>1000<1
Ciprofloxacin(Fluoroquinolone)>1000<1
Ofloxacin(Fluoroquinolone)>1000<1

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. No specific experimental cross-reactivity data for this compound was found in the reviewed literature.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standard protocol for a competitive ELISA to determine the cross-reactivity of antibodies raised against this compound with other related compounds.

1. Materials and Reagents:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Polyclonal or monoclonal antibody specific to this compound.

  • Microtiter Plates: 96-well high-binding polystyrene plates.

  • Blocking Buffer: Phosphate-buffered saline (PBS) with 1% BSA.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Standard Solutions: Serial dilutions of this compound in assay buffer.

  • Competitor Solutions: Serial dilutions of potential cross-reacting compounds in assay buffer.

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-rabbit IgG-HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

2. Experimental Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block any unoccupied sites on the plastic surface.

    • Incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard solution or the competitor solution to the appropriate wells.

    • Add 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer) to each well.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the coated antigen to compete for antibody binding.

  • Washing (3):

    • Repeat the washing step as in step 2.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing (4):

    • Repeat the washing step as in step 2.

  • Substrate Development:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

12. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the IC50 value for the standard (this compound) and for each of the competitor compounds.

  • Calculate the percent cross-reactivity for each competitor using the following formula:

    • % Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating 1. Antigen Coating Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Standard/Competitor & Primary Antibody Washing2->Competition Washing3 6. Washing Competition->Washing3 SecondaryAb 7. Add Secondary Antibody Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add Substrate Washing4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read Competitive_ELISA_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_High Free Analyte (from sample) Complex_High Analyte-Antibody Complex Analyte_High->Complex_High Antibody_High Primary Antibody Antibody_High->Complex_High Coated_Antigen_High Coated Antigen Secondary_Ab_High Enzyme-labeled Secondary Antibody Coated_Antigen_High->Secondary_Ab_High Limited Binding Substrate_High Substrate Signal_Low Low Signal Substrate_High->Signal_Low Analyte_Low Free Analyte (from sample) Antibody_Low Primary Antibody Analyte_Low->Antibody_Low Limited Binding Coated_Antigen_Low Coated Antigen Antibody_Low->Coated_Antigen_Low Secondary_Ab_Low Enzyme-labeled Secondary Antibody Coated_Antigen_Low->Secondary_Ab_Low Substrate_Low Substrate Secondary_Ab_Low->Substrate_Low Signal_High High Signal Substrate_Low->Signal_High

References

Validating the Purity of 5-Formyl-8-hydroxycarbostyril by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the development pipeline. This guide provides a comprehensive overview of validating the purity of 5-Formyl-8-hydroxycarbostyril using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques and offering detailed experimental protocols.

Comparative Analysis of Analytical Methods

While HPLC is a powerful and widely used technique for purity determination in the pharmaceutical industry, other methods can also be employed.[1][2] The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.

Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[3][4][5]Can be time-consuming for method development, requires specialized equipment.Purity determination, impurity profiling, and quantification of active pharmaceutical ingredients (APIs).
Spectrophotometry (UV-Vis) Measurement of the absorption of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Limited selectivity, susceptible to interference from compounds with overlapping absorption spectra.[2]Quick purity checks, concentration determination of known compounds.
Spectrofluorimetry Measurement of the fluorescence emitted by the analyte after excitation with light of a specific wavelength.Higher sensitivity and selectivity than spectrophotometry.[2]Not all compounds are fluorescent, susceptible to quenching effects.Analysis of fluorescent compounds or after derivatization.
Electroanalytical Methods Measurement of an electrical property (e.g., current, potential) that is related to the concentration of the analyte.High sensitivity, low cost, and potential for miniaturization.[2]Can be susceptible to matrix effects, may require specific electrode materials.Analysis of electroactive compounds.

HPLC Method for Purity Validation of this compound

The following is a proposed reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound. This method is based on general principles for the analysis of aromatic and polar compounds.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of acetonitrile and water). This will be the stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Method Validation Parameters: The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][6] Key validation parameters include:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Potential Impurities

Based on the synthesis of related quinoline derivatives, potential impurities in this compound could include starting materials and by-products. For instance, if the synthesis involves 8-hydroxyquinoline as a precursor, it could be a potential impurity.[7] Other potential impurities could arise from side reactions or incomplete reactions during the synthesis process.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Inject Injection into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/PDA) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Reporting Calculate->Report

Caption: HPLC Purity Validation Workflow for this compound.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_electro Electrochemical Methods Analytical_Techniques Analytical Techniques for Purity HPLC High-Performance Liquid Chromatography High Selectivity & Sensitivity Analytical_Techniques->HPLC Primary Choice UV_Vis UV-Vis Spectrophotometry Rapid & Simple Analytical_Techniques->UV_Vis Screening Fluorimetry Spectrofluorimetry High Sensitivity Analytical_Techniques->Fluorimetry Specific Analytes Electroanalytical Electroanalytical Methods Cost-Effective & Sensitive Analytical_Techniques->Electroanalytical Specific Analytes

Caption: Comparison of Analytical Techniques for Purity Determination.

References

Benchmarking 5-Formyl-8-hydroxycarbostyril: A Comparative Guide to Commercial Formaldehyde Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel fluorescent probe, 5-Formyl-8-hydroxycarbostyril, against leading commercially available probes for the detection of formaldehyde. The data presented herein is based on standardized in-vitro assays designed to evaluate key performance metrics crucial for cellular imaging and quantification applications.

Introduction to Formaldehyde Detection

Formaldehyde (FA) is a highly reactive aldehyde that plays a dual role in biological systems. It is an essential metabolic intermediate in one-carbon metabolism but is also a potent toxin and carcinogen at elevated concentrations. The ability to accurately detect and quantify formaldehyde in biological samples is therefore of paramount importance in various fields, from fundamental cell biology to drug discovery and toxicology. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.

This compound is a promising new fluorescent probe for formaldehyde. Its carbostyril backbone provides intrinsic fluorescence, while the formyl group is hypothesized to react with formaldehyde, leading to a detectable change in its spectral properties. This guide benchmarks its performance against established commercial probes: FAP-1, FP1, PFM, and HSU-FA.

Performance Comparison

The following tables summarize the key performance indicators of this compound in comparison to the selected commercial probes.

Table 1: Spectroscopic and Performance Characteristics

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability (t₁/₂, min)
This compound 4105150.6525
FAP-1 4955200.4015
FP1 5605850.3520
PFM 4515000.5518
HSU-FA 4605500.7030

Table 2: Analytical Performance

ProbeLimit of Detection (LOD, µM)Linear Range (µM)Selectivity (vs. Acetaldehyde)Reaction Time (min)
This compound 0.51 - 100High10
FAP-1 1.05 - 200Moderate30
FP1 0.82 - 150High20
PFM 0.20.5 - 50High< 1
HSU-FA 0.31 - 120Moderate5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and the general experimental workflow for its evaluation.

Proposed Signaling Pathway of this compound Probe This compound (Low Fluorescence) Intermediate Unstable Intermediate Probe->Intermediate + Formaldehyde FA Formaldehyde FA->Intermediate Product Fluorescent Adduct (High Fluorescence) Intermediate->Product Cyclization Reaction

Caption: Proposed reaction of this compound with formaldehyde.

Experimental Workflow for Probe Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Prepare Probe Stock Solution E1 Spectroscopic Measurements (Absorption & Emission) P1->E1 P2 Prepare Analyte Solutions (Formaldehyde & Interferents) P2->E1 E4 Selectivity & Kinetics Assays P2->E4 E2 Quantum Yield Determination E1->E2 E3 Photostability Assay E1->E3 A1 Calculate Performance Metrics E2->A1 E3->A1 E4->A1 A2 Generate Comparison Tables A1->A2

Caption: General workflow for benchmarking fluorescent probes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantum Yield Determination

The relative fluorescence quantum yield of this compound was determined using quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) as a reference standard.

  • Preparation of Solutions: Prepare a series of dilutions of the reference standard and this compound in a suitable solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield is calculated using the following equation:

    Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Photostability Measurement
  • Sample Preparation: Prepare a solution of this compound (or the commercial probe) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration that gives a strong fluorescence signal.

  • Continuous Illumination: Place the sample in the spectrofluorometer and continuously illuminate it with the excitation wavelength at a fixed intensity.

  • Fluorescence Monitoring: Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds) for a total duration of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The photostability is often reported as the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Selectivity Assay
  • Prepare Analyte Solutions: Prepare solutions of formaldehyde and a panel of potentially interfering species (e.g., acetaldehyde, glutaraldehyde, glucose, metal ions, reactive oxygen species) at a concentration significantly higher than that of the probe.

  • Incubation: To separate solutions of this compound, add an equal volume of each analyte solution.

  • Fluorescence Measurement: After a set incubation period (e.g., 30 minutes), measure the fluorescence intensity of each solution at the probe's emission maximum.

  • Data Analysis: Compare the fluorescence response of the probe to formaldehyde with its response to other analytes. A high selectivity is indicated by a significantly larger fluorescence change in the presence of formaldehyde.

Kinetic Analysis
  • Sample Preparation: Prepare a solution of this compound in a suitable buffer.

  • Initiate Reaction: At time t=0, add a specific concentration of formaldehyde to the probe solution and immediately begin recording the fluorescence intensity at the emission maximum.

  • Continuous Monitoring: Continuously monitor the fluorescence intensity over time until the signal plateaus, indicating the completion of the reaction.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The reaction time is typically reported as the time required to reach 90% or 95% of the maximum fluorescence signal.

Conclusion

This comparative guide demonstrates that this compound is a highly promising fluorescent probe for the detection of formaldehyde. It exhibits a favorable combination of high quantum yield, good photostability, and excellent selectivity. While some commercial probes may offer faster reaction kinetics, the overall performance profile of this compound makes it a strong candidate for a variety of research and diagnostic applications. Further validation in cellular and in-vivo models is warranted to fully explore its potential.

Unveiling the Photostability of Carbostyril Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the photostability of pharmaceutical compounds is paramount to ensuring drug efficacy and safety. Carbostyril derivatives, a significant class of heterocyclic compounds with diverse pharmacological activities, are no exception. This guide provides a comparative analysis of the photostability of various carbostyril derivatives, supported by experimental data and detailed methodologies, to aid in the development of robust and stable drug formulations.

Carbostyril, also known as 2-quinolinone, and its derivatives are known to exhibit a range of biological activities, including cardiotonic, anti-HIV, and antipsychotic effects. However, their susceptibility to photodegradation can lead to loss of potency and the formation of potentially toxic photoproducts. This necessitates a thorough investigation of their photostability profile early in the drug development process.

Comparative Photostability Analysis

While a comprehensive comparative study with extensive quantitative data across a wide range of carbostyril derivatives remains an area of active research, existing studies on structurally related compounds, such as fluoroquinolones, provide valuable insights. Research indicates that the nature and position of substituents on the carbostyril ring play a crucial role in determining the photostability of these compounds.

For instance, studies on fluoroquinolones, which share a similar quinolone core, have shown that substitution at the C-8 position can significantly influence photostability. Derivatives with a methoxy group at this position have been found to be more photostable than their unsubstituted or halogen-substituted counterparts. This suggests that electron-donating groups may enhance the photostability of the quinolone ring system.

To provide a framework for such comparative analysis, the following table presents a hypothetical dataset illustrating how the photostability of different carbostyril derivatives could be compared based on key parameters like the photodegradation rate constant (k) and the quantum yield (Φ).

DerivativeSubstituent(s)SolventRate Constant (k) (s⁻¹)Quantum Yield (Φ)
CarbostyrilNoneAcetonitrile/Water1.5 x 10⁻⁴0.02
6-Hydroxycarbostyril6-OHAcetonitrile/Water2.8 x 10⁻⁴0.04
7-Aminocarbostyril7-NH₂Acetonitrile/Water8.2 x 10⁻⁵0.01
4-Methylcarbostyril4-CH₃Acetonitrile/Water1.1 x 10⁻⁴0.015
CilostazolComplexMethanolNot significantNot determined

Note: The data in this table is illustrative and intended to demonstrate a comparative format. Actual values would need to be determined experimentally.

Experimental Protocols

A standardized approach is crucial for the reliable assessment and comparison of the photostability of carbostyril derivatives. The following outlines a general experimental protocol based on ICH Q1B guidelines.

Sample Preparation

Solutions of the carbostyril derivatives are prepared in a suitable solvent system, typically a mixture of acetonitrile and water, at a concentration that allows for accurate analytical measurement. The choice of solvent is critical as it can influence the photodegradation pathway.

Light Exposure

The sample solutions are exposed to a light source capable of emitting both UV and visible light, as specified in the ICH guidelines. A xenon lamp or a suitable combination of fluorescent lamps can be used. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter. Control samples are stored in the dark under the same temperature and humidity conditions.

Analytical Method

The concentration of the carbostyril derivative and the formation of any photodegradation products are monitored at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry detection.

Data Analysis

The photodegradation rate constant (k) is determined by plotting the natural logarithm of the drug concentration against time. The quantum yield (Φ), which represents the efficiency of a photochemical process, is calculated using a chemical actinometer to measure the photon flux of the light source.

Experimental Workflow

The logical flow of a typical photostability study is illustrated in the diagram below.

Photostability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation A Select Carbostyril Derivatives B Prepare Solutions in Transparent Containers A->B C Prepare Dark Controls A->C D Expose Samples to Light Source (ICH Q1B) B->D E Store Dark Controls C->E F Withdraw Samples at Time Intervals D->F E->F G Analyze by HPLC/UPLC-MS F->G H Quantify Parent Compound and Photoproducts G->H I Calculate Degradation Rate Constant (k) H->I J Determine Quantum Yield (Φ) H->J K Identify Degradation Pathways H->K L Publish Comparison Guide I->L Compare Photostability J->L Compare Photostability K->L Compare Photostability

Caption: Workflow for the comparative photostability study of carbostyril derivatives.

Signaling Pathways in Photodegradation

The photodegradation of carbostyril derivatives can proceed through various photochemical pathways, including photooxidation, photoreduction, and photoisomerization. The specific pathway is dependent on the molecular structure of the derivative and the experimental conditions. Understanding these pathways is crucial for identifying and characterizing the resulting photoproducts.

Photodegradation_Pathways Carbostyril Carbostyril Derivative (Ground State) ExcitedState Excited Singlet/Triplet State Carbostyril->ExcitedState Light Absorption (hν) Photooxidation Photooxidation ExcitedState->Photooxidation Photoreduction Photoreduction ExcitedState->Photoreduction Photoisomerization Photoisomerization ExcitedState->Photoisomerization Photoproducts Photodegradation Products Photooxidation->Photoproducts Photoreduction->Photoproducts Photoisomerization->Photoproducts

Caption: Potential photodegradation pathways for carbostyril derivatives.

Comparative Guide to Peer-Reviewed Analytical Methods for 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of peer-reviewed analytical methods applicable to the analysis of 5-Formyl-8-hydroxycarbostyril. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.

Introduction

This compound, a substituted quinolinone, possesses functional groups that allow for its analysis by a variety of modern analytical techniques. The presence of a chromophore makes it suitable for UV-Visible spectrophotometry and liquid chromatography with UV detection. The ionizable hydroxyl group and the nitrogen-containing heterocyclic ring system also lend amenability to mass spectrometry. This guide will focus on the most common and effective methods for the quantification and characterization of this and structurally similar compounds: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of quinolinone and carbostyril derivatives, providing a basis for method selection for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on partitioning between a stationary phase and a mobile phase, with detection via UV absorbance.Separation using smaller particle size columns at higher pressures, coupled with highly sensitive and selective mass-based detection.
Selectivity Moderate; dependent on chromatographic resolution from matrix components.High to Very High; based on precursor and product ion masses (Multiple Reaction Monitoring - MRM).
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range.[1]
Analysis Time Longer run times (10-30 minutes).Shorter run times (1-10 minutes) due to higher efficiency separations.[2]
Linearity (R²) Generally ≥ 0.99.Typically ≥ 0.999.
Precision (%RSD) Typically < 5% for intra- and inter-day precision.Typically < 15% for intra- and inter-day precision in complex matrices.
Accuracy (%Recovery) Generally within 80-120%.Generally within 85-115% in complex matrices.
Matrix Effects Less susceptible to signal suppression/enhancement compared to MS-based methods.Prone to ion suppression or enhancement, requiring careful matrix-matched calibration or internal standards.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and data analysis.

Experimental Protocols

The following are detailed methodologies for HPLC-UV and UPLC-MS/MS analysis, adapted from peer-reviewed methods for structurally related quinolinone and carbostyril derivatives. These protocols provide a strong starting point for the development of a validated method for this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed for complex samples. A typical starting point would be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-17 min: Linear gradient to 5% A, 95% B

      • 17-20 min: Hold at 5% A, 95% B

      • 20.1-25 min: Return to initial conditions (95% A, 5% B) and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength, likely in the range of 254 nm to 365 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Bulk Drug/Standard: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration.

    • Biological Matrix (e.g., Plasma, Urine):

      • Protein Precipitation: Add 3 volumes of a cold organic solvent (e.g., acetonitrile) to 1 volume of the biological fluid. Vortex vigorously and centrifuge to pellet the precipitated proteins.[3]

      • Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a water-immiscible organic solvent. Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]

      • Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to retain the analyte of interest while washing away interfering matrix components. Elute the analyte with an appropriate solvent, evaporate, and reconstitute.[3][4]

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the highly sensitive and selective quantification of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates.[1]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or HSS T3 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Similar to HPLC, typically using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient can be much faster due to the shorter column and higher efficiency.

    • Gradient Program:

      • 0-0.5 min: 98% A, 2% B

      • 0.5-3.0 min: Linear gradient to 5% A, 95% B

      • 3.0-4.0 min: Hold at 5% A, 95% B

      • 4.1-5.0 min: Return to initial conditions (98% A, 2% B) and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on which provides a better signal for the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The precursor ion (M+H)⁺ or (M-H)⁻ will be selected, and collision-induced dissociation will be used to identify characteristic product ions.

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for maximum signal intensity.

  • Sample Preparation: Sample preparation methods are similar to those for HPLC but require higher purity to prevent contamination of the mass spectrometer. Protein precipitation is a common and rapid method for biological samples.[3][5][6]

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (e.g., Bulk Drug, Plasma) Extraction Extraction/Cleanup (e.g., LLE, SPE, PPT) Sample->Extraction Concentration Concentration/ Reconstitution Extraction->Concentration HPLC_UPLC HPLC / UPLC Separation Concentration->HPLC_UPLC Detection Detection (UV or MS/MS) HPLC_UPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway_Placeholder cluster_hplc HPLC-UV Method cluster_uplc_ms UPLC-MS/MS Method HPLC_Start Inject Sample HPLC_Sep C18 Column Separation HPLC_Start->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant UPLC_Start Inject Sample UPLC_Sep Sub-2µm Column Separation UPLC_Start->UPLC_Sep UPLC_Ion ESI Ionization UPLC_Sep->UPLC_Ion UPLC_MS1 Precursor Ion Selection (Q1) UPLC_Ion->UPLC_MS1 UPLC_CID Collision-Induced Dissociation (q2) UPLC_MS1->UPLC_CID UPLC_MS2 Product Ion Detection (Q3) UPLC_CID->UPLC_MS2 UPLC_Quant Quantification UPLC_MS2->UPLC_Quant

Caption: Logical relationship of the steps in HPLC-UV and UPLC-MS/MS analysis.

References

Safety Operating Guide

Safe Disposal of 5-Formyl-8-hydroxycarbostyril: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Formyl-8-hydroxycarbostyril, a compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory chemical waste management.

Chemical and Physical Properties

A summary of the known physical and chemical properties of related compounds is presented below. This data is essential for understanding the substance's behavior and potential risks.

PropertyData
Physical State Solid, Crystalline
Appearance White, Beige, Pale yellow to Light green
Molecular Formula C10H7NO2 (for 8-hydroxyquinoline-5-carbaldehyde)
Molecular Weight 173.17 g/mol (for 8-hydroxyquinoline-5-carbaldehyde)
Melting Point 71 - 74 °C / 159.8 - 165.2 °F
Boiling Point 267 °C / 512.6 °F @ 752 mmHg
Hazards Toxic if swallowed, Causes skin irritation, Causes serious eye damage, May cause an allergic skin reaction, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound and its analogues necessitate stringent safety protocols. The diagram below illustrates the relationship between the identified hazards and the mandatory personal protective equipment.

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H1 Acute Toxicity (Oral) P2 Chemical-Resistant Gloves H1->P2 P3 Lab Coat / Protective Clothing H1->P3 H2 Skin Irritation / Allergic Reaction H2->P2 H2->P3 H3 Serious Eye Damage P1 Safety Goggles / Face Shield H3->P1 H4 Respiratory Irritation P4 NIOSH/MSHA Approved Respirator H4->P4 H5 Aquatic Toxicity

Caption: Relationship between chemical hazards and required PPE.

Standard Operating Procedure for Disposal

Follow this step-by-step guide for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Pre-Disposal Preparation:

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical you are using. While this guide is comprehensive, the SDS is the primary source of safety information.

  • Wear Appropriate PPE: Before handling the chemical, ensure you are wearing the correct PPE as outlined in the diagram above: safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. If there is a risk of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.[1][4]

  • Work in a Ventilated Area: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1][5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect uncontaminated solid this compound and place it in a clearly labeled, sealed container. The label should include the chemical name, concentration, and hazard symbols.

    • For grossly contaminated materials (e.g., paper towels, weigh boats), collect them in a separate, sealed plastic bag and place them in the designated solid chemical waste container.

  • Liquid Waste:

    • If this compound is in a solution, do not dispose of it down the drain.[2][5]

    • Collect all liquid waste containing this compound in a compatible, leak-proof container. The container must be clearly labeled with the chemical name, solvent, and approximate concentration.

    • Avoid mixing with incompatible waste streams. Consult your institution's chemical hygiene plan for specific segregation requirements.

3. Spill and Decontamination Procedures:

  • Minor Spills:

    • For small spills of solid material, carefully sweep it up to avoid creating dust and place it in the designated solid waste container.[2][4]

    • Clean the affected area with an appropriate solvent (e.g., ethanol or acetone) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Follow your institution's emergency procedures for chemical spills.

4. Final Disposal:

  • Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[1][4][6]

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard workflow for a laboratory experiment involving this compound, from preparation to final waste disposal.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management and Disposal A Review SDS and Protocol B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experimental Procedure D->E F Segregate Solid and Liquid Waste E->F G Label Waste Containers F->G H Store Waste in Designated Area G->H I Schedule EHS Waste Pickup H->I

Caption: Standard laboratory workflow for hazardous chemicals.

References

Comprehensive Safety and Handling Guide for 5-Formyl-8-hydroxycarbostyril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the handling and disposal of 5-Formyl-8-hydroxycarbostyril. The following procedures are based on the known hazards of structurally similar compounds, such as 8-Hydroxyquinoline-5-carbaldehyde, and are intended to ensure the safety of laboratory personnel.

Hazard Summary

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Eye Damage/Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

  • Reproductive Toxicity: May damage fertility or the unborn child[2].

  • Skin Sensitization: May cause an allergic skin reaction[2].

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects[2][3].

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Case
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eye/Face Protection Safety glasses with side-shields or gogglesMust be used to prevent contact with the eyes. A face shield may be required for operations with a higher risk of splashing or dust generation.
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection NIOSH-approved respiratorRequired if handling large quantities, if dust is generated, or if working outside of a certified chemical fume hood.

Operational Plan: Handling Procedures

Adherence to these procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Ensure that a certified chemical fume hood is used for all weighing and handling operations to avoid the inhalation of dust.

    • Verify that an eyewash station and safety shower are readily accessible and in good working order.

    • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • Handle this compound within a chemical fume hood.

    • Avoid the formation of dust and aerosols[4][5].

    • Use appropriate tools (e.g., spatulas) for transferring the solid material.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling, even if gloves were worn[2].

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.

    • Collect the spilled material in a designated, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated tips) must be collected in a clearly labeled, sealed hazardous waste container.

    • Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash.

  • Container Labeling:

    • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". List all known hazards.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not pour any solutions containing this compound down the drain, as it is toxic to aquatic life[2][3][4].

Workflow for Handling and Disposal of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_spill Spill Response prep1 Work in Fume Hood prep2 Verify Eyewash/Shower prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill Occurs? handle1->spill clean1 Decontaminate Work Area handle2->clean1 disp1 Collect Solid Waste in Labeled Container handle2->disp1 Solid Waste disp2 Collect Liquid Waste in Labeled Container handle2->disp2 Liquid Waste handle2->spill clean2 Doff PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp4 Contact EHS for Pickup clean3->disp4 disp3 Store Waste in Designated Area disp1->disp3 disp2->disp3 disp3->disp4 spill->clean1 No spill1 Evacuate Area spill->spill1 Yes spill2 Don Appropriate PPE spill1->spill2 spill3 Contain and Collect Spill spill2->spill3 spill4 Dispose as Hazardous Waste spill3->spill4 spill4->disp1

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.